Fmoc-D-Glu(Ochx)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIPEUXZAYGDMU-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155236 | |
| Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204251-25-2 | |
| Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204251-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Glu(Ochx)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Side-Chain Protection in Peptide Synthesis
In the intricate field of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups for trifunctional amino acids is paramount to achieving high-yield, high-purity peptides. For glutamic acid, a trifunctional amino acid with a γ-carboxyl group, effective side-chain protection is crucial to prevent side reactions such as pyroglutamate formation and glutarimide formation, and to ensure the correct peptide sequence is assembled. While the tert-butyl (OtBu) ester is a commonly employed protecting group for glutamic acid in Fmoc-based SPPS, alternative protecting groups with distinct properties are often required for the synthesis of complex peptides. This technical guide provides a comprehensive overview of the chemical properties and applications of N-α-Fmoc-D-glutamic acid γ-cyclohexyl ester (Fmoc-D-Glu(Ochx)-OH), a valuable building block in peptide chemistry.
Physicochemical Properties of this compound
This compound is a derivative of the D-enantiomer of glutamic acid, where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the γ-carboxyl group is protected as a cyclohexyl (Ochx) ester. While specific experimental data for the D-isomer is not extensively available in the public domain, the properties can be largely inferred from its L-counterpart, Fmoc-L-Glu(Ochx)-OH, and from the well-understood chemistry of its constituent moieties.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₉NO₆ | [1] |
| Molecular Weight | 451.50 g/mol | [1] |
| CAS Number | 150047-85-1 (for L-isomer) | [1] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents used in peptide synthesis such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP). | General knowledge |
| Melting Point | Not readily available. For comparison, the related Fmoc-D-Glu(OtBu)-OH has a melting point range of 80-95 °C. | |
| Storage | Store at 2-8°C, sealed in a dry, dark place. | General knowledge |
The Cyclohexyl (Ochx) Protecting Group: A Shield Against Side Reactions
The selection of the cyclohexyl ester for the protection of the glutamic acid side chain is a strategic choice aimed at mitigating common side reactions encountered during peptide synthesis.
Enhanced Stability and Prevention of Side Reactions
The cyclohexyl ester provides robust protection for the γ-carboxyl group. Its stability under the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) is a key advantage. Furthermore, the steric bulk of the cyclohexyl group can help to minimize the formation of pyroglutamate, a common side reaction involving the N-terminal glutamic acid residue. Research has also shown that for the analogous amino acid, aspartic acid, the use of a cyclohexyl ester significantly reduces the formation of aspartimide, a detrimental side reaction that can lead to a mixture of peptide isomers and difficult purification.[2] This suggests that the cyclohexyl ester of glutamic acid would similarly suppress the formation of the corresponding glutarimide.
Orthogonality in Protecting Group Strategies
In the context of Fmoc-SPPS, the Ochx group offers a degree of orthogonality. While it is stable to the basic conditions of Fmoc deprotection, it is labile to strong acidic conditions, typically a "cocktail" containing trifluoroacetic acid (TFA) used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.[3] This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the Ochx group.
Application of this compound in Solid-Phase Peptide Synthesis
The incorporation of this compound into a peptide sequence follows the standard protocols for Fmoc-SPPS. The workflow involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.
Experimental Protocol: Incorporation of this compound into a Peptide Chain
The following is a generalized protocol for the coupling of this compound in an automated or manual peptide synthesizer.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Swell the resin in DMF for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.
3. Amino Acid Activation and Coupling:
-
Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a suitable activating agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete acylation.
-
Wash the resin with DMF to remove excess reagents and byproducts.
4. Capping (Optional):
-
To block any unreacted N-terminal amines, a capping step can be performed using a solution of acetic anhydride and a base in DMF.
5. Repetition:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
Diagram of the SPPS Cycle for this compound Incorporation
Caption: The solid-phase peptide synthesis cycle for the incorporation of this compound.
Deprotection of the Cyclohexyl Ester
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. The cyclohexyl ester of the glutamic acid side chain is cleaved under strong acidic conditions.
Cleavage Cocktail and Protocol
A common cleavage cocktail for the removal of the Ochx group, along with other acid-labile protecting groups (such as tBu, Boc, and Trt), is a mixture containing a high concentration of TFA. Scavengers are included in the cocktail to trap the reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine.
Standard Cleavage Cocktail:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Protocol:
-
Wash the peptide-resin with DCM to remove residual DMF.
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Dry the peptide pellet under vacuum.
Deprotection Mechanism
Caption: Simplified mechanism of the acid-catalyzed deprotection of the cyclohexyl ester.
Conclusion and Future Perspectives
This compound is a valuable reagent for peptide chemists, particularly when the suppression of side reactions associated with the glutamic acid side chain is a priority. The cyclohexyl ester protecting group offers a robust and reliable alternative to the more commonly used tert-butyl ester, especially in the synthesis of long or complex peptides where the risk of side reactions is elevated. As the demand for synthetic peptides in research, diagnostics, and therapeutics continues to grow, the availability and understanding of a diverse range of protected amino acid building blocks, such as this compound, will be essential for advancing the field of peptide science. Further studies detailing the specific physicochemical properties and reaction kinetics of the D-isomer would be a welcome addition to the literature, providing peptide chemists with even greater control and predictability in their synthetic endeavors.
References
-
Fmoc-Glu(OcHx)-OH. Advanced ChemTech. [Link]
-
Supplementary Data. The Royal Society of Chemistry. [Link]
-
Fmoc-Glu(OtBu)-OH | C24H27NO6. PubChem. [Link]
-
Side-chain protecting groups in Fmoc-based SPPS. ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
Sources
An In-depth Technical Guide to Fmoc-D-Glu(Ochx)-OH: Structure, Synthesis, and Application
Abstract
In the landscape of modern therapeutic peptide development, the strategic incorporation of non-canonical amino acids is paramount for enhancing pharmacological profiles. Fmoc-D-Glu(Ochx)-OH, an N-α-Fmoc protected D-glutamic acid with its γ-carboxyl group shielded by a cyclohexyl ester, represents a critical building block for advanced Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth analysis of its molecular structure, a detailed methodology for its chemical synthesis, and a comprehensive protocol for its application. We will explore the causality behind the selection of the cyclohexyl protecting group, highlighting its unique advantages in mitigating common side reactions and enabling complex peptide designs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of high-purity, structurally complex peptides.
The Molecular Architecture of this compound
This compound is a meticulously designed derivative of D-glutamic acid, engineered for optimal performance in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its structure is a triad of functional components, each serving a distinct and critical purpose.
-
D-Glutamic Acid Backbone : The use of the D-enantiomer, as opposed to the natural L-form, is a strategic choice to confer proteolytic resistance to the final peptide.[1][2] Peptides incorporating D-amino acids are less susceptible to degradation by endogenous proteases, which are stereospecific for L-amino acids, thereby extending the peptide's in-vivo half-life.[1]
-
N-α-Fmoc Group (Temporary Protection) : The alpha-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is the cornerstone of the most widely used SPPS strategy and is prized for its stability during the coupling reaction and its clean, quantitative removal under mild basic conditions (typically with a 20% solution of piperidine in DMF).[3][4] This lability allows for the stepwise, sequential elongation of the peptide chain from the C-terminus to the N-terminus.[]
-
γ-Ochx Group (Permanent/Side-Chain Protection) : The side-chain γ-carboxyl group is protected as a cyclohexyl (Ochx) ester. This is a critical feature that prevents the reactive carboxyl group from participating in unwanted side reactions during peptide assembly. The choice of the cyclohexyl group over the more common tert-butyl (OtBu) ester is deliberate; its greater steric hindrance and stability profile offer distinct advantages, particularly in the prevention of acid-catalyzed aspartimide formation in adjacent aspartic acid residues.[6][7] The cyclohexyl group is stable to the mild base used for Fmoc removal and requires strong acid conditions, such as trifluoromethanesulfonic acid (TFMSA) or hydrofluoric acid (HF), for its cleavage, which typically occurs during the final cleavage of the peptide from the resin.[6][8]
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₉NO₆ | [9] |
| Molecular Weight | 451.50 g/mol | [9] |
| Appearance | White to off-white powder | [10] |
| Storage Temperature | 2-8°C | [11] |
| Typical Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMF, NMP, DCM | [12] |
The Rationale for Cyclohexyl Protection: An Orthogonal Strategy
The success of SPPS is fundamentally reliant on an orthogonal protection scheme , where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[3][13] The standard Fmoc/tBu strategy is a prime example of this principle.[3]
-
Temporary N-α-Protection : The Fmoc group is removed by a mild base (e.g., piperidine).
-
Permanent Side-Chain Protection : Groups like tert-butyl (tBu) are stable to piperidine but are removed by moderate acid (e.g., Trifluoroacetic Acid, TFA).[14]
-
Resin Linker : The bond anchoring the peptide to the solid support is also cleaved by acid, often concurrently with the side-chain groups.[4]
The cyclohexyl (Ochx) ester of glutamic acid fits within this orthogonal framework but offers a different level of acid lability compared to the tert-butyl ester. While OtBu is readily cleaved by TFA, the Ochx group is significantly more stable under these conditions and requires stronger acids for removal.[6][8]
This enhanced stability is a key advantage. One of the most problematic side reactions during peptide synthesis, especially during acid treatment, is the formation of aspartimide intermediates from aspartic acid residues.[7] This can lead to chain branching and racemization. Studies have shown that using the bulkier and more acid-stable cyclohexyl ester for protecting aspartic or glutamic acid side chains significantly suppresses this unwanted reaction compared to benzyl or even tert-butyl esters.[6][7] Therefore, the selection of this compound is a deliberate, experience-driven choice to enhance the fidelity of synthesizing complex or lengthy peptides where aspartimide formation is a risk.
Synthesis of this compound: A Two-Step Protocol
The synthesis of this compound is generally achieved through a two-step process starting from D-Glutamic acid. The following protocol is a representative method adapted from standard procedures for amino acid protection and esterification.[10]
Workflow for Synthesis```dot
graph TD { A[Start: D-Glutamic Acid] --> B{Step 1: N-α-Fmoc Protection}; B --> C[Intermediate: Fmoc-D-Glu-OH]; C --> D{Step 2: γ-Carboxyl Esterification}; D --> E[Product: this compound]; E --> F[Purification & Characterization];
}
Caption: A single coupling cycle in Fmoc-based SPPS.
Detailed Coupling Protocol
Prerequisites : The synthesis starts with a resin-bound peptide chain that has a free N-terminal amine, achieved by removing the previous Fmoc group.
-
Resin Preparation : Swell the peptide-resin in an appropriate solvent like DMF.
-
Fmoc Deprotection : Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group from the growing peptide chain. [4]This exposes the free amine for the next coupling step.
-
Washing : Thoroughly wash the resin with DMF and DCM to remove excess piperidine and the Fmoc-adduct.
-
Amino Acid Activation : In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading). A common activation cocktail is HBTU (0.95 eq. to the amino acid) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2 eq. to the amino acid) in DMF. [1][15]Allow the mixture to stand for 2-5 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the washed resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring : Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction and the absence of free primary amines. [1]7. Washing : Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
Chain Elongation : The cycle (steps 2-7) is repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage : After the entire sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Ochx group) are removed simultaneously using a strong acid "cocktail," such as TFMSA or HF, often with scavengers like thioanisole to prevent side reactions. [6][]
Conclusion
This compound is more than a standard amino acid derivative; it is a specialized tool for overcoming specific challenges in peptide synthesis. Its D-configuration provides enzymatic stability, while the Fmoc group enables its seamless integration into the most robust SPPS workflows. The strategic choice of the cyclohexyl ester for side-chain protection provides an enhanced stability profile that is crucial for minimizing acid-catalyzed side reactions, thereby ensuring higher purity and yield for complex peptide targets. A thorough understanding of its structure, synthesis, and the rationale behind its protecting group strategy empowers researchers to construct advanced peptide therapeutics with greater precision and success.
References
- BenchChem. (2025). Application Notes: Fmoc-D-Glu(OtBu)
- AAPPTec. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Fmoc-D-Glu-OH in Peptide-Based Therapeutics. Benchchem.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-D-Glu-OH in Cyclic Peptide Synthesis. Benchchem.
- Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio.
- Guidechem. (n.d.). Fmoc-D-glutamic acid gamma-tert-butyl ester 104091-08-9 wiki. Guidechem.
- Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups.
- BOC Sciences. (n.d.). CAS 104091-08-9 Fmoc-D-Glu(OtBu)-OH. BOC Sciences.
- National Center for Biotechnology Inform
- Sigma-Aldrich. (n.d.). Fmoc-D-Glu(OtBu)-OH Novabiochem. Sigma-Aldrich.
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
- T. M. L. et al. (1993).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH. NINGBO INNO PHARMCHEM CO.,LTD.
- J&K Scientific LLC. (n.d.). Fmoc-L-glutamic acid g-cyclohexyl ester. J&K Scientific LLC.
- BOC Sciences. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- University of Bristol. (n.d.). Protecting Groups. University of Bristol.
- United States Biological. (n.d.). Fmoc-D-Glutamic acid γ-cyclohexyl ester CAS.
- Advanced ChemTech. (n.d.). Fmoc-Glu(OcHx)-OH. Advanced ChemTech.
- Y., Kiso, et al. (n.d.). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. Page loading... [wap.guidechem.com]
- 11. dev.usbio.net [dev.usbio.net]
- 12. peptide.com [peptide.com]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. nbinno.com [nbinno.com]
- 15. rsc.org [rsc.org]
An In-Depth Technical Guide to Fmoc-D-Glu(Ochx)-OH: A Key Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern therapeutic peptide development, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. Fmoc-D-Glu(Ochx)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-cyclohexyl ester, has emerged as a critical reagent in solid-phase peptide synthesis (SPPS). This in-depth guide provides a comprehensive overview of its chemical properties, strategic advantages, and detailed protocols for its application. We will explore the causality behind the choice of the cyclohexyl ester protecting group, its role in mitigating common side reactions, and its utility in the synthesis of complex and therapeutically relevant peptides.
Core Molecular Attributes of this compound
This compound is a derivative of the D-enantiomer of glutamic acid, specifically designed for use in Fmoc-based solid-phase peptide synthesis. The D-configuration of the amino acid provides inherent resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby extending the in-vivo half-life of the resulting peptide therapeutic.[1]
The key features of this molecule are the N-terminal Fmoc protecting group and the γ-carboxyl group protected as a cyclohexyl ester.
| Property | Value | Source |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-cyclohexyl ester | Chem-Impex |
| Synonyms | Fmoc-D-Glu(OcHex)-OH | Chem-Impex |
| CAS Number | 204251-25-2 | Chem-Impex |
| Molecular Formula | C₂₆H₂₉NO₆ | Chem-Impex |
| Molecular Weight | 451.52 g/mol | Chem-Impex |
| Appearance | White powder | Chem-Impex |
The Strategic Advantage of the Cyclohexyl (Ochx) Ester Protecting Group
The choice of a side-chain protecting group is a critical decision in peptide synthesis, directly impacting the efficiency of coupling reactions and the purity of the final product. While the tert-butyl (OtBu) ester is a common choice for protecting the carboxyl group of glutamic acid, the cyclohexyl (Ochx) ester offers distinct advantages in specific contexts.
Minimization of Side Reactions
One of the significant challenges in the synthesis of peptides containing glutamic acid is the potential for side reactions, such as the formation of pyroglutamate from an N-terminal glutamic acid residue. The bulky nature of the cyclohexyl group can sterically hinder this intramolecular cyclization. Furthermore, the use of cyclohexyl esters has been shown to minimize undesired cyclizations of aspartic and glutamic acid side chains.[2]
Orthogonality in Fmoc Solid-Phase Peptide Synthesis
The cyclohexyl ester provides a robust orthogonal protecting group strategy within the Fmoc/tBu framework. The O-cyclohexyl (Chx) group is stable under the mildly basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF) and is also resistant to the mild acids, such as trifluoroacetic acid (TFA), typically used for the cleavage of tert-butyl-based protecting groups.[3] This stability allows for the selective deprotection of other side chains while the glutamic acid γ-carboxyl group remains protected.
The cleavage of the cyclohexyl ester requires stronger acidic conditions, such as 1 M trifluoromethanesulfonic acid (TFMSA) with a scavenger like thioanisole in TFA.[3] This differential lability is the essence of its orthogonality and provides chemists with greater flexibility in the design of complex peptide synthesis strategies, including the on-resin cyclization of peptides.
Caption: Orthogonality of Fmoc, tBu, and Ochx protecting groups.
Experimental Protocols for the Use of this compound
The successful incorporation of this compound into a peptide sequence relies on optimized protocols for coupling and subsequent deprotection of the side chain.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating this compound into a growing peptide chain on a solid support.
Caption: General workflow for SPPS using this compound.
Detailed Coupling Protocol for this compound
This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Pre-activation of the Amino Acid: In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HBTU/HATU in DMF. Add 6-10 equivalents of DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate colorimetric test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
Protocol for the Cleavage of the Cyclohexyl Ester
The cleavage of the cyclohexyl ester requires strong acidic conditions and should be performed as one of the final deprotection steps, typically concurrently with cleavage from the resin if a strong acid-labile linker is used.
Materials:
-
Peptide-resin with the fully assembled sequence
-
Cleavage Cocktail: 1 M Trifluoromethanesulfonic acid (TFMSA) and thioanisole in Trifluoroacetic acid (TFA). A common ratio is TFA/thioanisole/TFMSA (90:5:5).
-
Scavengers: Triisopropylsilane (TIS) and water may also be included depending on the peptide sequence. A standard "Reagent B" cocktail (TFA/phenol/water/TIS, 88:5:5:2) is not sufficient for Ochx cleavage.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying and Purification: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development and Neuroscience
The unique properties of this compound make it a valuable tool in several areas of research and development.
Synthesis of Metabolically Stable Therapeutic Peptides
The incorporation of D-amino acids is a well-established strategy to enhance the metabolic stability of peptide drugs. This compound allows for the precise placement of a D-glutamic acid residue within a peptide sequence, which can be particularly beneficial for peptides that are susceptible to degradation by exopeptidases or endopeptidases. This has been a key strategy in the development of long-acting analogues of hormones such as Glucagon-Like Peptide-1 (GLP-1).
Development of Conformationally Constrained Peptides
The side chain of glutamic acid can be used as an anchor point for the synthesis of cyclic peptides through the formation of a lactam bridge with a free amine group elsewhere in the peptide sequence. The orthogonal nature of the cyclohexyl ester protecting group allows for on-resin cyclization strategies, which can be more efficient than solution-phase cyclization.[4] Conformationally constrained cyclic peptides often exhibit higher receptor affinity and selectivity.
Probing Neurotransmitter Systems
Derivatives of D-glutamic acid are explored in neuroscience research for their potential to modulate neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor. The ability to synthesize novel peptides containing D-glutamic acid with high purity is essential for these investigations.
Conclusion
This compound is a specialized yet powerful building block for advanced solid-phase peptide synthesis. Its key advantages lie in the enhanced stability and orthogonality of the cyclohexyl ester protecting group, which allows for the synthesis of complex peptides with a reduced risk of side reactions. For researchers and drug developers working on next-generation peptide therapeutics, a thorough understanding of the strategic application of this compound is essential for achieving their synthetic goals and advancing their scientific discoveries.
References
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-D-Glu-OH in Cyclic Peptide Synthesis.
- BenchChem. (2025).
- Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (1998). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (1), 1949-1954.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Boc Sciences. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Fmoc-D-Glu-OH in Peptide-Based Therapeutics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Fmoc-D-Glu(Ochx)-OH: Application in Peptide Synthesis and Drug Development
This guide provides an in-depth exploration of N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-cyclohexyl ester, commonly referred to as Fmoc-D-Glu(Ochx)-OH. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's critical role as a building block in solid-phase peptide synthesis (SPPS), offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Advantage of the Cyclohexyl Protecting Group in Peptide Synthesis
In the intricate process of peptide synthesis, the selection of appropriate protecting groups for amino acid side chains is paramount to achieving high yields and purity.[1] While the tert-butyl (tBu) group is a conventional choice for protecting the γ-carboxyl group of glutamic acid, the cyclohexyl (cHx) ester presents a nuanced alternative with distinct advantages in specific synthetic contexts. The use of D-enantiomers, such as D-glutamic acid, is a key strategy in modern drug design to enhance peptide stability against enzymatic degradation, thereby improving their in-vivo half-life and therapeutic potential.
This compound is a specialized amino acid derivative designed for Fmoc-based solid-phase peptide synthesis.[1] The fluorenylmethoxycarbonyl (Fmoc) group on the α-amino terminus provides a stable protecting group that can be selectively removed under mild basic conditions, a cornerstone of the Fmoc/tBu synthesis strategy. The cyclohexyl ester protecting the γ-carboxyl group offers a different steric and electronic profile compared to the more common tert-butyl ester, which can be leveraged to optimize solubility and minimize side reactions during peptide elongation and cleavage. This guide will illuminate the physicochemical properties, applications, and detailed methodology for the effective utilization of this compound.
Physicochemical Properties and Supplier Information
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 204251-25-2 | [1][2] |
| Molecular Formula | C₂₆H₂₉NO₆ | [1] |
| Molecular Weight | 451.52 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | [a]D²⁰ = +15 ± 2º (C=1 in DMF) | [1] |
| Storage Conditions | 0-8°C | [1] |
Reputable Suppliers:
Ensuring the quality of starting materials is a critical first step in successful peptide synthesis. This compound can be sourced from a number of reputable chemical suppliers specializing in reagents for peptide synthesis. A partial list of suppliers includes:
-
Chem-Impex[1]
-
AAPPTEC[3]
-
ChemicalBook (listing multiple suppliers)[2]
-
Shanghai Hanhong Scientific Co., Ltd.[2]
-
Chemsky (Shanghai) International Co., Ltd[2]
-
Shanghai GL Peptide Ltd.[2]
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable reagent in several areas of research and pharmaceutical development.
Enhanced Peptide Therapeutics: The incorporation of D-amino acids is a well-established strategy to increase the proteolytic stability of peptide-based drugs. This compound serves as a key building block for introducing D-glutamic acid into a peptide sequence. The resulting peptides are less susceptible to degradation by proteases, leading to a longer circulating half-life and improved bioavailability.
Neurological Drug Candidates: Glutamic acid is a primary excitatory neurotransmitter in the central nervous system. Synthetic peptides containing D-glutamic acid are of significant interest in the development of drug candidates targeting neurological disorders. The precise control over peptide sequence afforded by using this compound is crucial in this context.[1]
Complex Peptide Synthesis: The cyclohexyl ester of the glutamic acid side chain can enhance the solubility and stability of the growing peptide chain, which is particularly beneficial during the synthesis of long or hydrophobic peptides.[1] This can lead to improved yields and higher purity of the final product compared to traditional methods.[1]
Experimental Protocol: Manual Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed, step-by-step protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis on a Rink Amide resin. This protocol is designed to be a self-validating system, with checkpoints to ensure the success of each step.
Materials:
-
Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel. This is a critical step to ensure that the reactive sites on the resin are accessible.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes. The completion of this step can be monitored by taking a small aliquot of the solution and measuring its UV absorbance at 301 nm, which corresponds to the dibenzylfulvene-piperidine adduct. A stable, high absorbance indicates successful Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test on a small sample of the resin should be positive (blue color), indicating the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of this compound and a slightly less than equimolar amount of HBTU in DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes. The solution should change color.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. The reaction progress can be monitored by taking a small sample of the resin and performing a Kaiser test. A negative Kaiser test (yellow/colorless) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next cycle.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform one last Fmoc deprotection (step 2) to reveal the N-terminal amine.
-
Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DMF and then with DCM, and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. The cyclohexyl ester will be cleaved under these acidic conditions.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
Workflow Diagram
The following diagram illustrates the key stages of the solid-phase peptide synthesis workflow described above.
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex and therapeutically relevant peptides. The strategic use of the D-enantiomer and the cyclohexyl side-chain protecting group offers tangible benefits in terms of peptide stability, solubility, and overall synthetic success. The detailed protocol and workflow provided in this guide, grounded in established principles of peptide chemistry, offer a robust framework for researchers and drug development professionals to effectively incorporate this important reagent into their synthetic strategies. As with all chemical syntheses, careful attention to detail, quality of reagents, and appropriate analytical validation are essential for achieving the desired outcomes.
References
-
National Center for Biotechnology Information. (n.d.). Fmoc-Glu(OcHx)-OH. PubChem Compound Database. Retrieved from [Link]
-
AAPPTEC. (n.d.). Fmoc-Glu(OcHx)-OH [150047-85-1]. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Characteristics of Fmoc-D-Glu(Ochx)-OH
Foreword: The Strategic Importance of Fmoc-D-Glu(Ochx)-OH in Advanced Peptide Synthesis
For the discerning researcher in peptide chemistry and drug development, the selection of building blocks is a critical determinant of synthetic success. N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-cyclohexyl ester, or this compound, represents a strategic choice for the introduction of D-glutamic acid residues into peptide sequences. The use of the D-enantiomer is pivotal in designing peptides with enhanced enzymatic stability and unique conformational properties. Furthermore, the cyclohexyl (Ochx) ester protecting group on the side chain offers distinct advantages over more common protecting groups like the tert-butyl (OtBu) ester. Its increased steric bulk and lipophilicity can significantly influence the solubility of the growing peptide chain, mitigating aggregation issues often encountered during solid-phase peptide synthesis (SPPS).[1] This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, offering both established data and field-proven methodologies for its effective characterization and application.
Molecular Structure and Core Identifiers
A thorough understanding of a molecule begins with its fundamental identity. The structural and identifying information for this compound is summarized below.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-cyclohexyl ester | Chem-Impex |
| Synonyms | Fmoc-D-Glu(OcHex)-OH, Fmoc-D-Glutamic acid 5-cyclohexyl ester | [2] |
| CAS Number | 204251-25-2 | [3] |
| Molecular Formula | C₂₆H₂₉NO₆ | Inferred from structure |
| Molecular Weight | 451.52 g/mol | [3] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. While specific experimental data for this derivative is not widely published, we can infer key characteristics from closely related compounds and general principles of peptide chemistry.
Table 2: Physicochemical Properties of this compound
| Property | Value/Observation | Rationale and Comparative Insights |
| Appearance | White to off-white solid | Typical for Fmoc-protected amino acids.[4] |
| Melting Point | Not explicitly published. Expected to be in a similar range to Fmoc-D-Glu(OtBu)-OH (80-96 °C). | The cyclohexyl group may influence crystal packing, potentially altering the melting point slightly compared to the tert-butyl analog.[4] |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. Limited solubility in non-polar solvents and water. | The bulky and lipophilic Fmoc and cyclohexyl groups enhance solubility in polar aprotic solvents, which is advantageous for SPPS.[1][5] |
| Optical Rotation | Not explicitly published. Expected to have a positive specific rotation. | The D-configuration typically results in a positive specific rotation for this class of compounds, though the exact value is solvent and concentration-dependent. The L-enantiomer, Fmoc-L-Glu(OtBu)-OH, has a negative specific rotation. |
| Stability | Stable under standard storage conditions (2-8 °C, dry). Sensitive to basic conditions (e.g., piperidine) leading to Fmoc group cleavage. | The Fmoc group is designed for base-lability, a key feature of its use in SPPS.[6] |
Analytical Characterization Methodologies
Rigorous analytical characterization is paramount to verify the identity, purity, and stability of this compound. The following section details the primary analytical techniques and provides validated protocols for their execution.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of Fmoc-amino acids. A reverse-phase method is typically employed.
Protocol for Purity Analysis by RP-HPLC:
-
System Preparation:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (for the Fmoc group)
-
Column Temperature: 25 °C
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
-
-
Chromatographic Run:
-
Inject 10 µL of the sample solution.
-
Run a linear gradient from 30% to 100% Mobile Phase B over 20 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
Causality Behind Experimental Choices:
-
The C18 stationary phase provides excellent hydrophobic retention for the non-polar Fmoc and cyclohexyl groups.
-
TFA is used as an ion-pairing agent to improve peak shape for the carboxylic acid.
-
The gradient elution ensures that the compound elutes with a reasonable retention time and good resolution from any potential impurities.
Diagram 2: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and confirmation.
Expected Chemical Shifts (based on analogous structures):
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.7-7.2 (m, 8H): Aromatic protons of the Fmoc group.
-
δ 5.5-5.2 (m, 1H): NH proton of the carbamate.
-
δ 4.8-4.6 (m, 1H): Cyclohexyl CH proton attached to the ester oxygen.
-
δ 4.5-4.2 (m, 3H): CH and CH₂ protons of the Fmoc group.
-
δ 4.4-4.1 (m, 1H): α-CH of the glutamic acid residue.
-
δ 2.5-1.8 (m, 4H): β- and γ-CH₂ protons of the glutamic acid residue.
-
δ 1.8-1.2 (m, 10H): Protons of the cyclohexyl ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 175-170: Carboxylic acid and ester carbonyl carbons.
-
δ 156: Carbamate carbonyl carbon.
-
δ 144-120: Aromatic carbons of the Fmoc group.
-
δ 75-70: Cyclohexyl CH carbon attached to the ester oxygen.
-
δ 67: CH₂ of the Fmoc group.
-
δ 54: α-C of the glutamic acid residue.
-
δ 47: CH of the Fmoc group.
-
δ 35-25: Aliphatic carbons of the glutamic acid and cyclohexyl groups.
-
Protocol for NMR Sample Preparation and Analysis:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides an accurate determination of the molecular weight, confirming the elemental composition.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire data in both positive and negative ion modes.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ and adducts such as [M+Na]⁺.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻.
-
-
Data Analysis: Compare the observed m/z values with the calculated exact mass of the compound.
Expected Exact Mass:
-
Calculated for C₂₆H₂₉NO₆: 451.1995
-
[M+H]⁺: 452.2073
-
[M+Na]⁺: 474.1892
-
[M-H]⁻: 450.1917
Diagram 3: Analytical Characterization Funnel
Caption: A multi-technique approach to characterization.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption. Recommended storage temperature is 2-8 °C.
Conclusion: A Versatile Building Block for Modern Peptide Science
This compound is a valuable reagent for peptide chemists seeking to synthesize peptides with enhanced stability and tailored properties. Its unique cyclohexyl side-chain protection offers advantages in terms of solubility and potentially reduced aggregation during SPPS. While detailed published data on this specific derivative is limited, the analytical protocols and comparative insights provided in this guide offer a robust framework for its characterization and successful implementation in research and development. The methodologies outlined herein are designed to be self-validating, ensuring the high quality and integrity of this crucial building block in the synthesis of novel peptide-based therapeutics and research tools.
References
-
Aapptec Peptides. Fmoc-D-Glu(OtBu)-OH [104091-08-9]. [Link]
-
The Royal Society of Chemistry. Supplementary Data. [Link]
-
PubChem. Fmoc-Glu(OtBu)-OH. [Link]
-
Aapptec Peptides. Fmoc-D-Glu-OH [104091-09-0]. [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
-
ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
CEM Corporation. Fmoc-Glu(OtBu)-OH. [Link]
-
PubChem. (2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid. [Link]
-
Studia Universitatis Babes-Bolyai Chemia. SYNTHESIS, SPECTROSCOPIC AND THERMAL CHARACTERIZATION OF γ-L-GLUTAMYLCYCLOHEXYLAMIDE. [Link]
-
MDPI. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. [Link]
-
Anaspec. Fmoc-D-Glu(OtBu)-OH - 5 g. [Link]
-
PubMed. Physicochemical descriptors in property-based drug design. [Link]
-
PubMed. Physicochemical Characterisation of Ceftobiprole and Investigation of the Biological Properties of Its Cyclodextrin-Based Delivery System. [Link]
-
PubMed Central. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. [Link]
-
PubMed. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. [Link]
-
PubMed. Evaluation of the Physicochemical Properties and Dissolution Characteristics of Mesalamine: Relevance to Controlled Intestinal Drug Delivery. [Link]
-
ResearchGate. ¹H and ¹³C NMR chemical shifts (ppm) of Las Glu (glucose part) in chloroform. [Link]
-
ResearchGate. ¹H and ¹³C NMR chemical shifts [expressed as ı (ppm)] of fractions.... [Link]
-
MDPI. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. [Link]
Sources
Fmoc-D-Glu(Ochx)-OH solubility in DMF and other solvents
An In-Depth Technical Guide to the Solubility of Fmoc-D-Glu(Ochx)-OH for Solid-Phase Peptide Synthesis
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-Fmoc-D-glutamic acid γ-cyclohexyl ester (this compound), a critical building block in modern solid-phase peptide synthesis (SPPS). As the incorporation of D-amino acids and complex side-chain modifications becomes increasingly vital in drug discovery and materials science, a thorough understanding of the solubility of the corresponding protected amino acids is paramount for ensuring high coupling efficiencies and overall synthesis purity. This document, written from the perspective of a Senior Application Scientist, synthesizes field-proven insights with established chemical principles to offer researchers a definitive resource. We will explore the molecular determinants of solubility, provide a comparative analysis across common SPPS solvents, detail a robust experimental protocol for solubility determination, and present actionable troubleshooting strategies for common challenges.
Molecular Architecture and its Impact on Solubility
The solubility of any Fmoc-protected amino acid is a direct consequence of the interplay between its constituent parts. The structure of this compound can be deconstructed into three key domains, each contributing to its overall physicochemical properties.
-
The Fmoc Group (9-Fluorenylmethoxycarbonyl): This large, aromatic, and hydrophobic protecting group is the cornerstone of modern SPPS due to its base-lability.[][2] While it generally enhances solubility in common organic solvents like N,N-Dimethylformamide (DMF), its planar nature can lead to intermolecular π-stacking.[3] This aggregation phenomenon can reduce the effective solubility of the amino acid derivative, sometimes requiring physical disruption (e.g., sonication) to achieve full dissolution.[3]
-
The D-Glutamic Acid Backbone: The core amino acid provides the chiral center and the carboxylic acid and amine functionalities necessary for peptide bond formation. Its inherent polarity is largely masked by the protecting groups.
-
The Cyclohexyl (Ochx) Ester Side-Chain Protection: The γ-carboxyl group of the glutamic acid side chain is protected as a cyclohexyl ester. The cyclohexyl group is a bulky, non-polar, and hydrophobic moiety. This characteristic is crucial as it significantly enhances the molecule's solubility in the organic solvents typically used in SPPS, preventing potential precipitation issues that might arise with a free carboxylic acid side chain.
Caption: Molecular components of this compound.
Solubility Profile in Standard SPPS Solvents
While precise quantitative solubility data for this compound is not extensively published, a robust qualitative and semi-quantitative understanding can be derived from its structural similarity to other side-chain protected glutamic acid derivatives and general principles of SPPS. The solvents of choice in Fmoc-SPPS are typically polar aprotic solvents capable of solvating both the protected amino acids and the growing peptide chain on the resin support.[4]
| Solvent | Type | Expected Solubility of this compound | Key Considerations |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | High | The most common and effective solvent for SPPS.[][5] Structurally similar compounds like Fmoc-D-Glu(OtBu)-OH are "clearly soluble" at 0.5 M.[6] this compound is expected to achieve concentrations of 0.3-0.5 M, sufficient for standard coupling protocols. |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | High to Very High | Possesses a higher solvating power than DMF, particularly for hydrophobic and aggregation-prone sequences.[5][7] It is an excellent alternative if solubility issues or on-resin aggregation are observed with DMF.[7] |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Very High | A powerful solvent capable of dissolving many sparingly soluble Fmoc-amino acids.[7][8] Often used as a co-solvent (e.g., in a "Magic Mixture") to disrupt aggregation and enhance solubility in difficult cases.[3][7] Can be hygroscopic.[9] |
| DCM (Dichloromethane) | Non-polar | Low to Moderate | Historically used in SPPS, but its utility is limited by poor solubility of many Fmoc-protected amino acids.[5] Not recommended as the primary solvent for dissolving this compound for coupling reactions. |
Critical Factors Governing Solubility
Achieving consistent and complete dissolution of this compound requires control over several experimental variables. Understanding these factors allows for proactive optimization and troubleshooting.
-
Solvent Purity: The quality of the solvent is paramount. DMF, in particular, can degrade over time to form dimethylamine and formic acid.[3] These impurities can interfere with the coupling reaction and potentially reduce the solubility of the Fmoc-amino acid. Causality: The presence of amines can cause premature deprotection of the Fmoc group, while other impurities can alter the solvent's polarity and solvating capacity. Always use high-purity, amine-free grade solvents.
-
Temperature: Gentle warming can be an effective method to increase the solubility of sparingly soluble compounds.[7] Causality: Increasing the thermal energy of the system helps to overcome the intermolecular forces (like π-stacking) that lead to aggregation, favoring dissolution. A temperature of ~37°C is often sufficient.
-
Physical Agitation: Sonication is a widely used technique to break up aggregates of Fmoc-amino acids.[3] Causality: The high-frequency sound waves create cavitation bubbles that physically disrupt the π-stacked aggregates, increasing the surface area of the solute exposed to the solvent and accelerating dissolution.
-
Presence of Additives: In cases of severe aggregation of the growing peptide chain on the resin, chaotropic salts like LiCl can be added to wash solutions to disrupt secondary structures.[7][10] For extremely difficult cases, specialized solvent systems like the "Magic Mixture" (DCM/DMF/NMP with Triton X-100 and ethylenecarbonate) can be employed.[3][7]
Caption: Key factors influencing the solubility of Fmoc-amino acids.
Experimental Protocol: Gravimetric Determination of Solubility
To ensure protocols are self-validating, it is best practice to experimentally determine the solubility of a new batch of any amino acid derivative in the specific solvent being used. The following gravimetric method is a reliable and straightforward approach.
Methodology
-
Preparation: Add an excess amount of this compound (e.g., ~100 mg) to a pre-weighed 1.5 mL microcentrifuge tube. The exact mass is not critical, but it must be in excess of what is expected to dissolve.
-
Solvation: Add a precise volume of the chosen solvent (e.g., 1.0 mL of DMF) to the tube.
-
Equilibration: Seal the tube and vortex thoroughly. Place the tube on a rotator at a constant, controlled temperature (e.g., 25°C) for at least 2-4 hours to ensure the solution reaches equilibrium. Sonication can be used initially to break up large particles.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette. Avoid disturbing the solid pellet. Transfer the supernatant to a new, pre-weighed glass vial.
-
Evaporation: Remove the solvent from the vial under a stream of nitrogen or using a vacuum centrifuge (e.g., SpeedVac). Ensure the resulting solid is completely dry.
-
Measurement: Weigh the vial containing the dried solute.
-
Calculation:
-
Mass of dissolved solid (g): (Weight of vial + dried solute) - (Weight of empty vial)
-
Solubility (mg/mL): (Mass of dissolved solid in mg) / (Volume of supernatant sampled in mL)
-
Solubility (M): (Mass of dissolved solid in g / MW of this compound) / (Volume of supernatant sampled in L)
-
(MW of this compound = 451.5 g/mol )[11]
-
-
Sources
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 6. Fmoc-D-Glu(OtBu)-OH Novabiochem 104091-08-9 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Fmoc-Glu(OcHx)-OH | C26H29NO6 | CID 51340555 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cyclohexyl Ester Protecting Group
A Senior Application Scientist's Perspective on Synthesis, Application, and Strategy
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, the judicious use of protecting groups is paramount to achieving desired chemical transformations with precision and high yield.[1][2][3] A protecting group acts as a temporary molecular shield, masking a reactive functional group to prevent its participation in a reaction while another part of the molecule is modified.[2][4] This guide provides an in-depth technical exploration of the cyclohexyl (cHex) ester, a crucial protecting group for carboxylic acids. We will delve into its fundamental properties, methods for its installation (protection) and removal (deprotection), and its strategic applications, with a particular focus on its role in minimizing common side reactions in solid-phase peptide synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the cyclohexyl ester in their synthetic endeavors.
The Core Principle: Why Protect Carboxylic Acids?
Carboxylic acids are one of the most versatile functional groups in organic chemistry. However, their acidic proton and nucleophilic carboxylate form can interfere with a wide range of reactions, such as those involving strong bases, organometallics, or delicate coupling procedures.[5][6] Esterification is the most common strategy for carboxylic acid protection, converting the reactive -COOH group into a relatively inert ester.[1][6] The choice of ester is critical and is dictated by the overall synthetic strategy, requiring a delicate balance of stability and selective cleavage. The cyclohexyl ester emerges as a valuable option due to its unique steric and electronic properties.
Physicochemical Profile of the Cyclohexyl Ester
The efficacy of the cyclohexyl ester protecting group stems from a combination of its stability, steric bulk, and well-defined cleavage conditions.
-
Stability: The cyclohexyl ester exhibits considerable stability across a wide range of reaction conditions. It is generally resistant to mildly acidic and basic conditions that are often used to remove other protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).[5][7] This robustness makes it an excellent candidate for orthogonal protection schemes, where multiple protecting groups must be removed sequentially without affecting others.[1]
-
Steric Hindrance: The bulky, non-planar cyclohexyl ring provides significant steric shielding to the carbonyl carbon of the ester. This steric hindrance is a key feature, as it can prevent undesired intramolecular side reactions. A prime example is in solid-phase peptide synthesis (SPPS), where cyclohexyl ester protection of aspartic acid side chains is employed to minimize the formation of aspartimide, a common and troublesome side product.[8][9]
-
Cleavage: Deprotection of the cyclohexyl ester is typically achieved under strong basic conditions (saponification) or through nucleophilic attack, regenerating the carboxylic acid.[10][11][12] This allows for its removal at a specific, planned stage of a synthesis.
Installation of the Cyclohexyl Ester Group (Protection)
The formation of a cyclohexyl ester from a carboxylic acid can be accomplished through several reliable methods. The choice of method depends on the substrate's sensitivity and the desired scale of the reaction.
DCC-Mediated Coupling (Steglich Esterification)
One of the mildest and most widely used methods is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[13] This reaction proceeds at room temperature and is tolerant of a wide variety of functional groups.[13][14]
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[15] DMAP then acts as an acyl transfer agent, forming an even more reactive acylpyridinium species, which is readily attacked by cyclohexanol. The byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration.[13]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. Protection and Deprotection [cem.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Fmoc-D-Glu(Ochx)-OH: A Technical Guide to Strategic Incorporation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the application of Fmoc-D-Glu(Ochx)-OH in solid-phase peptide synthesis (SPPS). As a senior application scientist, the following content is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their peptide synthesis endeavors.
The Strategic Imperative for D-Amino Acids and Advanced Side-Chain Protection
The pursuit of novel peptide therapeutics with enhanced pharmacokinetic profiles has led to the widespread adoption of non-canonical amino acids. The incorporation of D-amino acids is a cornerstone of this strategy, offering a powerful tool to increase metabolic stability by rendering peptide bonds resistant to cleavage by endogenous proteases. D-Glutamic acid, when strategically placed within a peptide sequence, can introduce critical conformational constraints and modulate interactions with biological targets.
However, the trifunctional nature of glutamic acid, with its reactive side-chain carboxyl group, necessitates a robust protection strategy during SPPS. The choice of the side-chain protecting group is a critical determinant of the overall success of the synthesis, impacting coupling efficiency, and the purity of the final peptide. This compound, which features a cyclohexyl (Ochx) ester protecting the γ-carboxyl group, has emerged as a superior building block for mitigating common side reactions encountered in peptide synthesis.
The Cyclohexyl (Ochx) Protecting Group: A Mechanistic Advantage
The selection of a side-chain protecting group is a delicate balance between stability to the iterative steps of SPPS and facile removal during the final cleavage from the resin. The Ochx group offers a distinct set of advantages over the more conventional tert-butyl (OtBu) protecting group, particularly in the context of minimizing aspartimide formation.
Aspartimide formation is a deleterious side reaction, especially prevalent in sequences containing Asp or Glu followed by a small amino acid like Gly, Asn, or Ser.[1][2] This intramolecular cyclization of the peptide backbone is catalyzed by the basic conditions of Fmoc deprotection and can lead to a mixture of difficult-to-separate impurities.[3] The sterically demanding nature of the cyclohexyl group, as compared to the tert-butyl group, significantly hinders the intramolecular cyclization, thereby suppressing aspartimide formation.[4]
A comparative analysis of common side-chain protecting groups for acidic amino acids reveals the superior performance of the Ochx group in preventing this unwanted side reaction.
| Protecting Group | Relative Rate of Aspartimide Formation | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Cyclohexyl (Ochx) | Low | Strong Acid (e.g., HF, TFMSA) | Significantly reduces aspartimide formation.[4] | Requires strong acid for cleavage. |
| tert-Butyl (OtBu) | High | Moderate Acid (e.g., TFA) | Cleaved under standard TFA conditions. | Prone to aspartimide formation in susceptible sequences.[2] |
| Benzyl (Bzl) | Moderate | Hydrogenolysis or very strong acid (HF) | Orthogonal to Fmoc/tBu strategy. | Requires harsh cleavage conditions. |
| Allyl (OAll) | Low | Pd(0)-catalyzed cleavage | Orthogonal to both Fmoc/tBu and Boc/Bzl strategies.[5] | Requires specific and sometimes costly cleavage reagents. |
Data compiled and interpreted from multiple sources.[2][3][4][5][6]
Experimental Protocol: Efficient Incorporation of this compound
The following protocol provides a robust method for the incorporation of this compound into a peptide sequence using manual or automated SPPS.
Reagents and Materials
-
Fmoc-compatible solid support (e.g., Rink Amide resin)
-
This compound
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® (or HOBt)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Isopropanol (IPA)
-
Cleavage cocktail: Reagent K (TFA/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5) or similar strong acid cocktail
-
Cold diethyl ether
Step-by-Step Synthesis Cycle
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and IPA (3x) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to the resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and allow to react for 2-4 hours. The completion of the coupling can be monitored using a Kaiser test.
-
Washing: Wash the resin with DMF (5x) and IPA (3x) to remove excess reagents and byproducts.
-
Iteration: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Cleavage and Deprotection
-
Final Fmoc Deprotection: Following the final coupling cycle, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the resin extensively with DMF and DCM and dry thoroughly under vacuum.
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Mechanistic Diagrams
The following diagrams illustrate the SPPS cycle for the incorporation of this compound and the mechanism of aspartimide formation that is mitigated by the Ochx group.
Caption: SPPS cycle for this compound incorporation.
Caption: Mechanism of aspartimide formation and its inhibition by the Ochx group.
Conclusion and Future Perspectives
The strategic incorporation of this compound represents a significant advancement in the synthesis of complex and therapeutically relevant peptides. The use of the cyclohexyl protecting group provides a robust and reliable method for minimizing the formation of aspartimide-related impurities, leading to higher purity crude products and simplifying downstream purification efforts. As the demand for more complex and modified peptide therapeutics continues to grow, the adoption of advanced building blocks such as this compound will be crucial for the successful and efficient production of these next-generation medicines.
References
- BenchChem. (2025). A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis.
- BenchChem. (2025). A Comparative Analysis of Protecting Groups to Mitigate Aspartimide Formation in Peptide Synthesis.
- Lauer, J. L., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-D-Glu(OAll)-OH into Peptide Sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-D-Glu-OH in Peptide-Based Therapeutics.
- Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of peptide science, 9(1), 36-46.
- Palasek, S. A., et al. (2007). Limiting aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of peptide science, 13(3), 143-148.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Fmoc-D-Glu(Ochx)-OH: A Strategic Tool for Advanced Peptide Synthesis
Abstract
The development of peptide-based therapeutics is often challenged by the inherent metabolic instability of natural L-amino acid sequences. The strategic incorporation of D-amino acids is a proven method to enhance proteolytic resistance and modulate peptide conformation. This technical guide provides an in-depth analysis of Nα-Fmoc-D-glutamic acid γ-cyclohexyl ester (Fmoc-D-Glu(Ochx)-OH), a specialized building block for Fmoc solid-phase peptide synthesis (SPPS). We will explore the chemical rationale behind its design, focusing on the dual advantages conferred by the D-stereocenter and the cyclohexyl (Ochx) side-chain protecting group. This guide details its critical role in mitigating common side reactions, such as glutarimide formation, which plague syntheses involving glutamic acid. We provide field-proven protocols, comparative data, and troubleshooting insights for its successful application, targeting researchers, chemists, and drug development professionals aiming to synthesize high-purity, complex peptides with enhanced therapeutic potential.
The Strategic Imperative for D-Amino Acids in Peptide Therapeutics
Native peptides, while exhibiting high specificity and potency, are often limited as therapeutic agents due to their rapid degradation by endogenous proteases. These enzymes are stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids.[1][2] The substitution of an L-amino acid with its D-enantiomer at or near a cleavage site effectively disrupts this enzymatic recognition, significantly enhancing the peptide's resistance to proteolysis and extending its in-vivo half-life.[1][2][3]
Beyond improving stability, the introduction of a D-amino acid imposes distinct conformational constraints on the peptide backbone. This can be strategically employed to induce or stabilize specific secondary structures, such as β-turns, which are often critical for receptor binding and biological activity.[3] D-Glutamic acid, in particular, offers the additional advantage of a side-chain carboxyl group, which can be used for conjugation, labeling, or the formation of lactam bridges for peptide cyclization.
The Chemistry of this compound: A Component Analysis
The efficacy of this compound stems from the specific function of its three core components, which are designed to work in concert within the framework of Fmoc-based SPPS.
-
The Nα-Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most widely used orthogonal protection strategy in SPPS.[] Its key feature is its lability to mild bases, typically a solution of piperidine in DMF, while remaining stable to the acidic conditions used for final cleavage and side-chain deprotection.[5] This orthogonality is fundamental to the stepwise elongation of the peptide chain.[][5]
-
The D-Glutamic Acid Core: The D-configuration of the α-carbon provides the strategic advantages of proteolytic resistance and conformational control, as previously discussed.
-
The γ-Cyclohexyl (Ochx) Ester: The choice of the side-chain protecting group for trifunctional amino acids like glutamic acid is critical for a successful synthesis. The cyclohexyl ester is a robust protecting group that is stable throughout the iterative cycles of base-mediated Fmoc deprotection but is efficiently cleaved during the final high-acid cleavage step (e.g., with Trifluoroacetic Acid). Its primary advantage, which will be detailed in the next section, is the significant reduction of base-catalyzed side reactions.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid 5-cyclohexyl ester | - |
| Synonyms | Fmoc-D-Glu(OcHex)-OH | [] |
| Molecular Formula | C₂₆H₂₉NO₆ | Inferred |
| Molecular Weight | ~451.5 g/mol | Inferred |
| Appearance | White to off-white powder | [5] |
| Nα-Protection | Fmoc (Base-Labile) | [][5] |
| Side-Chain Protection | Cyclohexyl Ester (Acid-Labile) | [7][8] |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis | [9] |
The Rationale for Cyclohexyl (Ochx) Protection: Overcoming Glutarimide Formation
A persistent challenge in the synthesis of peptides containing aspartic or glutamic acid is the formation of cyclic imide intermediates (aspartimide and glutarimide, respectively).[10] This side reaction is catalyzed by the basic conditions of Fmoc deprotection, where the deprotonated backbone amide nitrogen can perform a nucleophilic attack on the side-chain carboxyl ester. This irreversible reaction leads to a mixture of byproducts, including α- and β-peptides, complicating purification and reducing the yield of the target peptide.[10]
The choice of the side-chain ester protecting group directly influences the rate of this deleterious reaction. The cyclohexyl ester has been demonstrated to provide superior protection against imide formation compared to other commonly used groups.
Comparative Analysis of Glutamic Acid Side-Chain Protecting Groups
| Protecting Group | Structure | Stability to Piperidine | Cleavage Condition | Propensity for Imide Formation | Causality |
| tert-Butyl (OtBu) | -C(CH₃)₃ | High | Strong Acid (TFA) | Low | The steric bulk of the tert-butyl group provides good protection against nucleophilic attack. It is the most common and generally safe choice.[11] |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Moderate | Strong Acid (HF) or Hydrogenolysis | High | The benzyl ester is more susceptible to base-catalyzed imide formation.[8] |
| Cyclohexyl (Ochx) | -C₆H₁₁ | Very High | Strong Acid (TFA/HF) | Very Low | Studies show that the cyclohexyl ester leads to significantly less imide formation during base treatment compared to the benzyl ester.[8] This is attributed to the steric hindrance and electronic properties of the cyclohexyl ring, which disfavor the formation of the cyclic intermediate. |
A study on a model tetrapeptide demonstrated that using a cyclohexyl ester for aspartyl protection resulted in a 170-fold reduction in imide formation after 24 hours of treatment with a tertiary amine base when compared to the corresponding benzyl ester.[8] This makes the Ochx group a superior choice for long or difficult sequences containing glutamic acid, or when extended exposure to basic conditions is anticipated.
Decision Workflow for Glu Protecting Group Selection
The following diagram illustrates the logical process for selecting the optimal glutamic acid side-chain protecting group based on the synthetic goal.
Caption: Decision tree for selecting a glutamic acid protecting group.
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following protocols represent a validated methodology for the successful incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.
Materials and Reagents
-
Resin: Fmoc-Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling/Activation Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
SPPS Workflow for a Single Amino Acid Coupling Cycle
Caption: The iterative cycle for solid-phase peptide synthesis.
Detailed Step-by-Step Protocol
A. Resin Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for at least 1 hour with gentle agitation.[12]
B. N-terminal Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 10-20 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.
-
Drain the vessel and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
C. Coupling of this compound Causality: HATU is a highly efficient coupling reagent that forms a reactive HOAt ester, minimizing racemization and proving effective for coupling sterically hindered amino acids or into aggregating sequences.[13][14]
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (0.95 eq. relative to the amino acid) in DMF.
-
Add DIPEA (2 eq. relative to the amino acid) to the solution to activate the amino acid. Allow pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
D. Final Cleavage and Deprotection Causality: The cleavage cocktail contains scavengers like TIS to quench the reactive carbocations (e.g., cyclohexyl cations) generated from the cleaved protecting groups, which could otherwise cause side reactions with nucleophilic residues like Tryptophan or Methionine.
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Caution: Work in a well-ventilated fume hood.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Troubleshooting and Field-Proven Insights
| Problem | Symptom (Analysis) | Probable Cause(s) | Recommended Solution |
| Incomplete Coupling | Mass spec shows deletion sequence (-Glu); HPLC shows a leading shoulder or distinct peak. | • Steric hindrance.• Peptide aggregation on the resin. | • Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.• Use a Stronger Activator: Switch from HBTU to HATU or COMU.[14]• Increase Temperature: If using a microwave synthesizer, increase the coupling temperature (e.g., to 50-75°C). |
| Glutarimide Formation | Mass spec shows a mass loss of 18 Da (H₂O); HPLC shows multiple byproduct peaks. | • Extended exposure to piperidine.• Inappropriate side-chain protecting group for a long synthesis. | • This is the primary problem this compound is designed to prevent. Its use significantly mitigates this risk.[8]• If using other Glu derivatives, minimize piperidine exposure time. |
| Side Reactions during Cleavage | Mass spec shows additions to Trp or Met residues (+57, +71, etc.). | • Insufficient scavenging of reactive cations from cleaved protecting groups (OtBu, Ochx, Trt, etc.). | • Always use a scavenger. Ensure TIS (or an alternative like EDT) is included in the cleavage cocktail, especially when the sequence contains Trp, Met, or Cys. |
Conclusion
This compound is a highly valuable and often superior building block for the synthesis of advanced peptide therapeutics. It provides a powerful two-in-one solution by simultaneously enhancing proteolytic stability through its D-stereochemistry and minimizing the risk of yield-destroying glutarimide formation via its robust cyclohexyl side-chain protection. While Fmoc-D-Glu(OtBu)-OH remains the standard for many routine syntheses, the adoption of this compound is a strategic imperative for researchers tackling long, complex, or aggregation-prone sequences. Its use embodies the principle of proactive problem-solving in chemical synthesis, leading to higher purity crude products, simplified purifications, and ultimately, more reliable access to challenging peptide targets for research and drug development.
References
- Benchchem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-D-Glu-OH in Cyclic Peptide Synthesis. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for Fmoc-D-Glu-OH in Manual Solid-Phase Peptide Synthesis. Benchchem.
- APPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. APPTec.
- Benchchem. (2025). Application Notes and Protocols for Fmoc-D-Glu-OH in Peptide-Based Therapeutics. Benchchem.
- Nowick, J.S. Lab. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry.
- BOC Sciences. (n.d.). CAS 104091-08-9 Fmoc-D-Glu(OtBu)-OH. BOC Sciences.
- Sigma-Aldrich. (n.d.). Fmoc-D-Glu(OtBu)-OH Novabiochem 104091-08-9. Sigma-Aldrich.
- Benchchem. (2025). A Comparative Guide to Enhancing Peptide Stability: Fmoc-N-Me-D-Glu-OH vs. Fmoc-D. Benchchem.
- Advanced ChemTech. (n.d.). Fmoc-Glu(OBut)-OH – Standard Fmoc-protected derivatives of Glu. Advanced ChemTech.
- Benchchem. (2025). Case studies on the use of Fmoc-N-Me-Glu(OtBu)-OH in therapeutic peptide development. Benchchem.
- Sigma-Aldrich. (n.d.). Fmoc-Glu(OtBu)-OH ≥98.0% HPLC 71989-18-9. Sigma-Aldrich.
- Benchchem. (2025). A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis. Benchchem.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. Available at: [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Lauer, J. L., Fields, C. G., & Fields, G. B. (1995). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. International journal of peptide and protein research, 46(6), 540-547. Available at: [Link]
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
- BOC Sciences. (n.d.). CAS 112471-82-6 L-Glutamic acid γ-cyclohexyl ester. BOC Sciences.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 [sigmaaldrich.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
Methodological & Application
Application Notes and Protocols for the Strategic Incorporation of Fmoc-D-Glu(Ochx)-OH in Solid-Phase Peptide Synthesis
Abstract
This technical guide provides a comprehensive framework for the successful application of Fmoc-D-Glu(Ochx)-OH in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids is a critical strategy in modern peptide drug development to enhance proteolytic stability. The choice of the γ-carboxyl protecting group for glutamic acid is equally crucial for mitigating common side reactions. This document elucidates the strategic advantages of the cyclohexyl (Ochx) ester over the more conventional tert-butyl (OtBu) ester, particularly in preventing cyclization side reactions. We present detailed, field-proven protocols for the coupling of this compound, in-process monitoring, and the specific conditions required for the final cleavage of the Ochx group, ensuring high-purity peptide synthesis for research, discovery, and drug development professionals.
Introduction: The Strategic Value of this compound
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine is the cornerstone of modern peptide manufacturing.[1][2] The Fmoc strategy is renowned for its mild deprotection conditions, which preserve the integrity of acid-labile side-chain protecting groups and complex post-translational modifications.[1][3] Within this framework, the strategic selection of amino acid building blocks is paramount to the success of the synthesis.
This compound offers a dual advantage in peptide design:
-
Enhanced Proteolytic Resistance: The incorporation of a D-enantiomer of glutamic acid fundamentally alters the peptide backbone's stereochemistry, rendering it significantly less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This can dramatically increase the in-vivo half-life of peptide therapeutics.
-
Suppression of Side Reactions: The γ-carboxyl group of glutamic acid is prone to side reactions, most notably the formation of pyroglutamate at the N-terminus and glutarimide structures within the peptide sequence. While the tert-butyl (OtBu) ester is standard in Fmoc chemistry, the cyclohexyl (Ochx) ester provides a more sterically hindered and robust alternative historically shown in Boc-SPPS to be effective at minimizing these undesired cyclizations.[4][5]
The Ochx group demonstrates excellent orthogonality within the Fmoc-SPPS paradigm; it is stable to the basic conditions of piperidine treatment used for Fmoc removal and resistant to the standard trifluoroacetic acid (TFA) cocktails used for cleavage from many resins and removal of other side-chain protecting groups.[6]
Physicochemical Properties and Handling
A summary of the key properties for this compound is provided below. Proper storage and handling are critical to maintaining the integrity of the reagent.
| Property | Specification | Rationale & Handling Notes |
| Molecular Formula | C26H29NO6 | - |
| Molecular Weight | ~451.5 g/mol | Accurate weight is crucial for calculating molar equivalents for coupling reactions. |
| Appearance | White to off-white crystalline powder | Visual inspection can indicate potential degradation or impurities. |
| Purity (HPLC) | ≥98% | High purity is essential to prevent the incorporation of deletion or modified sequences. |
| Storage | 2-8°C, desiccated | Protect from moisture and heat to prevent degradation. Allow to warm to room temperature before opening to avoid condensation. |
The SPPS Workflow: A Conceptual Overview
The incorporation of this compound follows the standard cyclical process of Fmoc-SPPS. Each cycle extends the peptide chain by one amino acid and consists of two primary steps: N-α-Fmoc deprotection and coupling of the subsequent amino acid.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Experimental Protocols
These protocols are designed for manual SPPS but can be adapted for automated synthesizers. The following procedures assume a starting scale of 0.1 mmol on a standard solid support (e.g., Wang or Rink Amide resin).
Resin Preparation
-
Resin Swelling: Place the resin (0.1 mmol substitution) in a suitable reaction vessel. Add N,N-Dimethylformamide (DMF, ~10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Initial Fmoc Deprotection (If starting with Fmoc-protected resin): Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution. Agitate for an additional 15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly by agitating with DMF (5 x 1 min), Isopropanol (IPA) (3 x 1 min), and finally DMF (5 x 1 min).
Coupling Protocol for this compound
Two robust and widely used activation methods are presented. The choice often depends on laboratory preference and the steric hindrance of the coupling partners.
Method A: HBTU/DIPEA Activation
This is a rapid and highly efficient method suitable for most coupling steps.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in DMF (~5 mL).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) to the amino acid/HBTU solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected, washed resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Perform an in-process monitoring test (see Section 5) to confirm reaction completion. Once complete, drain the coupling solution and wash the resin as described in step 4.1.3.
Caption: HBTU-mediated activation and coupling mechanism.
Method B: DIC/HOBt Activation
A cost-effective and reliable method that minimizes the risk of racemization.[6][7]
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol) and Hydroxybenzotriazole (HOBt) (3 eq., 0.3 mmol) in DMF (~5 mL).
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq., 0.3 mmol) to the solution. Allow the mixture to pre-activate for 15-20 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected, washed resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: Perform an in-process monitoring test (see Section 5). Once complete, drain the coupling solution and wash the resin as described in step 4.1.3.
Summary of Coupling Reagent Quantities
| Reagent | Equivalents (vs. Resin Loading) | Molar Amount (for 0.1 mmol scale) |
| This compound | 3 | 0.3 mmol |
| Method A | ||
| HBTU | 2.9 | 0.29 mmol |
| DIPEA | 6 | 0.6 mmol |
| Method B | ||
| DIC | 3 | 0.3 mmol |
| HOBt | 3 | 0.3 mmol |
In-Process Monitoring: The Kaiser Test
Ensuring the completion of each coupling step is critical for synthesizing high-purity peptides. The Kaiser test is a highly sensitive colorimetric assay for detecting the presence of primary amines.[4][8]
-
Positive Result (Blue Beads): Indicates the presence of free N-terminal amines, signifying an incomplete coupling reaction. The coupling step should be repeated.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, signifying a successful coupling. The synthesis can proceed to the next Fmoc deprotection step.
Kaiser Test Protocol:
-
Withdraw a small sample of resin beads (~10-15) from the reaction vessel and wash them with IPA in a small test tube.
-
Add 2-3 drops of each Kaiser test reagent (Reagent A: KCN in pyridine; Reagent B: Ninhydrin in n-butanol; Reagent C: Phenol in n-butanol).
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Final Cleavage and Ochx Group Deprotection
The cyclohexyl ester is stable to standard TFA cleavage cocktails. Its removal requires stronger acidic conditions.
Protocol for Cleavage from Resin and Ochx Deprotection:
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 4.1.2, followed by thorough washing (DMF, IPA, then Dichloromethane - DCM) and drying of the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 1 M Trifluoromethanesulfonic acid (TFMSA) / Thioanisole in TFA . Caution: This is a highly corrosive mixture. Handle with extreme care in a certified fume hood. A common ratio is TFA/Thioanisole/TFMSA (e.g., 90:5:5 v/v/v), but the key is the molarity of TFMSA.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (~10 mL per gram of resin). Agitate at room temperature for 2-4 hours. The strong acid cleaves the peptide from the resin (e.g., Wang resin) and simultaneously removes the Ochx group from the glutamic acid side chain, along with other acid-labile protecting groups (e.g., Boc, Trt).[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether 2-3 times, and dry the crude peptide. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Positive Kaiser Test after Coupling | Incomplete coupling reaction (steric hindrance, aggregation). | Recouple using fresh reagents. Consider extending the coupling time or switching to a more potent activator like HATU. For difficult sequences, a double coupling protocol may be necessary.[4] |
| Low Peptide Yield after Cleavage | Incomplete cleavage from the resin or incomplete Ochx deprotection. | Extend the cleavage time with the TFMSA cocktail. Ensure the peptide-resin was completely dry before adding the cleavage cocktail. |
| Unexpected Peaks in HPLC/MS | Side reactions during synthesis or cleavage. | Ensure proper scavengers (e.g., triisopropylsilane - TIS) are included in the cleavage cocktail if other sensitive residues like Trp or Cys are present.[5] |
Conclusion
This compound is a valuable building block for the synthesis of proteolytically stable peptides. The cyclohexyl protecting group offers a strategic advantage over the standard tert-butyl group by minimizing the risk of cyclization side reactions. While its use requires a specific, stronger acid cocktail for final deprotection, its stability during synthesis and orthogonality to the Fmoc group make it an excellent choice for complex peptide targets. The protocols detailed herein provide a robust and validated framework for the successful incorporation of this important amino acid derivative, enabling researchers to push the boundaries of peptide-based drug discovery.
References
-
Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (2001). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (1), 1949-1954. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Llobet, A., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Israel Journal of Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Kaiser Test (Ninhydrin Test). Technical Support Information Bulletin 1188. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
Activation of Fmoc-D-Glu(Ochx)-OH with HBTU and HATU: A Detailed Guide to Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the activation and coupling of Fmoc-D-Glu(Ochx)-OH in solid-phase peptide synthesis (SPPS), with a detailed comparison of two of the most prevalent coupling reagents: HBTU and HATU. This document is designed to offer not just procedural steps, but a deeper understanding of the chemical principles and strategic considerations necessary for the successful incorporation of this sterically demanding amino acid derivative.
Foundational Principles: The Art of Amide Bond Formation
The creation of a peptide bond between the carboxyl group of an incoming amino acid and the free amine of the growing peptide chain is the cornerstone of peptide synthesis. This process, however, is not spontaneous and requires the "activation" of the carboxylic acid to enhance its electrophilicity. Uronium/aminium salt-based reagents, such as HBTU and HATU, have become the gold standard for this purpose, offering high efficiency, rapid reaction times, and minimization of undesirable side reactions.[1]
The general mechanism involves the formation of a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.[2] The choice of coupling reagent can significantly influence the outcome of the synthesis, especially when dealing with sterically hindered or "difficult" amino acid residues.[3]
The Protagonists: A Comparative Analysis of HBTU and HATU
While both HBTU and HATU are highly effective, their performance characteristics differ, largely due to the nature of the active ester they form.[2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates the formation of an OBt-ester. It is a robust and widely used coupling reagent.[4]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) leads to the formation of a more reactive OAt-ester. The nitrogen atom at the 7-position of the azabenzotriazole moiety acts as an electron-withdrawing group, rendering the OAt-ester more susceptible to nucleophilic attack.[2] This enhanced reactivity often translates to faster and more complete coupling reactions.[1][2]
The following diagram illustrates the general mechanism of carboxylic acid activation by these reagents:
Caption: General mechanism of amide bond formation using uronium/aminium salts.
Data Presentation: HBTU vs. HATU Performance Indicators
| Parameter | HBTU | HATU | Rationale & References |
| Coupling Efficiency | High | High to Very High | HATU generally provides higher yields, especially for sterically hindered residues.[3] |
| Reaction Speed | Slower | Faster | The OAt-ester formed by HATU is more reactive, leading to quicker reactions.[2][3] |
| Risk of Racemization | Higher | Lower | Faster coupling minimizes the time the activated amino acid spends in a racemization-prone state.[3][5] |
| Performance in Hindered Couplings | Good | Excellent | HATU is the preferred reagent for challenging couplings, such as those involving Aib or N-methylated amino acids.[6] |
| Cost | Generally lower | Generally higher | The synthesis of HATU is more complex than that of HBTU. |
The Role of the Cyclohexyl (Ochx) Protecting Group
The selection of a side-chain protecting group is a critical aspect of peptide synthesis strategy. For glutamic acid, the γ-carboxyl group must be protected to prevent side reactions. While the tert-butyl (OtBu) group is common, the cyclohexyl (Ochx) ester offers distinct advantages, particularly in minimizing a notorious side reaction: aspartimide formation.[7] Although the primary concern is with aspartic acid, the principles apply to glutamic acid as well.
The bulky and rigid nature of the cyclohexyl group provides significant steric hindrance around the side-chain ester linkage.[8] This steric shield makes it more difficult for the peptide backbone amide to attack the side-chain carbonyl, which is the key step in aspartimide formation.[9] Studies have shown that the use of cyclohexyl esters can dramatically reduce the formation of aspartimide-related byproducts compared to less bulky protecting groups like benzyl esters.[9]
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis and can be adapted for automated synthesizers.
General Preparatory Steps:
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
-
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (a deep blue color) indicates successful deprotection and readiness for the coupling step.
Protocol 1: Activation and Coupling of this compound with HBTU
This protocol is a reliable standard for incorporating this compound.
Reagents and Stoichiometry:
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3.0 |
| HBTU | 2.9 |
| N,N-Diisopropylethylamine (DIPEA) | 6.0 |
Step-by-Step Procedure:
-
Pre-activation:
-
In a separate vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Gently agitate the solution for 2-5 minutes to allow for pre-activation of the amino acid.
-
-
Coupling:
-
Immediately add the pre-activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Given the steric bulk of the Ochx group, a longer coupling time is recommended compared to less hindered amino acids.
-
-
Monitoring the Reaction:
-
After the initial coupling time, perform a Kaiser test. A negative result (yellow or colorless) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Optional Double Coupling:
-
If the Kaiser test is positive, indicating incomplete coupling, repeat steps 1-4.
-
Protocol 2: Activation and Coupling of this compound with HATU
This protocol is recommended for potentially difficult couplings or when maximizing efficiency and minimizing side reactions is paramount.
Reagents and Stoichiometry:
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3.0 |
| HATU | 2.9 |
| N,N-Diisopropylethylamine (DIPEA) | 6.0 |
Step-by-Step Procedure:
-
Pre-activation:
-
In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Gently agitate the solution for 1-2 minutes. The activation with HATU is typically faster than with HBTU.[2]
-
-
Coupling:
-
Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 45-90 minutes. Due to the higher reactivity of the OAt-ester, the coupling time can often be reduced.[3]
-
-
Monitoring the Reaction:
-
Perform a Kaiser test to check for completion. A negative result is desired.
-
-
Washing:
-
Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Optional Double Coupling:
-
If necessary, a second coupling can be performed by repeating steps 1-4.
-
Caption: Experimental workflow for a single coupling cycle.
Troubleshooting and Best Practices
-
Incomplete Coupling: The steric hindrance of this compound can sometimes lead to incomplete coupling. If a double coupling is insufficient, consider increasing the coupling time or the equivalents of reagents. Switching from HBTU to the more reactive HATU is a primary troubleshooting step.[6]
-
Racemization: While D-amino acids are not subject to racemization in the same way as L-amino acids during peptide synthesis (the product of racemization would be the L-enantiomer), maintaining stereochemical purity is crucial. To minimize the risk of epimerization, keep pre-activation times to a minimum, especially with HATU, and avoid elevated temperatures unless necessary.[5]
-
Guanidinylation: A potential side reaction with both HBTU and HATU is the guanidinylation of the free N-terminal amine of the peptide chain, which terminates the synthesis. This is more likely to occur if the coupling reagent is used in significant excess. Adhering to the recommended stoichiometries is crucial.[11]
-
Solvent Quality: Always use high-purity, peptide-synthesis-grade DMF. The presence of water or amine contaminants can hydrolyze the active ester or interfere with the coupling reaction.
Conclusion
The successful incorporation of this compound is readily achievable with both HBTU and HATU. The choice between these reagents will depend on the specific requirements of the synthesis. HBTU is a cost-effective and reliable option for many applications. However, for challenging sequences, or when speed and the highest possible purity are paramount, the superior reactivity of HATU makes it the reagent of choice.[2] The use of the Ochx protecting group provides an added layer of security against the formation of deleterious side products, contributing to a higher quality final peptide. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their peptide synthesis workflows.
References
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148.
- Shao, J., Li, Y., & Barany, G. (1995). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. International Journal of Peptide and Protein Research, 46(3-4), 212–219.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 8. peptide.com [peptide.com]
- 9. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for Fmoc Deprotection of Fmoc-D-Glu(Ochx)-OH in Solid-Phase Peptide Synthesis
This guide provides a comprehensive overview of the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from Fmoc-D-Glu(Ochx)-OH, a critical step in solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, standard and alternative protocols, potential side reactions, and analytical monitoring of the deprotection process. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower users to optimize their synthetic strategies.
Introduction: The Strategic Importance of this compound
In the landscape of therapeutic peptide development, the incorporation of D-amino acids and the use of robust side-chain protecting groups are pivotal for creating peptides with enhanced stability and novel functionalities. This compound is a valuable building block in this context. The D-configuration of the glutamic acid residue can confer resistance to enzymatic degradation, while the cyclohexyl (Ochx) ester protecting group on the side-chain carboxyl offers distinct advantages. The Ochx group is known to minimize base-catalyzed side reactions, such as aspartimide formation, which can be a significant issue with other protecting groups.[1][2] The successful removal of the Nα-Fmoc protecting group is a recurring and crucial step that dictates the efficiency of the entire peptide synthesis.
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[3][4] The process is initiated by the abstraction of the acidic proton on the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine.[3][5] This generates a stabilized carbanion, which rapidly undergoes elimination to release the free N-terminal amine of the peptide, carbon dioxide, and a reactive intermediate, dibenzofulvene (DBF).[3][4] The excess amine base in the reaction mixture then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, thereby preventing it from reacting with the newly liberated peptide amine and terminating the chain elongation.[3][4]
PART I: Standard Deprotection Protocol
The most widely employed method for Fmoc deprotection utilizes a solution of piperidine in N,N-dimethylformamide (DMF).
Detailed Step-by-Step Protocol for Standard Fmoc Deprotection
-
Resin Swelling: Begin by swelling the peptide-resin in DMF for 30-60 minutes to ensure optimal accessibility of the reagents to the reaction sites.[6]
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. A typical volume is 10 mL per gram of resin. Agitate the mixture for 1-3 minutes at room temperature.[3]
-
Drain: Remove the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-20 minutes.[6] The two-step deprotection ensures complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (typically 5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[6]
Workflow for a Single SPPS Cycle
Caption: General workflow for one cycle of solid-phase peptide synthesis.
PART II: Alternative Deprotection Strategies
While piperidine is the gold standard, concerns over its regulatory status and potential to induce side reactions have led to the exploration of alternatives.[6][7]
Comparative Overview of Deprotection Reagents
| Reagent(s) | Concentration | Deprotection Time | Key Advantages & Considerations |
| Piperidine | 20% in DMF | 5-20 min | Industry standard, effective, but a controlled substance.[6][7] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Not a controlled substance, fully equivalent to piperidine in performance.[7] |
| Piperazine/DBU | 5% Piperazine + 2% DBU in DMF | < 1 min | Faster than piperidine, reduces aggregation in difficult sequences.[8][9] |
| Morpholine | 50% in DMF | 20-30 min | Milder base, less detrimental to sensitive glycosylations.[10] |
| 3-(Diethylamino)propylamine (DEAPA) | Varies | Varies | A greener alternative to piperidine.[11] |
Protocol for 4-Methylpiperidine Deprotection
The protocol for using 4-methylpiperidine is identical to the standard piperidine protocol, simply substituting the 20% piperidine/DMF solution with a 20% 4-methylpiperidine/DMF solution.[6]
Protocol for Piperazine/DBU Rapid Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Add a solution of 5% piperazine and 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 minutes.
-
Drain: Remove the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
PART III: Mitigating Side Reactions
Base-mediated Fmoc deprotection can lead to undesirable side reactions. For glutamic acid derivatives, pyroglutamate formation is a key concern.
-
Pyroglutamate Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form a five-membered lactam ring, which can terminate the peptide chain.[12][13] The steric bulk of the cyclohexyl (Ochx) protecting group may help to hinder this side reaction compared to less bulky protecting groups.[12]
-
Racemization: The chiral integrity of the D-glutamic acid can be compromised under basic conditions.[13] Careful control of reaction times and temperature is crucial.
-
Aspartimide Formation: While more prevalent with aspartic acid, the principles of its prevention are relevant. The use of sterically hindered side-chain protecting groups like cyclohexyl esters has been shown to significantly reduce this side reaction.[1]
PART IV: Analytical Monitoring of Deprotection
Confirming the complete removal of the Fmoc group is essential before proceeding to the next coupling step.
The Kaiser Test (Ninhydrin Test)
This is a qualitative colorimetric assay to detect the presence of free primary amines. A positive result (a deep blue color) after deprotection and washing confirms the successful removal of the Fmoc group.[3]
Procedure:
-
After the final DMF wash, take a small sample of resin beads (5-10 mg).
-
Add 2-3 drops of each Kaiser test reagent (A: ninhydrin in ethanol, B: phenol in ethanol, C: KCN in pyridine) to the beads in a small test tube.[3]
-
Heat the tube for a few minutes. A blue color indicates the presence of free amines.
UV-Vis Spectrophotometry
A quantitative method that measures the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[3][14] This can be used to calculate the extent of Fmoc cleavage.
Procedure:
-
Collect the filtrate from the deprotection steps.
-
Dilute the collected solution with DMF to a known volume in a volumetric flask.
-
Measure the absorbance of the diluted solution at ~301 nm against a DMF blank.[3]
-
Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the adduct.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a highly accurate and precise method for quantifying the dibenzofulvene-piperidine adduct by separating it from other components in the reaction mixture before UV detection.[14]
Typical HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV at ~301 nm
Workflow for Monitoring Fmoc Deprotection
Caption: Decision workflow for monitoring Fmoc deprotection.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Methods for Removing the Fmoc Group.
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis - ACS Publications. Available at: [Link]
-
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Publishing. Available at: [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing). Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1 - Academia.edu). Available at: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. Available at: [Link]
-
Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed. Available at: [Link]
-
(PDF) Methods for Removing the Fmoc Group - ResearchGate. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Available at: [Link]
-
Green Chemistry - In situ Fmoc removal. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. Available at: [Link]
-
. Available at: [Link]
-
Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PubMed Central. Available at: [Link]
-
Fmoc-D-Glu-OH [104091-09-0] - Aapptec Peptides. Available at: [Link]
-
Fmoc-D-Glu(OtBu)-OH [104091-08-9] - Aapptec Peptides. Available at: [Link]
-
Peptide Synthesis and Protecting Groups - Coconote. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation | Request PDF - ResearchGate. Available at: [Link]
-
Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... - ResearchGate. Available at: [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
Sources
- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. renyi.hu [renyi.hu]
- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Cleavage of Peptides Containing Fmoc-D-Glu(Ochx)-OH from Solid-Phase Resin
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the efficient cleavage of peptides incorporating the D-glutamic acid derivative, Fmoc-D-Glu(Ochx)-OH, from various solid-phase synthesis resins. The cyclohexyl (Ochx) ester protecting group offers unique stability, necessitating specialized cleavage strategies beyond standard trifluoroacetic acid (TFA) methodologies. This document elucidates the chemical principles governing the stability of the Ochx group and presents validated protocols for its successful removal using strong acid cocktails. Furthermore, it addresses potential side reactions, troubleshooting, and safety considerations, equipping researchers in peptide chemistry and drug development with the necessary knowledge for predictable and high-yield peptide cleavage.
Introduction: The Role and Challenge of the Cyclohexyl (Ochx) Protecting Group
In Fmoc-based solid-phase peptide synthesis (SPPS), the selection of side-chain protecting groups is paramount to achieving high-purity target peptides. The choice of protecting group dictates the conditions required for its removal, a concept known as orthogonality.[1][2] While the tert-butyl (tBu) group is commonly employed for the protection of the gamma-carboxyl group of glutamic acid, the cyclohexyl (Ochx) ester offers a more robust alternative due to its enhanced stability under moderately acidic conditions.[3] This stability can be advantageous in the synthesis of complex peptides where repeated exposure to mild acids might prematurely deprotect tBu groups.
However, the increased stability of the Ochx group presents a significant challenge during the final cleavage step. Standard cleavage cocktails, typically composed of a high concentration of trifluoroacetic acid (TFA), are often insufficient to quantitatively remove the Ochx group, leading to incomplete deprotection and heterogeneous peptide populations.[4] This guide provides a systematic approach to overcoming this challenge by employing stronger acid systems.
Understanding the Chemistry of Ochx Cleavage
The cleavage of ethers and esters is an acid-catalyzed process involving the protonation of the oxygen atom, followed by nucleophilic attack or elimination.[5][6] The Ochx group, a secondary alkyl ester, is significantly more resistant to acidolysis than the tertiary butyl ester (OtBu). The cleavage of the tBu group proceeds through a stable tertiary carbocation intermediate, which is readily formed. In contrast, the cleavage of the Ochx group would involve a less stable secondary carbocation, rendering it more resilient to standard TFA conditions.[7]
Therefore, to achieve efficient cleavage of the Ochx group, a stronger acid is required to facilitate the protonation and subsequent bond scission. This is typically achieved by supplementing TFA with trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), which are significantly stronger Brønsted or Lewis acids, respectively.[4][8]
Recommended Materials and Reagents
Resins
-
Rink Amide Resin
-
2-Chlorotrityl Chloride (2-CTC) Resin
-
Wang Resin
Protected Amino Acids
-
This compound
Solvents and Reagents
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Trifluoroacetic acid (TFA), reagent grade
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Triisopropylsilane (TIS)
-
Diisopropyl ether (IPE) or Methyl tert-butyl ether (MTBE), cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Experimental Protocols
Prior to cleavage, it is imperative to remove the N-terminal Fmoc group from the peptide-resin. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[9] Ensure the resin is thoroughly washed with DMF and DCM and dried under vacuum before proceeding with the cleavage protocol.[10]
Protocol 1: Standard TFA Cleavage (Demonstrating Ochx Stability)
This protocol is provided for comparative purposes to illustrate the stability of the Ochx group to standard cleavage conditions. It is not recommended for efficient cleavage of Ochx-protected peptides.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL for 100 mg of resin) to the resin. Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Add cold diethyl ether or MTBE (10-fold volume of the filtrate) to precipitate the crude peptide.
-
Work-up: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to assess the extent of Ochx group removal. It is expected that a significant portion of the peptide will retain the Ochx group.
Protocol 2: Strong Acid Cleavage using TFMSA
This protocol is effective for the cleavage of peptides containing this compound. Caution must be exercised due to the corrosive nature of TFMSA.[11]
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Scavenger Addition: Add thioanisole (200 µL) and 1,2-ethanedithiol (EDT) (100 µL) to the resin.[4]
-
Cooling: Cool the flask in an ice bath.
-
TFA Addition: Add cold TFA (2 mL). Stir the slurry for 5-10 minutes.
-
TFMSA Addition: Slowly add TFMSA (200 µL) dropwise while stirring vigorously to dissipate the heat generated.[4]
-
Cleavage Reaction: Allow the reaction to stir at room temperature for 1-2 hours. The optimal time may vary depending on the peptide sequence and should be determined empirically.[1]
-
Peptide Isolation: Filter the resin through a sintered glass funnel and wash with a small volume of fresh TFA.
-
Precipitation and Work-up: Combine the filtrates and precipitate the peptide with cold diethyl ether or MTBE as described in Protocol 1.
Protocol 3: Strong Acid Cleavage using TMSOTf
TMSOTf offers an alternative to TFMSA and is reported to produce fewer side reactions.[8][11]
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Cleavage Cocktail Preparation: In a separate vial, prepare the cleavage cocktail by mixing TFA (1.4 mL), thioanisole (240 µL), and TMSOTf (360 µL). Cool the cocktail in an ice bath.[4]
-
Cleavage Reaction: Add the chilled cleavage cocktail to the resin-containing flask, also cooled in an ice bath. Stir the mixture at 0°C for 1-2 hours.
-
Peptide Isolation, Precipitation, and Work-up: Follow the same procedure as described in Protocol 2.
Data Presentation: Cleavage Cocktail Comparison
| Cleavage Cocktail | Composition (v/v/v) | Application | Key Considerations |
| Standard TFA | 95% TFA / 2.5% H₂O / 2.5% TIS | Ineffective for Ochx removal; suitable for tBu deprotection. | Demonstrates the stability of the Ochx group. |
| TFMSA Cocktail | TFA / TFMSA / Thioanisole / EDT | Recommended for Ochx cleavage. | Highly corrosive; exothermic reaction upon mixing. |
| TMSOTf Cocktail | TFA / TMSOTf / Thioanisole | Alternative for Ochx cleavage. | Fewer reported side reactions compared to TFMSA. |
Experimental Workflow Visualization
Sources
- 1. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. polypeptide.com [polypeptide.com]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cem.de [cem.de]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Notes and Protocols for the Use of Fmoc-D-Glu(Ochx)-OH in the Synthesis of Bioactive Peptides
Introduction: Strategic Incorporation of Fmoc-D-Glu(Ochx)-OH for Enhanced Peptide Bioactivity and Synthetic Fidelity
In the landscape of therapeutic peptide development, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing pharmacokinetic profiles and biological activity. This compound, a D-enantiomer of glutamic acid with its side-chain carboxyl group protected by a cyclohexyl (Ochx) ester, offers a dual advantage in solid-phase peptide synthesis (SPPS). The introduction of a D-amino acid inherently confers resistance to proteolytic degradation, significantly extending the in-vivo half-life of peptide drug candidates.[1] Furthermore, the choice of the cyclohexyl ester as a protecting group provides specific benefits in mitigating common side reactions associated with glutamic acid residues during synthesis.
This comprehensive guide provides detailed application notes, field-proven insights, and step-by-step protocols for the effective utilization of this compound in the synthesis of bioactive peptides. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile building block to overcome challenges in peptide synthesis and optimize their therapeutic candidates.
The Rationale for D-Glutamic Acid and Cyclohexyl Ester Protection
The deliberate selection of this compound is predicated on two key strategic considerations:
-
Enhanced Proteolytic Stability with D-Amino Acids: Proteolytic enzymes, which are a major barrier to the in-vivo efficacy of peptide therapeutics, exhibit a high degree of stereospecificity for L-amino acids. By incorporating the D-enantiomer of glutamic acid, the resulting peptide backbone becomes a poor substrate for these enzymes, leading to a marked increase in its resistance to degradation and, consequently, a longer circulatory half-life.
-
Minimization of Side Reactions with Cyclohexyl Protection: The side-chain carboxyl group of glutamic acid can be susceptible to undesired side reactions during SPPS. These include the formation of pyroglutamate at the N-terminus and the formation of aminosuccinimide derivatives, which can lead to a mixture of α- and β-coupled products. The use of a cyclohexyl ester to protect the side chain can minimize these undesired cyclizations.[2][3] While the tert-butyl (OtBu) group is a more common protecting group for glutamic acid in Fmoc-based SPPS, the cyclohexyl ester offers a valuable alternative, particularly in sequences prone to these side reactions.[4]
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use in SPPS.
| Property | Specification | Reference |
| Molecular Formula | C₂₆H₂₉NO₆ | |
| Molecular Weight | 451.51 g/mol | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥98% | |
| Storage | 2-8°C, desiccated |
Handling and Storage: this compound should be stored in a cool, dry place to prevent degradation. As with all Fmoc-protected amino acids, it is sensitive to basic conditions and should be handled accordingly to prevent premature deprotection of the α-amino group.
Experimental Protocol: Solid-Phase Synthesis of a Bioactive Peptide Analogue
The following is a detailed, step-by-step protocol for the incorporation of this compound into a target peptide sequence using manual Fmoc-SPPS on a Rink Amide resin. This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
Materials and Reagents
-
Fmoc-Rink Amide resin (e.g., 0.5 mmol/g loading)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Step-by-Step Synthesis Workflow
Sources
Application Notes and Protocols for the Incorporation of Fmoc-D-Glu(Ochx)-OH into Cyclic Peptides
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic incorporation of N-α-Fmoc-D-glutamic acid γ-cyclohexyl ester (Fmoc-D-Glu(Ochx)-OH) into cyclic peptides. The unique properties of the D-enantiomer and the cyclohexyl (Ochx) protecting group offer distinct advantages in designing conformationally constrained and proteolytically resistant peptide therapeutics. This guide elucidates the underlying chemical principles, provides detailed step-by-step protocols for solid-phase peptide synthesis (SPPS), and outlines strategies for both on-resin and solution-phase cyclization, with a focus on forming a lactam bridge involving the D-glutamic acid side chain.
Introduction: The Strategic Value of this compound in Cyclic Peptide Design
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced receptor affinity, improved metabolic stability, and better cell permeability compared to their linear counterparts[1]. The incorporation of non-proteinogenic amino acids, such as D-isomers, further augments these properties by increasing resistance to enzymatic degradation[2].
This compound is a particularly valuable building block for several reasons:
-
D-Configuration: The D-amino acid configuration introduces a significant steric barrier to proteases, which are stereospecific for L-amino acids, thereby prolonging the peptide's in vivo half-life[2].
-
Side-Chain Functionality: The γ-carboxyl group of the glutamic acid side chain provides a versatile handle for cyclization, allowing for the formation of a stable lactam bridge with a side-chain amine (e.g., from Lys, Orn, Dab) or the N-terminal amine[3][4].
-
Orthogonal Protection Strategy: The cyclohexyl (Ochx) ester is a moderately acid-labile protecting group. It is stable to the mild basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and requires stronger acidic conditions for cleavage than highly labile groups like trityl (Trt) or 4-methoxytrityl (Mmt)[5][6]. This orthogonality is crucial for selective deprotection schemes, particularly in the context of on-resin cyclization[7].
This guide will detail the practical application of this compound, providing the necessary protocols to successfully synthesize and cyclize peptides containing this key residue.
Core Principles of Solid-Phase Peptide Synthesis (SPPS) using this compound
The synthesis of the linear peptide precursor is performed on a solid support (resin) using the Fmoc/tBu strategy. This method involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to the resin[8].
The fundamental cycle of SPPS consists of three main steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), to expose a free amine.
-
Amino Acid Coupling: The incoming Fmoc-amino acid (in this case, this compound) is activated by a coupling reagent and reacted with the free N-terminal amine of the peptide-resin.
-
Washing: The resin is thoroughly washed to remove excess reagents and by-products before proceeding to the next cycle.
This cycle is repeated until the desired linear peptide sequence is assembled. The choice of resin is critical and depends on the desired C-terminal functionality (acid or amide) and the overall synthetic strategy. For peptides intended for side-chain cyclization, a resin that is stable to the cyclization conditions is required.
Experimental Protocols
Protocol 1: Linear Peptide Synthesis on Solid Support
This protocol outlines the manual solid-phase synthesis of a linear peptide containing this compound.
Materials:
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).
-
Fmoc-amino acids (including this compound).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Reagents:
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Methanol.
-
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
First Amino Acid Loading (for 2-Chlorotrityl resin):
-
Dissolve the first Fmoc-amino acid (e.g., Fmoc-Lys(Boc)-OH for side-chain cyclization) in DCM.
-
Add DIPEA (2 equivalents relative to the amino acid).
-
Add the solution to the swelled resin and agitate for 1-2 hours.
-
Cap any unreacted sites by adding methanol and agitating for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the solvent from the resin.
-
Add the 20% piperidine/DMF solution and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 eq.) and HBTU/HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 3.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and methanol, then dry under vacuum.
Table 1: Recommended Reagent Ratios for SPPS
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| HBTU/HATU | 2.9 - 4.9 |
| DIPEA (for coupling) | 6 - 10 |
| Piperidine (in DMF) | 20% (v/v) |
Protocol 2: On-Resin Side-Chain Cyclization (Lactam Bridge Formation)
This protocol describes the formation of a cyclic peptide via an amide bond between the side chain of D-Glu and the side chain of an amino acid like Lysine, while the peptide is still attached to the resin. This method often minimizes intermolecular side reactions[9].
Prerequisites:
-
The linear peptide has been synthesized on a suitable resin (e.g., Rink Amide).
-
The side-chain protecting groups of the two amino acids to be cyclized (e.g., Boc on Lys and Ochx on D-Glu) are orthogonal to each other and to the resin linker. For this specific protocol, we will assume a different orthogonal protecting group on Lysine, such as Mtt (4-Methyltrityl), which can be removed under mildly acidic conditions without cleaving the Ochx group or the peptide from the resin.
Materials:
-
Peptide-resin from Protocol 1 (with Fmoc-Lys(Mtt)-OH and this compound incorporated).
-
Mtt Deprotection Solution: 1% TFA in DCM with 5% Triisopropylsilane (TIS).
-
Cyclization Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)[10].
-
Base: DIPEA.
-
Solvents: DMF, DCM.
Procedure:
-
Selective Deprotection of Lys(Mtt):
-
Swell the peptide-resin in DCM.
-
Treat the resin with the 1% TFA/TIS in DCM solution for 2 minutes, and repeat this treatment 5-10 times until the yellow color of the trityl cation is no longer observed in the solution.
-
Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF.
-
-
Selective Deprotection of D-Glu(Ochx):
-
The Ochx group is more robust and requires stronger acid for cleavage. For on-resin cyclization, a different orthogonal protecting group for Glu, such as Allyl (OAll), would be more suitable as it can be removed with a Palladium catalyst without affecting other protecting groups. If Ochx is used, solution-phase cyclization after cleavage is the more common strategy. This protocol will proceed assuming an OAll group was used on Glu for on-resin cyclization.
-
Swell the resin in DMF.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and Phenylsilane (15 eq.) in DCM/DMF for 30 minutes. Repeat if necessary.
-
Wash the resin thoroughly with DMF and DCM.
-
-
On-Resin Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vial, dissolve PyBOP/DEPBT (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the peptide-resin suspension, followed by the coupling reagent solution.
-
Agitate the reaction mixture at room temperature for 4-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Protocol 3: Cleavage from Resin and Global Deprotection
This protocol details the cleavage of the peptide from the solid support and the simultaneous removal of all remaining acid-labile side-chain protecting groups (e.g., Boc, tBu, Pbf, and Ochx).
Materials:
-
Cyclized or linear peptide-resin.
-
Cleavage Cocktail:
-
For standard peptides: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
For Ochx cleavage: 1 M Trifluoromethanesulfonic acid (TFMSA) and thioanisole in TFA[5].
-
-
Cold diethyl ether.
Procedure:
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Reaction:
-
Add the appropriate cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The strong acidic conditions will cleave the peptide from the resin and remove the side-chain protecting groups, including Ochx.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 4: Solution-Phase Cyclization
If on-resin cyclization is not feasible, the linear peptide can be cyclized in solution after cleavage from the resin. This method requires high dilution to favor intramolecular cyclization over intermolecular polymerization.
Prerequisites:
-
A linear peptide with orthogonal protecting groups on the side chains to be cyclized (e.g., Fmoc-Lys(Boc)-OH and Fmoc-D-Glu(OAll)-OH) is synthesized and cleaved from a hyper-acid-labile resin (e.g., 2-chlorotrityl) to keep the side-chain protecting groups intact.
Materials:
-
Protected linear peptide.
-
Cyclization Coupling Reagent: HATU, HOBt.
-
Base: DIPEA.
-
Solvents: DMF, DCM.
Procedure:
-
Selective Deprotection: Remove the orthogonal protecting groups (e.g., Boc and OAll) from the linear peptide in solution using the appropriate chemistry.
-
Cyclization Reaction:
-
Dissolve the deprotected linear peptide in a large volume of DMF to achieve a low concentration (0.1-1 mM).
-
Add HATU (1.5 eq.) and HOBt (1.5 eq.) to the peptide solution.
-
Slowly add DIPEA (3 eq.) to the reaction mixture while stirring.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Remove the solvent under vacuum.
-
Proceed with the global deprotection of any remaining side-chain protecting groups using the cleavage cocktail from Protocol 3.
-
Purify the crude cyclic peptide by reverse-phase HPLC.
-
Visualization of Workflows
SPPS Cycle for Incorporating this compound
Caption: Standard Fmoc-SPPS cycle for peptide chain elongation.
On-Resin vs. Solution-Phase Cyclization Strategy
Caption: Comparison of on-resin and solution-phase cyclization workflows.
Characterization of the Final Cyclic Peptide
After synthesis and purification by reverse-phase HPLC, the identity and purity of the cyclic peptide must be confirmed. Standard analytical techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product[11].
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the cyclic peptide[11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and to confirm the cyclic structure and stereochemistry.
Conclusion
The successful incorporation of this compound into cyclic peptides is an effective strategy for developing robust and conformationally defined peptide drug candidates. The orthogonality of the Ochx protecting group, combined with the proteolytic resistance conferred by the D-amino acid, makes this a valuable tool for medicinal chemists. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently utilize this building block to advance their drug discovery programs.
References
-
Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. PubMed Central. [Link]
-
Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. Frontiers in Chemistry. [Link]
-
Global Analysis of Peptide Cyclization Efficiency. PubMed Central. [Link]
-
Side Chain Cyclization. Biosyntan GmbH. [Link]
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]
-
Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. PubMed Central. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. [Link]
-
Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. [Link]
-
Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research. [Link]
-
Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. ScienceDirect. [Link]
-
Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. PubMed Central. [Link]
-
Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Does decreased resin loading improve head-to-tail cyclization?. Biotage. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side Chain Cyclization - Biosyntan GmbH [biosyntan.de]
- 4. peptide.com [peptide.com]
- 5. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 9. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of Fmoc-D-Glu(Ochx)-OH for Enhanced Fidelity in Peptide Library Synthesis
Abstract
The synthesis of high-diversity peptide libraries is a cornerstone of modern drug discovery and proteomics. The chemical integrity of each peptide member within a library is paramount for the reliable interpretation of screening data. Side reactions during solid-phase peptide synthesis (SPPS), such as the formation of pyroglutamate from N-terminal glutamic acid residues, can introduce unintended sequence variations, thereby compromising library quality. This document provides a detailed guide to the application of Fmoc-D-Glu(Ochx)-OH, a side-chain protected D-glutamic acid derivative, designed to mitigate these side reactions. We will explore the chemical rationale for utilizing the cyclohexyl (Ochx) protecting group, its stability profile, and provide detailed, field-tested protocols for its incorporation into peptide chains during the construction of peptide libraries.
Introduction: The Challenge of Glutamic Acid in Peptide Libraries
Glutamic acid (Glu) and its D-enantiomer are frequently incorporated into peptide libraries to introduce charge and polarity, or to probe stereospecific interactions with biological targets. However, an unprotected or inadequately protected N-terminal glutamic acid residue is susceptible to intramolecular cyclization, forming a pyroglutamyl (pGlu) residue. This reaction is often catalyzed by the repetitive base treatments used for Fmoc-deprotection during SPPS. The formation of pGlu truncates the peptide and alters its physicochemical properties, leading to "false negative" or misleading results in screening assays.
The choice of the side-chain protecting group for glutamic acid is therefore a critical parameter in ensuring the fidelity of peptide library synthesis. While the tert-butyl (OtBu) group is widely used, the cyclohexyl (Ochx) ester offers a more robust alternative for minimizing cyclization side reactions[1].
The Cyclohexyl (Ochx) Protecting Group: A Strategic Choice
The primary advantage of the cyclohexyl ester as a side-chain protecting group for glutamic acid lies in its steric hindrance and electronic properties, which disfavor the formation of the pyroglutamyl intermediate. Studies on the related amino acid, aspartic acid, have shown that the use of a cyclohexyl ester for side-chain protection can significantly reduce base-catalyzed aspartimide formation during Fmoc deprotection steps with piperidine[2]. This principle extends to glutamic acid, where the Ochx group provides enhanced stability against intramolecular aminolysis compared to less bulky protecting groups.
Key Advantages of the Ochx Protecting Group:
-
Reduced Risk of Pyroglutamate Formation: The steric bulk of the cyclohexyl group hinders the approach of the N-terminal amine to the side-chain carbonyl, thus suppressing the formation of the pGlu lactam.
-
Orthogonality in Fmoc Synthesis: The Ochx group is stable under the standard basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and can be cleaved under strong acidic conditions, ensuring its compatibility with the Fmoc/tBu strategy[3].
-
Enhanced Peptide Integrity: By minimizing a common side reaction, the use of this compound leads to a higher purity of the final peptides within the library, which is critical for reliable screening outcomes.
Physicochemical and Purity Specifications
For successful and reproducible peptide library synthesis, the quality of the amino acid building blocks is crucial. Below is a table summarizing the typical specifications for this compound.
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C26H29NO6 |
| Molecular Weight | 451.51 g/mol |
| Purity (HPLC) | ≥ 98% |
| Optical Rotation | Specific to the D-enantiomer |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage Temperature | 2-8°C |
Experimental Protocols
The following protocols are designed for manual or automated solid-phase peptide synthesis on a resin support, such as Rink Amide or Wang resin. The "split-and-mix" synthesis method is a common and efficient approach for generating large peptide libraries[4].
General Workflow for Peptide Library Synthesis
The synthesis of a peptide library using the split-and-mix method with this compound follows a cyclical process of deprotection, coupling, and resin pooling/splitting.
Caption: Single Amino Acid Coupling Cycle Workflow.
Final Cleavage and Deprotection of the Ochx Group
The cyclohexyl ester is stable to standard TFA cleavage cocktails used for removing acid-labile protecting groups like tBu, Trt, and Pbf. Therefore, a stronger acid is required for its removal.
Reagents:
-
Cleavage Cocktail: 1 M Trifluoromethanesulfonic acid (TFMSA) - thioanisole in TFA. A common formulation is TFA/TFMSA/Thioanisole/EDT (80:5:5:2.5 v/v/v/v).
-
Scavengers: Thioanisole, 1,2-ethanedithiol (EDT), and water are used to trap reactive cationic species generated during cleavage.
-
Cold diethyl ether for peptide precipitation.
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA.
-
Precipitate the peptide by adding the collected filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Safety Note: Trifluoroacetic acid (TFA) and Trifluoromethanesulfonic acid (TFMSA) are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Conclusion
The strategic use of this compound in the solid-phase synthesis of peptide libraries offers a robust solution to the persistent problem of pyroglutamate formation. The enhanced stability of the cyclohexyl ester protecting group under the basic conditions of Fmoc deprotection leads to higher fidelity peptides and more reliable screening results. While the final cleavage of the Ochx group requires stronger acidic conditions than standard TFA cocktails, the benefits of increased peptide purity often outweigh this additional step, particularly in applications where sequence integrity is paramount. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently incorporate this compound into their peptide library synthesis workflows to achieve superior outcomes.
References
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.[Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.[Link]
-
Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio.[Link]
-
Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube.[Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.[Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate.[Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Synthetic Chemicals.[Link]
-
Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. ResearchGate.[Link]
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines.[Link]
-
Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. National Institutes of Health.[Link]
Sources
Orthogonal Protection Strategies with Fmoc-D-Glu(Ochx)-OH: A Guide for Advanced Peptide Synthesis
<Application Notes & Protocols >
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative of Orthogonality in Modern Peptide Synthesis
The synthesis of complex peptides, particularly those with cyclic or branched architectures, demands a sophisticated level of chemical control. At the heart of this control lies the principle of orthogonal protection .[1][2] An orthogonal protection strategy employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[3][4] This modularity is paramount in Solid-Phase Peptide Synthesis (SPPS), where the peptide is assembled sequentially on a solid support.[1]
The most prevalent SPPS methodology, Fmoc/tBu chemistry, utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl, tBu) for the side chains of trifunctional amino acids.[2][5] This constitutes a primary level of orthogonality. However, for more intricate peptide modifications, a third dimension of orthogonality is often required. This is where specialized protecting groups, such as the cyclohexyl ester (Ochx) on the side chain of glutamic acid, become indispensable.
This guide provides an in-depth exploration of Fmoc-D-Glu(Ochx)-OH , a versatile building block that introduces a unique level of orthogonality into Fmoc-based SPPS. We will delve into the causality behind its application, provide field-proven protocols, and showcase its utility in the synthesis of structurally complex peptides.
The Strategic Advantage of this compound
This compound is a derivative of D-glutamic acid where the Nα-amino group is protected by Fmoc and the γ-carboxyl group of the side chain is protected as a cyclohexyl ester. The D-configuration is often incorporated to enhance peptide stability against enzymatic degradation or to induce specific conformational constraints.
The key to its utility lies in the distinct cleavage condition of the Ochx group. While stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the strong acidic conditions for final peptide cleavage from the resin and removal of tBu-based side-chain protecting groups (e.g., trifluoroacetic acid, TFA), the Ochx group can be selectively removed under milder, specific conditions. This is often achieved through catalytic transfer hydrogenation or with specific palladium catalysts, providing a third orthogonal axis for chemical manipulation.[6]
This unique property allows for on-resin modifications at the γ-carboxyl group of the D-glutamic acid residue, such as:
-
On-resin cyclization: Formation of lactam bridges by creating an amide bond between the deprotected glutamic acid side chain and a side-chain amino group of another residue (e.g., lysine) or the N-terminal amine.[7]
-
Synthesis of branched peptides: The deprotected carboxyl group can serve as an anchor point for the synthesis of a second peptide chain.[8]
-
Conjugation of molecules: Attaching labels, imaging agents, or other moieties to a specific site on the peptide backbone.
Visualizing Orthogonality:
The following diagram illustrates the orthogonal relationship between the Fmoc, tBu, and Ochx protecting groups.
Figure 1: Orthogonal deprotection scheme for Fmoc, Ochx, and tBu groups.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with explanations for each critical step. It is crucial to use high-quality, amine-free DMF for all steps to prevent premature Fmoc deprotection.[9]
Standard Fmoc-SPPS Coupling of this compound
This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)[10]
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Shaking vessel
Protocol:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and agitate for 1-2 minutes. Causality: DIPEA acts as a base to neutralize the salt formed during activation and to facilitate the coupling reaction.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.[11]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines. A yellow/colorless result indicates a complete reaction.[12]
-
If the test is positive (blue/purple beads), indicating incomplete coupling, the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
The resin is now ready for the next coupling cycle or for selective deprotection of the Ochx group.
-
Selective On-Resin Deprotection of the Cyclohexyl (Ochx) Ester
This protocol describes the selective removal of the Ochx group while the peptide remains attached to the resin and other side-chain protecting groups (e.g., tBu) are intact.
Materials:
-
Peptide-resin containing the this compound residue
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Scavenger (e.g., Phenylsilane, PhSiH₃)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
Shaking vessel
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM or THF for 30 minutes.
-
Deprotection Reaction:
-
Drain the solvent.
-
Under an inert atmosphere, add a solution of the palladium catalyst (e.g., 0.1-0.2 equivalents relative to the Ochx group) and the scavenger (e.g., 10-20 equivalents) in anhydrous DCM or THF to the resin.
-
Shake the reaction vessel at room temperature for 2-4 hours. Causality: The palladium catalyst facilitates the cleavage of the allyl-like cyclohexyl ester in the presence of a scavenger that traps the cleaved group.
-
-
Monitoring the Deprotection:
-
The progress of the reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS to confirm the mass change corresponding to the loss of the Ochx group.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM or THF to remove the catalyst and scavenger.
-
Further washes with a chelating agent solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) can be performed to ensure complete removal of palladium residues.
-
Finally, wash the resin with DMF and DCM. The resin now has a free γ-carboxyl group on the D-glutamic acid side chain, ready for further modification.
-
On-Resin Lactam Bridge Formation
This protocol details the formation of a side-chain to side-chain lactam bridge between a deprotected D-glutamic acid and a deprotected lysine residue.
Prerequisites:
-
The peptide sequence must contain both a D-glutamic acid (introduced as this compound) and a lysine residue with an orthogonally protected side chain (e.g., Fmoc-L-Lys(Mtt)-OH, where Mtt is removed by dilute TFA).
-
Both the Ochx and Mtt groups must be selectively deprotected on the resin.
Protocol:
-
Selective Deprotection: Sequentially deprotect the Ochx and Mtt groups using their respective orthogonal cleavage conditions.
-
Intramolecular Cyclization:
-
Swell the resin in DMF.
-
Add a coupling reagent (e.g., HATU, PyBOP; 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF to the resin.
-
Shake the reaction at room temperature for 4-24 hours. The reaction is typically slower than intermolecular couplings due to conformational constraints.
-
-
Monitoring Cyclization:
-
Monitor the reaction by cleaving a small aliquot of the peptide and analyzing by HPLC-MS. A successful cyclization will show a mass loss of 18 Da (loss of H₂O).
-
-
Washing:
-
Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Visualizing the Lactam Bridge Formation Workflow:
Figure 2: Workflow for the synthesis of a lactam-bridged cyclic peptide.
Final Cleavage and Characterization
Cleavage from the Resin and Global Deprotection
Once the peptide synthesis and any on-resin modifications are complete, the peptide is cleaved from the solid support, and all remaining acid-labile side-chain protecting groups are removed simultaneously.
Cleavage Cocktail Selection:
The composition of the cleavage cocktail depends on the amino acid sequence of the peptide.[13][14] A standard cocktail is:
-
Reagent K: TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v)[15]
Causality: TFA is the strong acid for cleavage. Water acts as a proton source. Phenol, thioanisole, and EDT are scavengers that trap the reactive carbocations generated from the cleavage of protecting groups, preventing side reactions with sensitive residues like tryptophan, methionine, and cysteine.[16]
Protocol:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Characterization
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical techniques such as:
-
Analytical RP-HPLC: To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.[17]
-
Amino Acid Analysis: To confirm the amino acid composition.[18]
-
NMR Spectroscopy: For structural elucidation of complex peptides.[19]
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Incomplete Coupling of this compound | Steric hindrance from the Ochx group; Peptide aggregation on resin. | Increase coupling time; Use a more potent coupling reagent (e.g., HATU); Double couple the amino acid.[20] |
| Incomplete Deprotection of Ochx Group | Inactive catalyst; Insufficient scavenger. | Use fresh catalyst and scavenger; Increase reaction time; Ensure an inert atmosphere. |
| Low Yield of Cyclic Peptide | Unfavorable conformation for cyclization; Competing intermolecular reactions. | Perform cyclization at high dilution; Screen different coupling reagents and solvents. |
| Side Reactions During Final Cleavage | Inadequate scavenging of carbocations. | Use a cleavage cocktail tailored to the specific amino acids in the sequence (e.g., add TIS for Trp-containing peptides).[15] |
Conclusion
This compound is a powerful tool for the synthesis of advanced peptide structures. Its unique orthogonality within the Fmoc/tBu strategy provides a reliable handle for on-resin modifications, enabling the construction of cyclic and branched peptides that are of significant interest in drug discovery and development.[21] By understanding the chemical principles behind its use and adhering to robust, validated protocols, researchers can confidently incorporate this versatile building block into their synthetic workflows to access novel and complex peptide architectures.
References
- Cleavage of synthetic peptides. (n.d.). Google Patents.
-
Biotage. (2023, January 31). What is solid phase peptide synthesis?. Retrieved January 19, 2026, from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 19, 2026, from [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science, 55(3), 177-204. [Link]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved January 19, 2026, from [Link]
- Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid. (n.d.). Google Patents.
-
By Inquisition. (2023, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 19, 2026, from [Link]
-
Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
International Journal of Science and Research Archive. (2023, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Houston, M. E. Jr., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75. [Link]
-
Li, W., et al. (2022). Synthesis of disulfide surrogate peptides incorporating ethylene glycol bridge. Chinese Chemical Letters, 33(10), 4613-4616. [Link]
-
ResolveMass Laboratories Inc. (2023, July 22). Peptide Characterization Techniques and Applications. Retrieved January 19, 2026, from [Link]
-
Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved January 19, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid. PubChem. Retrieved January 19, 2026, from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved January 19, 2026, from [Link]
-
Leah4sci MCAT. (2017, December 27). Disulfide Bridge Formation Cysteine to Cystine [Video]. YouTube. [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved January 19, 2026, from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 19, 2026, from [Link]
-
EMD Millipore. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase... Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2021, January 12). How to up-scale the folding of disulfide-rich peptides using glutathione-assisted oxidative method?. Retrieved January 19, 2026, from [Link]
-
Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry. Retrieved January 19, 2026, from [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2023, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved January 19, 2026, from [Link]
- Production of peptides containing poly-gly sequences using fmoc chemistry. (n.d.). Google Patents.
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved January 19, 2026, from [Link]
-
Barlos, K., & Gatos, D. (2002). Disulfide bond formation in peptides. Biopolymers, 66(5), 321-34. [Link]
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved January 19, 2026, from [Link]
-
Gyanda, R. (2023, November 27). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Glu-OH. PubChem. Retrieved January 19, 2026, from [Link]
-
Kates, S. A., et al. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Peptide Research, 4(6), 395-400. [Link]
- Methods for the synthesis of cyclic peptides. (n.d.). Google Patents.
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- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. jpt.com [jpt.com]
- 19. ijsra.net [ijsra.net]
- 20. biotage.com [biotage.com]
- 21. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
Topic: Manual vs. Automated Solid-Phase Peptide Synthesis Using Fmoc-D-Glu(Ochx)-OH
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic drug development. The incorporation of non-canonical amino acids, such as D-enantiomers with specialized side-chain protecting groups, is critical for enhancing therapeutic properties like proteolytic stability and receptor affinity. This document provides a detailed technical guide on the use of Fmoc-D-Glu(Ochx)-OH , a key building block for introducing D-glutamic acid. We explore the underlying chemistry of the cyclohexyl (Ochx) protecting group, detailing its advantages in minimizing side reactions. Comprehensive, field-tested protocols for both manual and automated Fmoc-SPPS are presented, followed by a comparative analysis to guide researchers in selecting the optimal methodology for their specific discovery, process development, or production needs.
Introduction: The Strategic Role of this compound in Peptide Therapeutics
The deliberate substitution of L-amino acids with their D-enantiomers is a well-established strategy in medicinal chemistry to confer resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide drug candidates[1]. This compound is a pivotal reagent in this context. It consists of three key moieties:
-
The D-Glutamic Acid Core: Provides the stereochemical basis for enhanced proteolytic stability.
-
The Fmoc Group: A temporary, base-labile protecting group for the α-amine, forming the foundation of the most widely used orthogonal protection strategy in modern SPPS[2].
-
The Cyclohexyl (Ochx) Ester: A robust, acid-labile protecting group for the γ-carboxyl side-chain. The bulky and electron-donating nature of the cyclohexyl group provides significant steric hindrance that minimizes common side reactions, such as aspartimide formation, which can occur with other protecting groups like benzyl esters, particularly during repeated acid or base treatments in long sequences[3][4].
This guide provides the scientific rationale and practical workflows for incorporating this valuable building block, comparing the distinct advantages and considerations of manual versus automated synthesis platforms.
Core Principles of the Fmoc/tBu Synthesis Strategy
Successful peptide synthesis, whether manual or automated, relies on the precise execution of a repeated cycle of chemical reactions. The Fmoc/tBu strategy is defined by its orthogonal protecting groups, which can be removed under different conditions without affecting each other[2].
The Iterative SPPS Cycle
Solid-phase synthesis involves building a peptide chain sequentially while it is anchored to an insoluble resin support. This simplifies the process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing[5]. The fundamental cycle is illustrated below.
Caption: The core iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The Chemistry of Peptide Bond Formation
Fmoc Group Removal (Deprotection): The N-terminal Fmoc group is removed by treatment with a solution of a secondary amine, typically 20% piperidine in N,N-Dimethylformamide (DMF). This occurs via a β-elimination mechanism. Since DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can catalyze aspartimide formation, piperidine remains the standard choice, especially for sequences containing aspartic acid[6].
Carboxyl Group Activation and Coupling: To form a peptide bond, the carboxylic acid of the incoming amino acid must be activated to create a highly reactive species susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide. Uronium/aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient activators[7][8]. In the presence of a non-nucleophilic base such as N,N'-Diisopropylethylamine (DIPEA), HBTU reacts with the Fmoc-amino acid to form a stabilized HOBt (Hydroxybenzotriazole) active ester, which rapidly couples to the peptide chain[9][10]. This mechanism is favored for its high efficiency and ability to suppress racemization[8].
Caption: Simplified mechanism of HBTU-mediated peptide coupling.
Comparative Analysis: Manual vs. Automated Synthesis
The choice between manual and automated synthesis is a critical decision driven by factors such as scale, throughput, complexity, and available resources. While both methods rely on the same chemical principles, their execution and outcomes can differ significantly.
| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations & Expert Insights |
| Synthesis Time | Significantly longer; a multi-day process for even short peptides.[11] | Dramatically shorter; cycles are completed in hours, enabling rapid synthesis.[5][12] | Automation is essential for high-throughput screening and rapid lead optimization. |
| Purity & Yield | Highly dependent on operator skill; greater potential for human error leading to inconsistent results.[13] | Higher and more consistent purity and yield due to precise, reproducible fluid delivery and reaction timing.[11] | Automated systems minimize sources of error like incomplete reagent addition or inconsistent wash volumes. |
| Reproducibility | Lower. Prone to variability between operators and even between batches by the same operator. | High. The process is controlled by a validated protocol, ensuring batch-to-batch consistency.[12][14] | Critical for GMP manufacturing and ensuring data reliability in research settings.[13][15] |
| Labor & Throughput | Labor-intensive, requiring constant operator attention. Low throughput (typically one peptide at a time). | "Walk-away" operation frees up scientist time. High throughput, with many systems capable of parallel synthesis.[5] | Automation provides a clear advantage in productivity and efficient use of skilled personnel.[14] |
| Flexibility & Cost | Highly flexible for non-standard chemistries and small-scale troubleshooting. Low initial capital cost. | Less flexible for on-the-fly modifications. High initial capital investment, but lower per-peptide cost at scale.[14] | Manual synthesis is valuable for developing novel methods or synthesizing a single, complex peptide. |
| Scalability | Limited. Scaling up is difficult and increases the risk of error. | Excellent. Protocols can be easily scaled from milligram to multi-gram quantities on appropriate instruments. | Automated platforms are the industry standard for process development and scale-up activities. |
Experimental Protocols for Synthesis Using this compound
The following protocols provide a validated framework for incorporating this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Core Materials & Reagents
-
Resin: Rink Amide MBHA resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids), 100-200 mesh, ~0.5-1.0 mmol/g loading.
-
Amino Acid: this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: HBTU, N,N'-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA, 95%), Water (2.5%), Triisopropylsilane (TIS, 2.5%). Caution: TFA is highly corrosive.
-
Precipitation: Cold Diethyl Ether.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol describes a single coupling cycle for this compound on a 0.2 mmol scale.
| Step | Procedure | Reagents & Volume | Time | Scientist's Note |
| 1 | Resin Swelling | Place resin in a reaction vessel. Add DCM and gently agitate. | DCM (~10 mL/g resin) | 30 min |
| 2 | Initial Fmoc Deprotection | Drain DCM. Add deprotection solution and agitate. | 20% Piperidine/DMF (5 mL) | 3 min |
| 3 | Final Fmoc Deprotection | Drain. Add fresh deprotection solution and agitate. | 20% Piperidine/DMF (5 mL) | 15 min |
| 4 | Washing | Drain. Wash resin thoroughly by agitating with DMF and draining. Repeat 5 times. | DMF (5 mL per wash) | ~5 min |
| 5 | Amino Acid Pre-activation | In a separate vial, dissolve this compound (4 eq, 0.8 mmol) and HBTU (3.9 eq, 0.78 mmol) in DMF (3 mL). Add DIPEA (8 eq, 1.6 mmol). | This compound, HBTU, DIPEA | 2 min |
| 6 | Coupling Reaction | Drain the wash solvent from the resin. Immediately add the pre-activated amino acid solution. Agitate. | Activated AA solution | 1-2 hours |
| 7 | Final Washing | Drain the coupling solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x). | DMF, DCM, IPA (5 mL each) | ~10 min |
| 8 | Repeat | Repeat steps 2-7 for each subsequent amino acid in the peptide sequence. | - | - |
Protocol 2: Automated Solid-Phase Peptide Synthesis
Automated synthesis standardizes the manual process. The exact programming will vary by instrument manufacturer, but the core parameters remain consistent. This represents a typical single cycle on a modern peptide synthesizer.
-
Sequence Programming: Enter the desired peptide sequence into the synthesizer's software.
-
Reagent Preparation: Ensure all reagent bottles (solvents, piperidine, amino acid solutions, activator, base) are filled with sufficient volume and correctly positioned on the instrument. This compound is prepared as a standard 0.2-0.5 M solution in DMF.
-
Method Execution: Initiate the pre-programmed synthesis method. The instrument will automatically perform all fluid transfers, mixing, and draining steps.
Representative Automated Synthesis Cycle (0.1 mmol scale):
| Step # | Operation | Reagent Delivered | Volume | Duration |
| 1 | Wash | DMF | 2.5 mL | 1 min |
| 2 | Deprotection | 20% Piperidine/DMF | 2.0 mL | 3 min |
| 3 | Deprotection | 20% Piperidine/DMF | 2.0 mL | 10 min |
| 4 | Wash | DMF | 2.5 mL x 5 | 5 min |
| 5 | Coupling | This compound (0.5 M), HBTU (0.5 M), DIPEA (2 M) | 1.0 mL, 1.0 mL, 1.0 mL | 45 min |
| 6 | Wash | DMF | 2.5 mL x 3 | 3 min |
Scientist's Note: Automated systems offer superior control over reaction conditions and eliminate operator-induced variability, making them the preferred method for producing high-quality peptides for clinical or repetitive research applications[12][14].
Final Cleavage and Work-up (Common to Both Methods)
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM (3x) and dry it thoroughly under a high vacuum for at least 1 hour.
-
Cleavage: Place the dry resin in a reaction vessel. Add freshly prepared, ice-cold Reagent K (approx. 10 mL per 0.1 g of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The Ochx group, along with other acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) and the resin linker, will be cleaved during this step[6][16].
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 50 mL conical tube filled with cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the tube, decant the ether, and wash the peptide pellet twice more with cold ether. Dry the crude peptide pellet under vacuum.
Quality Control: The Self-Validating System
A protocol is only trustworthy if its output can be verified. Post-synthesis analysis is mandatory to confirm the identity and purity of the peptide.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing peptide purity[17][18]. Reversed-phase HPLC (RP-HPLC) using a C18 column separates the target peptide from impurities such as truncated or deletion sequences[15][19][20]. Purity is reported as the percentage of the main peak area relative to the total area of all peaks on the chromatogram[20].
-
Mass Spectrometry (MS): This technique confirms the molecular identity of the synthesized peptide by measuring its molecular weight with high accuracy[15][17]. A match between the observed mass and the theoretical calculated mass provides confidence that the correct sequence was synthesized[15].
Together, HPLC and MS form the basis of a Certificate of Analysis (COA) and are essential for the validation of any synthetic peptide[15].
Conclusion
The choice between manual and automated synthesis for incorporating this compound depends entirely on the project's objectives.
-
Manual synthesis offers unparalleled flexibility for methods development, troubleshooting difficult sequences, and small-scale, non-repetitive projects where capital investment is a primary concern. Its success, however, is intrinsically linked to the skill and consistency of the operator.
-
Automated synthesis is the definitive choice for applications demanding high throughput, superior reproducibility, and operational efficiency[14]. For drug discovery programs, process development, and the generation of peptides for clinical studies, the precision and reliability of automated systems are indispensable[12].
By understanding the fundamental chemistry of this compound and carefully selecting the appropriate synthesis methodology, researchers can effectively leverage this critical building block to advance the development of next-generation peptide therapeutics.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search.
- HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025, September 16). Vertex AI Search.
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). Vertex AI Search.
- Peptide Purification and Product Analysis. (n.d.). AltaBioscience.
- Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. (n.d.). Chapman University Digital Commons.
- FAQs - Solid-phase Peptide Synthesis. (n.d.). Concept Life Sciences.
- Benefits of Automating Peptide Synthesis. (2019, November 21). Aurora Biomed.
- HBTU. (n.d.). Wikipedia.
- HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). Organic Chemistry - YouTube.
- Performance comparison of manual vs. automated peptide synthesizers. (n.d.). Benchchem.
- HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Laboratory Research - Biovera.
- Workflow of HPLC in Peptide Purity Analysis. (n.d.). Mtoz Biolabs.
- Application Notes and Protocols for HBTU in Complex Peptide Synthesis. (n.d.). Benchchem.
- Getting Started with Automated Peptide Synthesis Guide. (2025, October 17). PurePep Blog.
- Application Notes and Protocols for Fmoc-D-Glu-OH in Peptide-Based Therapeutics. (n.d.). Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols for Fmoc-D-Glu-OH in Manual Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Fmoc Solid-Phase Peptide Synthesis. (n.d.). ResearchGate.
- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.).
- Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. (n.d.). PubMed.
- Fmoc-D-glutamic acid γ-tert-butyl ester. (n.d.). Chem-Impex.
- Fmoc-D-Glu(OtBu)-OH. (n.d.). MedChemExpress.
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
- Fmoc-D-Glu(OtBu)-OH Novabiochem. (n.d.). Sigma-Aldrich.
- Exploring Fmoc-Glu(OtBu)-OH Hydrate: Properties and Applications. (n.d.).
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022, March 29). NIH.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- FMOC-GLU(OTBU)-OH H2O. (2025, July 14). ChemicalBook.
- Cleavage of synthetic peptides. (n.d.). Google Patents.
- Structures of various protecting groups used for SPPS over the years. (n.d.). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 6. peptide.com [peptide.com]
- 7. HBTU - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. apexpeptidesupply.com [apexpeptidesupply.com]
- 16. peptide.com [peptide.com]
- 17. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 18. biovera.com.au [biovera.com.au]
- 19. pepdoopeptides.com [pepdoopeptides.com]
- 20. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Overcoming low coupling efficiency with Fmoc-D-Glu(Ochx)-OH
A Senior Application Scientist's Guide to Overcoming Low Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support guide for Fmoc-D-Glu(Ochx)-OH. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of this sterically hindered amino acid. The bulky cyclohexyl (Ochx) ester protecting group on the side chain of D-glutamic acid, while valuable for specific applications, frequently leads to incomplete reactions. This guide provides in-depth, troubleshooting-focused answers and validated protocols to help you achieve optimal coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a positive Kaiser test after coupling this compound? What is the root cause?
A positive Kaiser test (indicated by blue or purple resin beads) after a coupling step signifies the presence of unreacted primary amines on your solid-phase support.[1] For a sterically demanding amino acid like this compound, this is a common issue stemming from two primary causes:
-
Steric Hindrance: The primary culprit is the significant bulk of the cyclohexyl (Ochx) protecting group on the glutamic acid side chain. This bulk, combined with the large N-terminal Fmoc group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[2] This increased steric barrier slows down the rate of peptide bond formation, and under standard coupling conditions, the reaction may not proceed to completion within the allotted time.
-
On-Resin Aggregation: As the peptide chain elongates, it can fold upon itself and form secondary structures, such as β-sheets, through intermolecular hydrogen bonding.[3][4] This self-association, known as aggregation, can physically trap or bury the reactive N-terminal amine, making it inaccessible to the incoming activated this compound.[3] Hydrophobic sequences are particularly prone to aggregation.[4] A visible sign of significant on-resin aggregation can be poor swelling or even shrinking of the resin beads.[3]
A logical workflow for addressing these issues is essential for a successful synthesis.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Q2: My standard coupling reagent (e.g., DIC/HOBt) is ineffective. Which reagents are recommended for such a hindered amino acid?
Standard carbodiimide activators like DIC, even with additives like HOBt, often lack the potency to overcome the high activation energy required for sterically hindered couplings.[5] For challenging residues like this compound, more powerful uronium or phosphonium salt-based reagents are necessary.[6][7] These reagents form highly reactive intermediates that facilitate faster and more efficient acylations.[8]
The choice of coupling agent is paramount for success.[9] Below is a comparison of recommended reagents.
| Coupling Reagent | Relative Reactivity | Recommended Use For Hindered Residues | Key Advantages | Potential Drawbacks |
| HATU | Very High | First-line choice for difficult couplings. [9] | High efficiency, fast reaction times, and known to suppress racemization effectively.[6][10] | High cost; potential for guanidinylation side reaction if used in excess or if activation is slow.[8][9] |
| HCTU | Very High | A more cost-effective alternative to HATU. | Similar high performance to HATU at a lower cost.[9] | Also a uronium salt, so it carries a similar risk of guanidinylation side reactions.[8] |
| PyAOP | Very High | Highly recommended for hindered couplings. | Excellent for sterically demanding residues; phosphonium-based, so it does not cause guanidinylation.[8] | Can form a carcinogenic byproduct (HMPA); handle with appropriate safety measures. |
| COMU | Very High | A modern, highly efficient alternative. | Coupling efficiency is comparable to HATU, but it is based on Oxyma, making it safer (non-explosive) and more soluble.[11][12] | Relatively newer, may be less cited in older institutional protocols. |
Recommendation: Start with HATU as your primary coupling reagent due to its well-documented high reactivity and effectiveness for hindered amino acids.[9][11]
Q3: How should I modify my standard protocol to incorporate this compound using a stronger coupling agent like HATU?
An optimized protocol involves not just a better reagent, but also adjustments to reaction time and concentration. The following protocol is a robust starting point for efficiently coupling this compound.
Protocol 1: Optimized Coupling of this compound with HATU
This protocol assumes a standard 0.1 mmol synthesis scale on a suitable resin (e.g., Rink Amide).
-
Resin Preparation & Deprotection:
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, draining, and then treating again for 15 minutes.[13]
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the fulvene adduct.[13]
-
-
Amino Acid Activation:
-
In a separate reaction vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.[9][10]
-
Add N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution.[9][10]
-
Allow the mixture to pre-activate for 1-2 minutes. You may observe a color change.[9]
-
-
Coupling Reaction:
-
Monitoring and Washing:
-
After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform a Kaiser test.[14]
-
A negative result (yellow beads) indicates complete coupling. Proceed to the washing step.[15]
-
If the test is positive (blue beads), proceed immediately to the Double Coupling Protocol (Protocol 2) .
-
Once coupling is complete, wash the resin extensively with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times) to remove all soluble reagents.[9]
-
Caption: Optimized workflow for coupling sterically hindered amino acids.
Q4: The Kaiser test is still positive after the initial extended coupling. What is "double coupling" and how do I perform it?
"Double coupling" is a straightforward and highly effective troubleshooting technique where the coupling step is repeated with a fresh batch of activated amino acid immediately after an initial failed attempt.[6][14] This strategy helps to drive the reaction to completion by re-introducing a high concentration of the activated species to acylate any remaining free amines.[7]
Protocol 2: Double Coupling Strategy
This protocol should be initiated immediately after a positive Kaiser test from Protocol 1.
-
Drain & Wash: Drain the initial coupling solution from the reaction vessel. Do NOT proceed to the deprotection step.
-
Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min) to remove byproducts from the first coupling attempt.[14]
-
Repeat Coupling: Prepare a fresh solution of activated this compound with HATU and DIPEA, exactly as described in Protocol 1, Step 2.
-
Second Coupling Reaction: Add the fresh solution to the resin and agitate for another 1-2 hours at room temperature.
-
Final Monitoring: Perform a second Kaiser test. If the test is negative, wash the resin as usual and proceed with the synthesis. If it remains positive, you must cap the unreacted amines (see Protocol 3).[14]
Q5: Even after double coupling, my resin beads are still blue. What should I do now?
If a double coupling fails, it is highly unlikely that further coupling attempts will succeed. At this point, it is critical to permanently block—or "cap"—the remaining unreacted N-terminal amines.[14] Capping prevents these amines from reacting in subsequent cycles, which would otherwise lead to the formation of deletion sequences (peptides missing one or more amino acids). These deletion sequences are often difficult to separate from the target peptide during purification.[14]
The most common capping method is acetylation with acetic anhydride.
Protocol 3: Capping of Unreacted Amines
-
Resin Wash: After the failed double coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).[14]
-
Prepare Capping Solution: Prepare a capping solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.[14] Alternatively, a mixture of acetic anhydride and pyridine can be used.[16]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[14] This reaction acetylates the free primary amines, rendering them unreactive.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min).[14]
-
Proceed: Continue to the Fmoc deprotection step for the next amino acid in your sequence.
Q6: Could peptide aggregation be the primary issue, and are there strategies beyond changing the coupling reagent?
Yes, absolutely. If you are working with a known hydrophobic sequence or a long peptide, aggregation can be a significant contributor to low coupling efficiency, sometimes even more so than steric hindrance alone.[4] If you suspect aggregation (e.g., poor resin swelling, difficulty even with non-hindered amino acids), the following strategies can be employed, often in conjunction with the optimized coupling protocols above.
-
Solvent Modification:
-
Use of Chaotropic Agents:
-
Elevated Temperature:
-
Couple at a higher temperature: Increasing the reaction temperature (e.g., to 40-50°C) can provide the necessary energy to overcome both steric hindrance and aggregation-related energy barriers. This is often employed in microwave-assisted peptide synthesizers but can be done with conventional heating.[4]
-
References
- Benchchem. (2025). Technical Support Center: Enhancing Fmoc-Glu-OH Coupling Performance.
- Benchchem. (2025). Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-D-Glu-OH.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of Fmoc-D-Glu(OAll)-OH into Peptide Sequences.
- Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS).
- Benchchem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
- Benchchem. (2025). A Comparative Guide to the Efficacy of Coupling Agents for Fmoc-N-Me-Glu(OtBu)-OH.
- Benchchem. (2025). Preventing side reactions during Fmoc-N-Me-Glu(OtBu)
- Benchchem. (2025).
- Benchchem. (n.d.). Dealing with steric hindrance using Fmoc-N-(4-Boc-aminobutyl)-Gly-OH.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Benchchem. (n.d.). A Technical Guide to Fmoc-D-Glu(OAll)
- Benchchem. (n.d.). Application Notes and Protocols for Fmoc-D-Glu-OH in Peptide-Based Therapeutics.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Benchchem. (n.d.). Application Notes and Protocols for Fmoc-D-Glu-OH in Manual Solid-Phase Peptide Synthesis.
- Nowick Laboratory, UCI Department of Chemistry. (n.d.).
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- 5. merckmillipore.com [merckmillipore.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
Technical Support Center: Troubleshooting Fmoc-D-Glu(Ochx)-OH Incorporation
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and validated protocols for the successful incorporation of Fmoc-D-Glu(Ochx)-OH in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the foundational knowledge and practical solutions to mitigate common side reactions and ensure the highest purity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed during the coupling of this compound, and why does it occur?
The most prevalent and problematic side reaction during the coupling of this compound is the formation of a pyroglutamate residue at the N-terminus of the growing peptide chain. This occurs through an intramolecular cyclization of the glutamic acid residue.
The Mechanism: The reaction is initiated by the activation of the carboxylic acid of this compound with a coupling reagent. Under basic conditions, typically from the tertiary amine base (e.g., DIPEA) used in the coupling reaction, the N-terminal amine of the glutamic acid can attack its own activated carboxyl group. This forms a five-membered ring (a lactam), resulting in the pyroglutamate derivative and effectively capping the peptide chain, preventing further elongation. This leads to a truncated peptide sequence, which can be difficult to separate from the desired full-length peptide.
Caption: Mechanism of pyroglutamate side-product formation.
Q2: I'm observing a peptide with a mass deletion of approximately 18 Da (the mass of water). Is this related to pyroglutamate formation?
Yes, a mass deletion of 18 Da (H₂O) from the expected mass of the full-length peptide is a classic indicator of pyroglutamate formation. The intramolecular cyclization reaction that forms the lactam ring involves the elimination of a molecule of water from the N-terminal glutamic acid residue. This results in a truncated, chain-terminated peptide that is 18 Da lighter than the intended product containing the N-terminal Glu.
Q3: How can I modify my coupling protocol to minimize pyroglutamate formation?
Minimizing this side reaction hinges on controlling the reaction kinetics to favor the intermolecular peptide bond formation over the intramolecular cyclization. The key is to reduce the opportunity for the N-terminal amine to cyclize.
Here are the core strategies:
-
Use Pre-activation: Activate the this compound before adding it to the resin. A short pre-activation time (1-5 minutes) is typically sufficient. This ensures that the activated amino acid is immediately available to couple with the resin-bound peptide, minimizing its exposure to the basic environment in a non-productive state.
-
Control the Base: The concentration and basicity of the tertiary amine used for the coupling reaction are critical. Over-activation or prolonged exposure to excess base will accelerate the side reaction. It is recommended to use a milder base or a lower concentration of a standard base like DIPEA.
-
Optimize Coupling Reagents: Employ coupling reagents that generate highly reactive esters, promoting rapid and efficient peptide bond formation.
Q4: Which coupling reagents are recommended for incorporating this compound?
The choice of coupling reagent is a critical parameter. For difficult couplings or those prone to side reactions like pyroglutamate formation, uronium/phosphonium salt-based reagents are generally preferred over carbodiimides alone.
| Reagent | Class | Key Advantages for Glu Incorporation | Considerations |
| HATU | Uronium Salt | Highly reactive due to the HOAt leaving group, promoting rapid coupling that outcompetes pyroglutamate formation.[1][2] | Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[3] |
| HBTU | Uronium Salt | Effective and widely used. More cost-effective than HATU. | Slightly less reactive than HATU, which may allow for more time for the side reaction to occur.[1] Risk of guanidinylation. |
| COMU | Uronium Salt | High coupling efficiency, comparable to HATU.[4][5] Its byproducts are water-soluble, simplifying purification.[6] Considered safer than benzotriazole-based reagents.[7] | Relatively newer, but gaining widespread acceptance for its efficiency and safety profile.[7] |
| DIC/Oxyma | Carbodiimide + Additive | OxymaPure is an excellent, non-explosive alternative to HOBt/HOAt. The combination provides high activation with a reduced risk of racemization. | Slower activation compared to uronium salts, which could potentially increase the risk of the side reaction if not managed properly. |
Recommendation: For the highest fidelity, HATU or COMU are the preferred reagents due to their high reactivity and efficiency, which are key to minimizing the residence time of the activated glutamic acid and thus suppressing the intramolecular side reaction.
Q5: Does the choice of base or its concentration affect the extent of the side reaction?
Absolutely. The base is a critical catalyst for the undesired cyclization.
-
Basicity: Stronger bases or higher concentrations of base will deprotonate the N-terminal amine more effectively, increasing its nucleophilicity and accelerating the intramolecular attack that leads to pyroglutamate formation.
-
Steric Hindrance: A sterically hindered non-nucleophilic base like Diisopropylethylamine (DIPEA) is standard. However, using an even bulkier or less basic amine, such as 2,4,6-collidine, can be beneficial in particularly sensitive sequences.
-
Stoichiometry: It is crucial to use the correct stoichiometry of base. For uronium salt activations (like HATU/HBTU), 2 equivalents of base are typically required: one to neutralize the amino acid salt and one for the coupling reaction itself. For COMU, only 1 equivalent of base may be needed.[7] Using a large excess of base should be avoided as it provides no benefit to the coupling reaction and significantly increases the risk of side reactions.
Q6: How can I analytically detect and quantify the formation of the pyroglutamate side product?
The primary methods for detection and quantification are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Reversed-Phase HPLC (RP-HPLC): The pyroglutamate-capped peptide is typically more hydrophobic than the desired peptide (due to the loss of the free N-terminal amine). This often results in a slightly longer retention time on a C18 column. A new peak, close to the main product peak, is indicative of the side product.
-
Mass Spectrometry (MS): This is the definitive method. The pyroglutamate-containing peptide will have a mass that is 17.03 Da lower than the corresponding peptide with a free N-terminal glutamic acid (due to the loss of NH₃) or 18.02 Da lower if viewed as a dehydration from glutamic acid. Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used to confirm the presence and mass of this impurity.
Quantification is achieved by integrating the peak areas in the HPLC chromatogram for the desired product and the side product.
Troubleshooting Workflow and Recommended Protocol
This section provides a systematic approach to diagnosing and solving issues related to this compound incorporation.
Caption: Troubleshooting workflow for diagnosing pyroglutamate formation.
Recommended Protocol for High-Fidelity this compound Coupling
This protocol is designed to maximize coupling efficiency while minimizing the risk of pyroglutamate formation.
Reagents & Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Coupling Reagent: HATU or COMU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Preparation of Amino Acid Solution (Pre-activation):
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU/COMU (3.9 equivalents) in a minimal volume of DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the solution to pre-activate for 2 minutes at room temperature. Do not exceed 5 minutes. A color change is often observed.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel for 45-60 minutes at room temperature.
-
-
Washing and Monitoring:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary, but this is unlikely if the optimized protocol is followed.
-
-
Chain Elongation:
-
Proceed to the deprotection step for the next amino acid in the sequence.
-
By adhering to this scientifically-grounded protocol, you can significantly improve the fidelity of this compound incorporation, leading to higher purity and yield of your target peptide.
References
-
Aapptec (n.d.). Coupling Reagents. Retrieved from [Link]
-
Subirós-Funosas, L., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Di Domizio, J., et al. (2022). Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. Allergy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bachem.com [bachem.com]
- 5. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Racemization of Fmoc-D-Glu(Ochx)-OH During Activation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the activation of Fmoc-D-Glu(Ochx)-OH in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding racemization of this compound.
Q1: What exactly is racemization in this context, and why is it a significant problem?
A1: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid. For this compound, this means the D-enantiomer you start with is partially converted to its mirror image, Fmoc-L-Glu(Ochx)-OH, during the synthesis cycle.[1] This is highly problematic because the resulting peptide will contain a diastereomeric impurity. This impurity often co-elutes with the desired peptide, making purification extremely difficult, and can drastically alter the peptide's biological activity, conformation, and therapeutic efficacy.[1][2]
Q2: What is the primary chemical mechanism causing racemization during the activation step?
A2: The dominant mechanism is the formation of a 5(4H)-oxazolone intermediate.[1][3] When the carboxyl group of this compound is activated (e.g., by a carbodiimide or uronium salt), it becomes highly electrophilic. The carbonyl oxygen of the Fmoc protecting group can then perform an intramolecular attack on this activated carboxyl group, forming a cyclic oxazolone. The proton on the α-carbon of this intermediate is highly acidic and is easily removed by a base. This creates a planar, achiral enolate intermediate, which can be reprotonated from either face, leading to a mixture of D and L isomers.[1]
Q3: I'm observing a significant diastereomeric impurity after coupling this compound. What are the most likely culprits in my coupling cocktail?
A3: The most likely causes are a combination of your choice of activating agent, additive, and base. Specifically:
-
High-risk Activators: Using carbodiimides like DIC or DCC without an effective additive creates a highly reactive O-acylisourea intermediate that rapidly forms the problematic oxazolone.[3][4]
-
Suboptimal Additives: While 1-hydroxybenzotriazole (HOBt) is a classic additive, more advanced options offer superior racemization suppression.[5][6]
-
Base Selection: The use of strong, sterically unhindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) significantly increases the rate of α-proton abstraction from the oxazolone intermediate.[5][7]
Q4: How can I quickly determine if racemization is occurring in my synthesis?
A4: The most definitive method is to analyze your crude peptide using a high-resolution analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) can often separate the desired peptide from its diastereomeric impurity.[8][9][10] For a more in-depth analysis, the peptide can be hydrolyzed back to its constituent amino acids, which are then derivatized and analyzed by chiral Gas Chromatography-Mass Spectrometry (GC-MS) to precisely quantify the D/L ratio of the glutamic acid residue.[9][11]
Section 2: The Chemistry of Racemization
Understanding the mechanism is key to preventing it. As mentioned, racemization of Nα-Fmoc protected amino acids proceeds primarily through the oxazolone pathway.
The process begins upon activation of the carboxylic acid. The highly reactive intermediate is susceptible to intramolecular cyclization. The resulting oxazolone's α-proton is readily abstracted by base, leading to a loss of stereochemical information.
Caption: Mechanism of racemization via oxazolone formation.
A less common pathway, direct enolization, involves the direct abstraction of the α-proton from the activated amino acid by a strong base, but this is generally considered a minor contributor for Fmoc-protected amino acids compared to the oxazolone pathway.[1]
Section 3: Troubleshooting Guide: High Levels of Diastereomeric Impurity Detected
If your analysis reveals a significant diastereomeric impurity, a systematic evaluation of your activation protocol is necessary. The goal is to select conditions that favor the rapid reaction of the activated ester with the incoming amine, while minimizing the lifetime and formation of the oxazolone intermediate.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
The choice of reagents to form the active ester is the most critical factor. Carbodiimide-mediated couplings require an additive to suppress racemization.[12][13]
| Reagent Class | Examples & Additives | Racemization Risk | Expert Commentary |
| Carbodiimides | DIC or EDC alone | Very High | Forms a highly reactive O-acylisourea intermediate that rapidly converts to the oxazolone.[4] Should never be used without an additive. |
| DIC/EDC + HOBt | Moderate | The classic combination. HOBt intercepts the O-acylisourea to form an active ester, reducing oxazolone formation.[6][13][14] However, better options now exist. | |
| DIC/EDC + HOAt | Low | HOAt is more acidic than HOBt, leading to a more stable active ester and superior suppression of racemization.[5][12][15] Note: HOAt has explosive properties. | |
| DIC/EDC + OxymaPure® | Very Low | Considered the industry standard. OxymaPure is a non-explosive additive that provides coupling efficiency comparable to or better than HOAt with excellent racemization suppression.[4][12][16][17][18] | |
| Uronium/Aminium | HBTU, HCTU, TBTU | Low to Moderate | These are pre-activated forms of HOBt (or 6-Cl-HOBt for HCTU). Generally effective, but racemization can still occur, especially with strong bases or prolonged activation times.[19] |
| Phosphonium | PyBOP, PyAOP | Low to Moderate | Similar in performance to uronium salts. Effective but require careful base selection. |
| COMU® | Very Low | A third-generation uronium salt based on OxymaPure. It demonstrates superior racemization suppression compared to HOBt-based reagents.[19][20] |
Recommendation: For problematic couplings like this compound, the combination of DIC with OxymaPure is the gold standard for minimizing racemization.[18]
Step 2: Scrutinize Your Choice of Base
The base facilitates the coupling reaction but is also the catalyst for racemization. The ideal base should be strong enough to deprotonate the incoming amine's ammonium salt but weak and/or hindered enough to not efficiently abstract the α-proton from the oxazolone.
-
Avoid: Diisopropylethylamine (DIPEA, pKa ~10.1) and Triethylamine (TEA). Their strong basicity and relatively small size promote racemization.[5][7]
-
Recommended:
Step 3: Optimize Reaction Conditions
-
Activation Time: Avoid long pre-activation times. The longer the activated species exists before reacting with the amine, the greater the opportunity for racemization. In-situ activation is strongly preferred.[14][22]
-
Temperature: Perform couplings at room temperature. While microwave synthesis can accelerate couplings, elevated temperatures can also increase the rate of racemization. If using microwave assistance for difficult couplings, consider lowering the temperature specifically for the cysteine or histidine incorporation steps.[3][21]
Section 4: Recommended Low-Racemization Protocols
Here we provide detailed, field-proven protocols for the incorporation of this compound.
Protocol 1: Gold Standard DIC/OxymaPure Method
This protocol is the first-line recommendation for minimizing racemization.
Reagents & Materials:
-
This compound (1.5 - 2.0 eq.)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.5 - 2.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.5 - 2.0 eq.)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine (as needed, see step 3)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected peptide-resin (1.0 eq.)
Experimental Workflow:
Caption: Workflow for DIC/OxymaPure coupling.
Step-by-Step Procedure:
-
Prepare the Coupling Solution: In a separate vessel, dissolve this compound (e.g., 2 eq.) and OxymaPure® (2 eq.) in a minimal amount of DMF.
-
Initiate In-Situ Activation: To the solution from Step 1, add DIC (2 eq.).
-
Add to Resin: Immediately add the complete activation cocktail to the vessel containing the deprotected peptide-resin (1 eq.).
-
Base Addition (Conditional): If the N-terminal amine of your peptide-resin is a hydrochloride salt, add 1 equivalent of a weak base like NMM or collidine to the reaction. If it is a free base, no additional base is required for the coupling itself, which further minimizes racemization risk.[12]
-
Couple: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the coupling progress using a qualitative test (e.g., Kaiser test).
-
Wash: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
Section 5: Analytical Verification of Stereochemical Purity
Trust but verify. Confirming the stereochemical integrity of your final peptide is a critical component of quality control.
Recommended Method: Chiral Amino Acid Analysis via GC-MS
This method provides unambiguous quantification of the level of racemization that occurred at the glutamic acid residue.
-
Peptide Hydrolysis: A portion of the purified peptide is completely hydrolyzed to its constituent amino acids using 6N HCl or, preferably, 6N DCl/D₂O at ~110°C for 24 hours. Using deuterated acid allows for the correction of any racemization that occurs during the hydrolysis step itself.[11]
-
Derivatization: The amino acid hydrolysate is dried and derivatized to make the amino acids volatile. A common method is esterification (e.g., with isopropanol/HCl) followed by acylation (e.g., with trifluoroacetic anhydride).
-
GC-MS Analysis: The derivatized amino acids are injected onto a chiral GC column (e.g., Chirasil-Val). This column separates the L- and D-enantiomers of each amino acid.
-
Quantification: The separated enantiomers are detected by a mass spectrometer. The peak areas for the D- and L-Glu derivatives are integrated to calculate the precise percentage of the undesired L-isomer, which corresponds to the level of racemization. Detection limits can be as low as 0.1% of the unnatural enantiomer.[9][11]
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). OxymaPure: Revolutionizing Peptide Synthesis with Enhanced Efficiency and Safety. Retrieved from [Link]
- Houben-Weyl. (2002). Racemization Assays. In Synthesis of Peptides and Peptidomimetics.
-
Al Musaimi, O., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. [Link]
-
Anaspec. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5369. [Link]
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Echner, H., & Voelter, W. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 711(1-2), 247-254. [Link]
-
Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 18(9), 10777-10791. [Link]
-
Digital.CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Miyazawa, T., et al. (1992). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 40(3-4), 213-220. [Link]
-
Miyazawa, T., et al. (1989). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 34(3), 237-244. [Link]
-
Wang, Q., et al. (2014). Oxyma-based phosphates for racemization-free peptide segment couplings. Organic & Biomolecular Chemistry, 12(46), 9397-9401. [Link]
-
Omizzolo, M. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Ho, G. J., et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 60(8), 2271–2272. [Link]
-
Ho, G. J., et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 60(8), 2271–2272. [Link]
-
McMurray, J. S., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII, 875-884. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Yang, Y., et al. (2023). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development. [Link]
-
Thompson, R. E., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 7(5), e37793. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Taleb, G., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 333-339. [Link]
-
Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cat-online.com [cat-online.com]
- 12. bachem.com [bachem.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. nbinno.com [nbinno.com]
- 16. oxymapure.com [oxymapure.com]
- 17. nbinno.com [nbinno.com]
- 18. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mesalabs.com [mesalabs.com]
- 20. digital.csic.es [digital.csic.es]
- 21. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting incomplete Fmoc deprotection of D-Glu(Ochx) residues
Topic: Troubleshooting Incomplete Fmoc Deprotection of D-Glu(Ochx) Residues
This guide provides in-depth troubleshooting strategies for researchers encountering incomplete N-terminal Fmoc deprotection of D-Glu(Ochx) (D-Glutamic acid with a cyclohexyl ester side-chain protecting group) during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of Fmoc deprotection, and why is it sometimes incomplete?
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed from the N-terminal amine of a growing peptide chain via a base-catalyzed β-elimination reaction.[1][2][3][4] The process involves two key steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the β-carbon of the fluorenyl ring system.[1][3][5]
-
Elimination & Scavenging: This abstraction initiates an E1cB elimination, leading to the release of carbon dioxide and a highly reactive electrophile called dibenzofulvene (DBF).[6][7] The excess secondary amine in the solution then acts as a scavenger, trapping the DBF to form a stable adduct, which prevents it from causing unwanted side reactions with the newly deprotected N-terminal amine.[4][7][8]
Incomplete deprotection occurs when the base cannot efficiently access and remove the Fmoc group. This failure prevents the subsequent amino acid from being coupled, leading to the formation of deletion sequences that are often difficult to separate from the desired peptide, ultimately reducing purity and yield.[9][10]
Q2: Why is the D-Glu(Ochx) residue particularly challenging for Fmoc deprotection?
The primary challenge with the D-Glu(Ochx) residue stems from significant steric hindrance . Several factors contribute to this difficulty:
-
Bulky Side-Chain Group: The cyclohexyl (Ochx) ester protecting group on the glutamic acid side chain is sterically demanding. This bulky group can physically obstruct the approach of the deprotection reagent (e.g., piperidine) to the N-terminal Fmoc group.[9]
-
Peptide Aggregation: Sequences containing hydrophobic and bulky residues are prone to forming secondary structures like β-sheets on the resin.[9][11] This aggregation can cause the peptide chains to collapse, making the reactive sites inaccessible to solvents and reagents.[9][12]
-
Poor Solvation: If the resin is not adequately swelled or if a suboptimal solvent is used, reagent penetration is hindered, further exacerbating the problem.[9][10]
The cyclohexyl group itself is stable under standard deprotection conditions (e.g., 20% piperidine in DMF), so the issue is one of reaction kinetics and accessibility, not lability of the side-chain protection.[13]
Q3: How can I reliably detect incomplete Fmoc deprotection?
Confirming incomplete deprotection is the first critical step. Two common methods are used:
-
Qualitative Monitoring (Kaiser Test): The ninhydrin (Kaiser) test is used to detect free primary amines on the resin.[14] When performed after the deprotection step, a strong positive result (dark blue beads) is desired, as it indicates the successful exposure of the N-terminal amine. A negative result (yellow/colorless beads) signifies a failed deprotection, as the Fmoc group is still masking the amine.[10]
-
Quantitative Analysis (HPLC/MS): For definitive confirmation, a small amount of the peptide should be cleaved from the resin, deprotected, and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[14][15] The presence of deletion sequences (peptides missing the D-Glu(Ochx) residue and subsequent amino acids) in the chromatogram and mass data provides conclusive evidence of incomplete deprotection.[14]
Troubleshooting Guide: A Stepwise Approach
If you have confirmed incomplete deprotection of a D-Glu(Ochx) residue, follow these steps, starting with the simplest and most common solutions before proceeding to more aggressive methods.
Caption: The three-step mechanism of Fmoc deprotection by a secondary amine base.
References
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417–104425.
- BenchChem. (2025).
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
- Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols (pp. 17-27). Humana Press.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- ACS Sustainable Chemistry & Engineering. (2025).
- Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(7), 1735.
- Góngora-Benítez, M., et al. (2018).
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection - Reagent Guides.
- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH.
- Chatterjee, J., et al. (2016). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central.
- BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
- UCI Department of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- ResearchGate. (2025). Methods for Removing the Fmoc Group.
- Aapptec Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Albericio, F., et al. (2019). In situ Fmoc removal. Green Chemistry.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Larsen, B. D., et al. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
- Nishiyama, Y., et al. (1997). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
- BenchChem. (2025).
- Zhang, C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH.
- Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Thieme. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
- BenchChem. (2025). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis.
Sources
- 1. renyi.hu [renyi.hu]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Identifying and minimizing deletion sequences with Fmoc-D-Glu(Ochx)-OH
Welcome to the technical support center for Fmoc-D-Glu(Ochx)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and minimizing deletion sequences during solid-phase peptide synthesis (SPPS). Here, we combine fundamental principles with field-proven troubleshooting strategies to ensure the successful incorporation of this valuable, sterically hindered amino acid derivative.
Introduction: The Double-Edged Sword of Steric Hindrance
This compound is a critical reagent for introducing D-glutamic acid into synthetic peptides. The use of a D-enantiomer can significantly enhance proteolytic stability, a desirable trait for therapeutic peptide candidates. The cyclohexyl (Ochx) ester protecting the side-chain carboxyl group offers a distinct advantage over the more common tert-butyl (OtBu) group by providing substantial steric bulk that can significantly reduce the formation of aspartimide and other related side reactions, particularly in sequences prone to such issues.[1][2][3]
However, the very steric hindrance that provides this protection also presents a challenge: an increased risk of incomplete coupling reactions. Incomplete coupling is the primary cause of deletion sequences—peptides that are missing one or more amino acid residues from the target sequence. This guide will provide you with the knowledge and tools to mitigate this risk and confidently utilize this compound in your syntheses.
Troubleshooting Guide: From Identification to Resolution
This section is structured to address the common challenges encountered when working with this compound, leading you from the initial suspicion of a problem to a robust solution.
Q1: I suspect I have a deletion sequence in my crude peptide. How can I definitively identify it?
Answer:
The presence of a deletion sequence is best confirmed using a combination of high-resolution analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). A deletion sequence will typically appear as a distinct peak in the HPLC chromatogram that elutes earlier than the target peptide, due to its lower molecular weight and often altered hydrophobicity.
Mass spectrometry provides the definitive molecular weight information that confirms the identity of the deletion sequence. The observed mass will correspond to the target peptide minus the mass of the missing amino acid residue (in this case, D-Glu(Ochx)).
Here is a general workflow for the identification of deletion sequences:
Caption: Workflow for Identifying Deletion Sequences.
Experimental Protocol: Identification of a Deletion Sequence
-
Sample Preparation:
-
Accurately weigh a small amount of your lyophilized crude peptide (approx. 1 mg).
-
Dissolve the peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA), to a final concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
RP-HPLC Analysis:
-
Equilibrate a C18 RP-HPLC column with your starting mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Inject the prepared sample.
-
Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes) at a constant flow rate.
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).
-
Record the chromatogram, noting the retention times of all major peaks.
-
-
Mass Spectrometry Analysis:
-
The most efficient method is to use an in-line mass spectrometer with your HPLC (LC-MS). This will provide mass data for each eluting peak.
-
Alternatively, collect fractions corresponding to the major peaks from your HPLC run and analyze them separately via MALDI-TOF or ESI-MS.
-
Determine the molecular weight of the species in each peak.
-
-
Data Interpretation:
-
Calculate the theoretical molecular weight of your target peptide and the theoretical molecular weight of the peptide with a single D-Glu(Ochx) deletion.
-
Compare the experimental mass data with the theoretical values to confirm the identity of your target peptide peak and any deletion sequence peaks.
-
Q2: My analysis confirms a deletion at the D-Glu(Ochx) position. What are the most likely causes?
Answer:
A deletion sequence at the D-Glu(Ochx) position is almost certainly the result of an incomplete coupling reaction. The bulky cyclohexyl (Ochx) group, while beneficial for preventing side reactions, significantly increases the steric hindrance around the carboxylic acid, which can slow down the rate of peptide bond formation.
The primary causes of this incomplete coupling are:
-
Insufficient Activation/Coupling Potency: Standard coupling reagents, such as carbodiimides like DIC, may not be powerful enough to overcome the steric barrier presented by this compound, especially when coupled to a sterically hindered or poorly solvated N-terminal amine on the growing peptide chain.
-
Suboptimal Reaction Time: Sterically hindered couplings require longer reaction times to proceed to completion. A standard coupling time of 1-2 hours may be insufficient.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminal amine less accessible to the incoming activated amino acid. This is a common issue in peptide synthesis and is exacerbated by sterically hindered residues.
-
Poor Solvent Choice: The solvent must effectively solvate the growing peptide-resin complex to ensure accessibility of the reaction sites. Dimethylformamide (DMF) is a common choice, but N-methylpyrrolidone (NMP) often has superior solvating properties, particularly for aggregating sequences.
Caption: Root Causes of Deletion Sequences.
Q3: How can I modify my synthesis protocol to minimize or eliminate the D-Glu(Ochx) deletion sequence?
Answer:
To overcome the challenges associated with this compound, a more robust coupling strategy is required. Here are several actionable steps, which can be used in combination:
1. Utilize a More Potent Coupling Reagent:
-
Switch from standard carbodiimide reagents to a more powerful in-situ activating reagent. Aminium/uronium salts like HATU , HBTU , or HCTU , or phosphonium salts such as PyBOP are significantly more effective as they form highly reactive esters that can overcome the steric barrier.
2. Optimize Reaction Time and Temperature:
-
Increase Coupling Time: Extend the coupling reaction time from the standard 1-2 hours to 4 hours, or even overnight for particularly difficult sequences.
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. This is a highly effective method for ensuring the reaction goes to completion.
-
Microwave-Assisted SPPS (MA-SPPS): If available, microwave synthesis can dramatically increase the reaction rate and drive difficult couplings to completion in a much shorter time frame.
3. Improve Solvation:
-
Solvent Choice: Consider switching from DMF to NMP, which has superior solvating properties and can help to disrupt peptide aggregation.
-
Chaotropic Salts: For severely aggregating sequences, the addition of a chaotropic salt like LiCl (0.5 M) to the coupling solution can be beneficial.
Experimental Protocol: Optimized Coupling for this compound
This protocol outlines a "double coupling" strategy using HATU, a highly effective coupling reagent for sterically hindered amino acids.
-
Resin Preparation:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).
-
-
First Coupling:
-
In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in NMP.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps (2.2 - 2.5) with a fresh solution of activated this compound.
-
Allow the second coupling reaction to proceed for another 2 hours.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step.
-
-
Monitoring (Optional but Recommended):
-
After the second coupling and washing, perform a qualitative ninhydrin (Kaiser) test to check for the presence of unreacted primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Frequently Asked Questions (FAQs)
Q: What is the primary advantage of using the Ochx protecting group over the more common OtBu group for glutamic acid?
A: The primary advantage of the cyclohexyl (Ochx) ester is its enhanced ability to suppress aspartimide formation, a common side reaction in peptide synthesis, especially in sequences containing Asp-Gly or Asp-Ser motifs.[1][3] The bulkier Ochx group provides greater steric hindrance around the side-chain carboxyl group, which disfavors the intramolecular cyclization reaction that leads to aspartimide formation. While OtBu is the standard for Fmoc chemistry, Ochx can be a superior choice for particularly problematic sequences where this side reaction is a concern.[2][4]
Q: Is this compound compatible with standard Fmoc/tBu chemistry?
A: Yes, the Ochx group is stable to the standard conditions used for Fmoc deprotection (20% piperidine in DMF).[5] It is also stable to the final cleavage from most resins using strong acids like TFA.[5] This makes it generally compatible with the orthogonal protection scheme of Fmoc/tBu chemistry.
Q: Are there any alternatives to this compound that I should consider for difficult sequences?
A: Yes, several alternatives exist, each with its own set of advantages and disadvantages. The choice depends on the specific requirements of your synthesis.
| Protecting Group | Key Advantages | Key Disadvantages |
| tert-Butyl (OtBu) | Standard for Fmoc SPPS, widely available, generally good performance. | Can be insufficient to prevent aspartimide formation in susceptible sequences.[2][6] |
| Benzyl (OBzl) | Orthogonal to Fmoc, can be removed by catalytic hydrogenation for synthesis of protected fragments. | More prone to aspartimide formation under basic conditions compared to OtBu and Ochx. |
| Allyl (OAll) | Orthogonal to both Fmoc and tBu groups, can be removed with palladium catalysts for on-resin cyclization or modification. | Requires an additional, specific deprotection step. |
| Bulky Alkyl Groups (e.g., 3-methylpent-3-yl) | Offer even greater steric hindrance and superior prevention of aspartimide formation compared to Ochx.[3][7] | May present even greater challenges for coupling and are less commonly available. |
Q: Can I use the same cleavage cocktail for a peptide containing Glu(Ochx) as I would for one containing Glu(OtBu)?
A: Yes, a standard cleavage cocktail for Fmoc/tBu chemistry, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), is generally effective for cleaving the peptide from the resin and removing the Ochx group, along with other tBu-based protecting groups.
References
-
Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. (2000). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. (1998). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
Sources
- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting Guide: Incomplete Coupling of Fmoc-D-Glu(Ochx)-OH
<A_I> ## Technical Support Center: Capping After Fmoc-D-Glu(Ochx)-OH Coupling
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a critical step in SPPS: capping unreacted amines, particularly after the coupling of sterically demanding residues like this compound.
This section directly addresses issues that arise from incomplete coupling reactions, providing a clear path from problem identification to resolution.
Question: My Kaiser test is positive (blue/purple beads) after a standard coupling cycle with this compound. What does this mean and what should I do?
Answer:
A positive Kaiser test indicates the presence of unreacted primary amines on your peptide-resin.[1][2] This signifies that the coupling of this compound was incomplete. The bulky cyclohexyl (Ochx) ester on the glutamic acid side-chain, combined with the D-configuration, can introduce significant steric hindrance, slowing down the reaction kinetics and preventing complete acylation of all available N-terminal amines.[3]
Immediate action is required to prevent the formation of deletion sequences, which are peptides missing the intended D-Glu(Ochx) residue.[4][5] These impurities can be difficult to separate from the target peptide during purification, leading to a lower overall yield and purity of your final product.[4][6]
Your primary options are to either attempt a recoupling or to permanently block the unreacted amines through a process called "capping."
Workflow for Addressing Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling.
Experimental Protocols
This should be your first course of action as it can often drive the reaction to completion.
-
Resin Wash: After the initial failed coupling, thoroughly wash the peptide-resin with N,N-Dimethylformamide (DMF) (3-5 times) to remove any byproducts and residual reagents.[7]
-
Prepare Fresh Reagents: Prepare a fresh solution of activated this compound. Do not reuse the previous coupling solution.
-
Second Coupling: Add the fresh activated amino acid solution to the resin and allow the coupling reaction to proceed for another 1-2 hours at room temperature. For particularly difficult couplings, extending the time or slightly increasing the temperature may be beneficial.[8]
-
Monitor: Perform another Kaiser test.[9][10] If the test is negative (yellow/colorless beads), the coupling is now complete. Wash the resin and proceed with your synthesis.[1] If the test remains positive, you must proceed to capping.
Capping permanently blocks the unreacted amines by acetylating them, rendering them unable to participate in future coupling steps.[4][11] This is a crucial step to prevent the formation of deletion peptides.[4]
-
Resin Wash: Following the failed coupling attempt(s), wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare the capping solution fresh. A common and effective mixture is:
-
Acetic Anhydride
-
A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Pyridine
-
DMF as the solvent
-
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.[12][13]
-
Final Wash: Wash the resin extensively with DMF (3-5 times) to remove all traces of the capping reagents before proceeding to the next Fmoc deprotection step.[12]
Table 1: Recommended Capping Solution Formulations
| Reagent | Equivalents (relative to resin loading) | Solvent | Reference |
| Acetic Anhydride / Pyridine | 50 eq / 50 eq | DMF | [13] |
| Acetic Anhydride / DIPEA | 10 eq / 10 eq | DMF | [1] |
| Acetic Anhydride / Pyridine | 3:2 ratio by volume | DMF | [11][12] |
Note: Equivalents are calculated based on the initial substitution of the resin.
Frequently Asked Questions (FAQs)
Q1: Why is capping necessary after a difficult coupling like this compound?
A1: Capping is a critical quality control step in SPPS.[4] Its primary purpose is to terminate peptide chains that have failed to couple. By acetylating the unreacted N-terminal amines, you prevent them from reacting in subsequent cycles.[11] If left uncapped, these free amines would react with the next amino acid, leading to the synthesis of a "deletion sequence"—a peptide missing the this compound residue.[4][14] These deletion impurities often have very similar physicochemical properties to the desired full-length peptide, making their separation by chromatography challenging and reducing the overall purity of the final product.[4]
Q2: What is the chemical mechanism of capping with acetic anhydride?
A2: The capping reaction is a straightforward nucleophilic acyl substitution. The free primary amine on the peptide-resin acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. A base, such as DIPEA or pyridine, acts as a proton scavenger, deprotonating the amine and facilitating the reaction.[11] The result is the formation of a stable, unreactive acetamide bond at the N-terminus of the truncated peptide.
Capping Reaction Mechanism
Caption: Acetylation of unreacted amines by acetic anhydride.
Q3: Can I skip capping if the Kaiser test is only faintly positive?
A3: While it may be tempting to proceed, it is generally not recommended, especially when synthesizing longer or more complex peptides.[4] Even a small population of unreacted sites can lead to a significant accumulation of deletion impurities over many cycles, complicating purification and reducing the final yield of the high-purity target peptide.[15] The Kaiser test is very sensitive, and a faint blue color can still represent a substantial number of unreacted amines.[2] For optimal purity, capping is a prudent and highly recommended step.[4]
Q4: Are there any potential side reactions associated with capping?
A4: While generally a very clean reaction, there are a few potential issues to be aware of. The basic conditions used in capping (especially with pyridine) could potentially lead to premature, albeit minor, Fmoc-deprotection on correctly coupled chains.[4] Additionally, if not washed away thoroughly, residual capping reagents could interfere with subsequent synthesis steps. This is why extensive washing after the capping step is critical.[7]
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Vilaseca, M., & Bardaji, E. (n.d.). Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis. ProQuest. Retrieved from [Link]
- Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157.
-
AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
- da Costa, J. P., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Amino Acids, Peptides and Proteins in Organic Chemistry, 4, 1-20.
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Research Science Alliance. (2022, June 27). Peptide Hand Synthesis Part 6: Capping [Video]. YouTube. Retrieved from [Link]
- Loffet, A. (2021). Capping of unprotected amino groups during peptide synthesis. U.S.
-
AAPPTec Peptides. (n.d.). SPPS Capping procedure. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
BGI Peptide. (n.d.). Why is it necessary to wash the resin in peptide synthesis? Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 31). Why does capping after each coupling in Solid phase peptide synthesis improve the results? Retrieved from [Link]
-
CEM Corporation. (n.d.). Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Taylor, R. J. K., & Unsworth, W. P. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
-
Medium. (2023, November 6). Why Peptide Purity Matters in Laboratory Research. Retrieved from [Link]
-
ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides? Retrieved from [Link]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
- Conte, V., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(12), 2844.
-
ResearchGate. (2023, February 2). Investigation of Impurities in Peptide Pools. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. Why is it necessary to wash the resin in peptide synthesis? [en.biotech-pack.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis - ProQuest [proquest.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Strategies to reduce aggregation in peptides containing Fmoc-D-Glu(Ochx)-OH
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of Fmoc-D-Glu(Ochx)-OH in solid-phase peptide synthesis (SPPS). Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common challenges, particularly peptide aggregation and related side reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound and its role in peptide aggregation.
Q1: What is this compound, and why is the side-chain protection important?
A1: this compound is a standard building block for introducing a D-glutamic acid residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group on the alpha-amine is a temporary protecting group, removed at each cycle of synthesis. The cyclohexyl (Ochx) ester protects the gamma-carboxyl group of the glutamic acid side chain. This side-chain protection is critical to prevent the free carboxylic acid from participating in unwanted side reactions during peptide bond formation.
Q2: Does this compound itself cause peptide aggregation?
A2: While this compound is not identified as a uniquely problematic residue that initiates aggregation on its own, its physicochemical properties can contribute significantly to aggregation in susceptible sequences. The cyclohexyl (Ochx) group is both bulky and hydrophobic. When incorporated into a growing peptide chain, particularly one with other hydrophobic residues, it increases the overall hydrophobicity and can promote the inter-chain associations that lead to aggregation.[1]
Q3: What is peptide aggregation in SPPS?
A3: Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which create stable secondary structures like β-sheets.[1] Once aggregated, the N-terminus of the peptide chain can become sterically inaccessible, preventing the efficient diffusion of reagents and leading to failed or incomplete coupling and deprotection steps.[2]
Q4: What are the visible signs of on-resin aggregation?
A4: Key indicators of aggregation include:
-
Poor Resin Swelling: The peptide-resin fails to swell properly or appears shrunken in the reaction vessel.[1]
-
Slow Reagent Drainage: Solvents and reagent solutions drain slowly after mixing.
-
Unreliable Diagnostic Tests: Standard tests for free amines, such as the Kaiser test or TNBS test, may give false negatives (e.g., yellow beads with Kaiser test) because the aggregated chains block access to the N-terminal amine, even if the coupling was incomplete.[3]
Q5: Besides aggregation, are there other critical side reactions associated with glutamic acid derivatives?
A5: Yes, a major concern is aspartimide formation , which can also occur with glutamic acid derivatives, though it is more pronounced with aspartic acid.[4] This base-catalyzed intramolecular cyclization is initiated during the Fmoc-deprotection step with piperidine.[5] The resulting cyclic imide can then be opened by a nucleophile (like piperidine or trace water) to yield a mixture of the desired α-peptide, the undesired β-peptide, and their respective epimers, which are often difficult to separate during purification.[6]
Section 2: Troubleshooting Guide for Aggregation-Prone Sequences
This section provides a structured approach to diagnosing and solving issues arising from peptide aggregation during synthesis.
Issue 1: Incomplete or Slow Coupling Reactions
-
Symptoms: Positive Kaiser test (blue beads) after coupling; presence of deletion sequences (n-1 mass) in analytical HPLC/MS of the crude product.
-
Cause: Aggregation is preventing the activated amino acid from accessing the N-terminal amine of the resin-bound peptide. The bulky nature of the this compound can exacerbate this issue.[3]
Q: My Kaiser test is positive after a standard coupling. What is the first thing I should try?
A: Perform a Double Coupling. This is the most direct approach. After the first coupling, drain the reaction vessel, wash the resin thoroughly with DMF, and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[3] For sterically hindered couplings, extending the reaction time for both couplings is also advisable.
Q: Double coupling failed. What are my next options for improving the coupling step?
A: You should modify the synthesis conditions to disrupt aggregation.
| Strategy | Description | Rationale |
| Change Solvent | Switch the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 20% Dimethyl Sulfoxide (DMSO) to your DMF. | NMP and DMSO have superior solvating properties and are more effective at disrupting the hydrogen bonds that cause aggregation.[1] |
| Increase Temperature | Perform the coupling step at an elevated temperature (e.g., 40-60°C). Microwave peptide synthesizers are particularly effective for this. | Increased thermal energy provides the peptide chains with enough mobility to break intermolecular hydrogen bonds, improving solvation and reaction kinetics. |
| Use Chaotropic Salts | Add chaotropic salts such as LiCl or NaClO₄ (0.4-0.8 M) to the coupling mixture. | These salts disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds, effectively breaking up aggregates.[7] |
| Change Coupling Reagents | Switch to a more potent coupling reagent. For sterically hindered residues, HATU or HCTU are often more effective than HBTU or DIC/HOBt. | Higher reactivity can drive the reaction to completion even when access to the reaction site is limited. |
Protocol 2.1: Coupling at Elevated Temperature with HATU
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in NMP for 30 minutes.
-
Activation Solution: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in NMP.
-
Activation: Add DIPEA (8 eq.) to the activation solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the resin. Heat the reaction vessel to 50°C and maintain for 30-60 minutes.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive, continue heating for another 30 minutes or proceed to a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (5x) and DCM (3x).
Section 3: Proactive Strategies to Prevent Aggregation
For sequences predicted to be difficult, proactive measures are more effective than reactive troubleshooting.
Q: How can I modify my peptide sequence to prevent aggregation before it starts?
A: Incorporate "Structure-Disrupting" elements into the peptide backbone. These modifications introduce a "kink" into the peptide chain, which physically prevents the linear alignment required for β-sheet formation.
Strategy 1: Pseudoproline Dipeptides
Pseudoproline (ΨPro) dipeptides are one of the most effective tools for preventing aggregation.[2] They are formed by reacting a serine (Ser) or threonine (Thr) residue with an aldehyde or ketone to create an oxazolidine ring. This ring mimics the structure of proline, forcing a bend in the peptide backbone.
When to Use: If your sequence contains a Ser or Thr residue approximately every 6-8 amino acids, particularly before a hydrophobic cluster, replace the Fmoc-Xaa-OH and Fmoc-Ser/Thr-OH couplings with a single coupling of the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide. The native Ser/Thr residue is regenerated during the final TFA cleavage.
Protocol 3.1: Incorporating a Pseudoproline Dipeptide
-
Identify Location: Analyze the peptide sequence to find a suitable Ser or Thr residue preceded by another amino acid (Xaa).
-
Substitute Building Block: At the appropriate cycle, substitute the standard Fmoc-amino acid with the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (e.g., Fmoc-Gly-Ser(ΨPro)-OH).
-
Coupling: Use a standard coupling protocol (e.g., with HATU/DIPEA). A single, slightly extended coupling time (e.g., 1-2 hours) is usually sufficient.
-
Continue Synthesis: After the dipeptide is coupled, the next cycle will involve deprotection of the dipeptide's Fmoc group and coupling of the subsequent amino acid.
Strategy 2: Backbone Protection with Hmb/Dmb Groups
The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are reversible protecting groups for the backbone amide nitrogen.[1] By alkylating the amide nitrogen, they remove the hydrogen atom necessary for hydrogen bonding, thus preventing aggregation.[7]
When to Use: Hmb/Dmb protection is particularly useful for sequences rich in Gly or other residues not amenable to pseudoproline formation. Incorporating a Dmb-protected dipeptide, such as Fmoc-Ala-(Dmb)Gly-OH, is a highly effective strategy.[2] These groups are also highly effective at preventing aspartimide formation when placed on the residue N-terminal to an Asp or Glu.[5]
Section 4: Troubleshooting Aspartimide Formation
-
Symptoms: Crude product analysis by HPLC shows multiple peaks around the target mass. Mass spectrometry reveals peaks corresponding to the target peptide (+0 Da), dehydrated peptide (-18 Da, the aspartimide intermediate), and potentially piperidide adducts (+84 Da).
-
Cause: The γ-carboxyl group of the Glu(Ochx) residue is susceptible to intramolecular attack by the backbone amide nitrogen of the following residue, especially under the basic conditions of Fmoc deprotection.[6]
Q: How can I minimize aspartimide formation when my sequence contains -Glu(Ochx)-Xaa-?
A: Several strategies can significantly reduce this side reaction.
| Strategy | Description | Rationale |
| Use DBU in Deprotection | Use a milder deprotection cocktail, such as 2% DBU / 2% piperidine in DMF, instead of 20% piperidine. | DBU is a non-nucleophilic base that is effective for Fmoc removal but less likely to promote the cyclization side reaction. |
| Add HOBt to Deprotection | Add 0.1 M HOBt to the standard 20% piperidine/DMF deprotection solution. | The acidic nature of HOBt lowers the basicity of the solution, which slows the rate of aspartimide formation. |
| Incorporate a Dmb Dipeptide | If the problematic sequence is -Xaa-Glu-, introduce the dipeptide as Fmoc-Xaa(Dmb)-Glu(Ochx)-OH. | The Dmb group on the preceding residue's backbone nitrogen completely blocks the nucleophilic attack required for cyclization.[5] This is the most effective method. |
Section 5: Summary and Key Recommendations
When working with peptides containing this compound, challenges typically arise from the overall sequence properties rather than the residue itself.
-
Anticipate Aggregation: Be aware that the bulky, hydrophobic Ochx group can contribute to aggregation in sequences rich in other hydrophobic residues.
-
Monitor Closely: Use the Kaiser test after each coupling but be wary of false negatives. If aggregation is suspected, confirm with a cleavage and LC-MS analysis of a small resin sample.
-
Be Proactive: For long or hydrophobic sequences, incorporate aggregation-disrupting elements like Pseudoproline dipeptides or Dmb-protected dipeptides from the outset.
-
Guard Against Aspartimide Formation: This is a critical consideration for any Glu-containing peptide. Using Dmb backbone protection on the preceding residue is the most robust preventative measure.
By applying these principles and protocols, you can significantly improve the yield, purity, and success rate of your peptide synthesis campaigns.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Behrendt, R., et al. (2016). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]
-
Radboud University. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1990). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Does anyone know a efficient method to coupling Fmoc-phe-OH or Fmoc-phe-phe-OH with d-glucosamine, by amide bound?. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A-Z Guide for Fm-D-Glu(Ochx)-OH in Peptide Synthesis
Welcome to our dedicated resource for researchers, chemists, and drug development professionals leveraging Fmoc-D-Glu(Ochx)-OH in their solid-phase peptide synthesis (SPPS) workflows. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges and opportunities presented by this sterically hindered amino acid derivative. Our goal is to empower you to maximize both the yield and purity of your target peptides.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other glutamic acid derivatives like Fmoc-D-Glu(OtBu)-OH?
The cyclohexyl ester (Ochx) protecting group on the side chain of glutamic acid offers a distinct advantage in specific synthetic strategies due to its unique stability profile. While the tert-butyl (tBu) group is labile to strong acids like trifluoroacetic acid (TFA), the Ochx group is significantly more resistant to acid cleavage. This property is crucial for synthetic routes that require the selective deprotection of other acid-labile groups (e.g., Boc, Trt) while keeping the glutamic acid side chain protected. This "orthogonal" protection strategy allows for more complex peptide modifications, such as on-resin cyclization or branching.[1][2][3]
Q2: Why am I observing low coupling efficiency when using this compound?
Low coupling efficiency with this compound is a common challenge primarily attributable to steric hindrance. The bulky cyclohexyl group, in proximity to the alpha-carboxyl, can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This issue is often exacerbated in "difficult" sequences that are prone to aggregation.[4][5] To overcome this, optimization of coupling reagents and reaction conditions is essential.
Q3: Can the Ochx group be removed under standard cleavage conditions?
While more robust than the tBu group, the Ochx ester can be cleaved under strong acidic conditions, typically requiring extended treatment with reagents like liquid hydrogen fluoride (HF) or cocktails containing higher concentrations of trifluoromethanesulfonic acid (TFMSA). It is crucial to consult literature specific to your peptide sequence to determine the optimal cleavage cocktail and reaction time, as premature cleavage or incomplete removal can significantly impact final purity.
Q4: What are the signs of incomplete Fmoc deprotection, and how can I address them?
Incomplete removal of the Fmoc group from the N-terminus is a frequent issue in SPPS, leading to deletion sequences in the final product.[6] Telltale signs include a negative (yellow) Kaiser test result after the deprotection step or the appearance of a significant peak corresponding to the Fmoc-protected peptide in the crude HPLC analysis.[4] This problem can be particularly pronounced with sterically hindered residues. To address this, consider extending the deprotection time, using a stronger base cocktail (e.g., DBU in addition to piperidine), or performing a double deprotection.[7]
Section 2: Troubleshooting Guide: From Reagents to Reactions
This section provides a systematic approach to diagnosing and resolving common issues encountered when working with this compound.
Issue 1: Poor Solubility of this compound in DMF
While Fmoc-amino acids are generally soluble in N,N-Dimethylformamide (DMF), issues can arise.[8]
-
Probable Cause:
-
Solutions & Optimization:
-
Use High-Purity DMF: Always use fresh, high-purity, amine-free DMF for your coupling reactions.
-
Sonication: An ultrasonic bath can effectively break up aggregates and facilitate dissolution.[8]
-
Gentle Warming: Warming the solution to approximately 37°C can improve solubility.[8]
-
Co-solvents: For particularly stubborn solubility issues, the addition of a small amount of a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can be beneficial.[8]
-
Issue 2: Incomplete Coupling and Low Yield
This is arguably the most frequent challenge with sterically hindered amino acids.
-
Probable Cause:
-
Steric Hindrance: The bulky Ochx group physically blocks the reaction site.[9]
-
Peptide Aggregation: The growing peptide chain may form secondary structures on the resin, making the N-terminal amine inaccessible.[10]
-
Inefficient Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the steric barrier.
-
-
Solutions & Optimization:
-
Employ Potent Coupling Reagents: Switch to more powerful uronium or phosphonium salt-based reagents.[11][12] A comparison is provided in the table below.
-
Optimize Reaction Conditions: Increase the equivalents of the amino acid and coupling reagent (3-5 fold excess), extend the reaction time (4-6 hours or overnight), and consider microwave-assisted synthesis to enhance reaction kinetics.[9]
-
Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[13]
-
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity for Hindered Residues | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Can be insufficient for highly hindered couplings.[14] |
| HBTU/HCTU | Uronium/Aminium | High | Generally effective, but byproducts can sometimes be problematic to remove.[12] |
| HATU | Uronium/Aminium | Very High | Often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-ester.[9] |
| PyBOP/PyAOP | Phosphonium | High to Very High | Excellent for reducing racemization, particularly in fragment condensation. |
Issue 3: Side Reactions and Impurity Profile
-
Probable Cause:
-
Pyroglutamate Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form a five-membered lactam, especially during Fmoc deprotection or prolonged coupling times.[15]
-
Racemization: The chiral integrity of the D-glutamic acid can be compromised under harsh basic or activation conditions.[16]
-
-
Solutions & Optimization:
-
Minimize Pyroglutamate Formation: Use highly efficient coupling conditions to ensure rapid acylation of the N-terminal amine.[15] If glutamic acid is at the N-terminus, consider using a milder deprotection cocktail.
-
Suppress Racemization: Use additives like OxymaPure, which has been shown to be superior to HOBt in minimizing epimerization.[13] Also, avoid prolonged pre-activation times and excessive amounts of strong, unhindered bases.[16]
-
Section 3: Optimized Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed to maximize coupling efficiency for this sterically hindered residue.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin and allow it to react for 2-4 hours at room temperature. For extremely difficult sequences, the reaction time can be extended overnight.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to a second coupling (see step 6).
-
Double Coupling (if necessary): Drain the reaction vessel, wash the resin with DMF (3 times), and repeat the coupling step with a freshly prepared activation mixture.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next cycle.
Protocol 2: Troubleshooting Incomplete Fmoc Deprotection
-
Initial Deprotection: Perform the standard deprotection with 20% piperidine in DMF for 10 minutes.
-
Monitoring: Perform a Kaiser test. If the result is negative, proceed. If it is positive or equivocal, continue with the following steps.
-
Second Deprotection: Drain and wash the resin with DMF (3 times). Add a fresh solution of 20% piperidine in DMF and react for an additional 10-15 minutes.
-
Final Monitoring: Perform another Kaiser test. If the result is negative, wash the resin thoroughly and proceed with the synthesis. If the test is still positive, consider using a stronger deprotection cocktail (e.g., 2% DBU / 20% piperidine in DMF) for 5-10 minutes.
Section 4: Visualizing the Workflow & Logic
To aid in understanding the core processes, the following diagrams illustrate the SPPS cycle and a troubleshooting decision tree.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: A decision tree for troubleshooting low peptide yield and purity.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current opinion in chemical biology, 4(3), 211-221.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Bacsa, B., Bősze, S., & Kappe, C. O. (2010). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. The Journal of organic chemistry, 75(6), 2103-2106.
-
PubMed. (n.d.). Comparative study of methods to couple hindered peptides. Retrieved from [Link]
-
Merck Millipore. (n.d.). Peptide & HT Organic Synthesis Technical Resources. Retrieved from [Link]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Fmoc-Glu(OtBu)-OH: Applications in Advanced Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Glu-OH [104091-09-0]. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Glu-OH. Retrieved from [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 11. jpt.com [jpt.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chempep.com [chempep.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide: Fmoc-D-Glu(OtBu)-OH vs. Fmoc-D-Glu(Ochx)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of side-chain protecting groups is a critical decision that profoundly impacts synthesis efficiency, final purity, and the viability of complex projects. Glutamic acid, with its reactive γ-carboxyl group, requires robust protection to prevent side reactions during peptide elongation.[1][2] The standard choice for years has been the tert-butyl (OtBu) ester. However, an alternative, the cyclohexyl (Ochx) ester, offers unique advantages in specific, often challenging, synthetic contexts. This guide provides an in-depth, objective comparison of Fmoc-D-Glu(OtBu)-OH and Fmoc-D-Glu(Ochx)-OH, grounded in chemical principles and supported by experimental considerations.
The Workhorse: Understanding Fmoc-D-Glu(OtBu)-OH
Fmoc-D-Glu(OtBu)-OH is the most widely used derivative for incorporating D-glutamic acid in Fmoc-based SPPS.[3][4] Its prevalence is due to its role within the highly successful and orthogonal Fmoc/tBu protection strategy.[5][6][7]
-
Protection Strategy: The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed at each cycle with a mild base, typically a 20% piperidine solution in DMF.[5][] The γ-carboxyl group, in contrast, is protected by the acid-labile tert-butyl (OtBu) ester.[5]
-
Orthogonality in Action: This orthogonality is the cornerstone of its utility. The OtBu group is completely stable to the basic conditions required for Fmoc removal, ensuring the side-chain remains protected throughout the entire chain assembly process.[5][] Deprotection of the OtBu group occurs only at the very end, during the final cleavage of the peptide from the resin using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[1][4][5]
Key Advantages of OtBu:
-
High Stability: Extremely stable to the repetitive basic treatments of Fmoc deprotection, preventing premature deprotection and subsequent side reactions.[1]
-
Simultaneous Deprotection: Cleaved concurrently with most other standard acid-labile side-chain protecting groups (e.g., Boc on Lys, Trt on His, tBu on Ser/Thr/Tyr) and the resin linker, simplifying the final workup step.[1][4][9]
-
Extensive Documentation: Its behavior and compatibility are well-documented, making it a reliable and predictable choice for standard peptide sequences.[3][6]
Potential Limitations:
-
Tert-butylation: During final TFA cleavage, the OtBu group is released as a reactive tert-butyl cation.[10][11] This electrophile can attack nucleophilic residues in the peptide sequence, particularly the indole ring of Tryptophan (Trp) and the thioether of Methionine (Met), leading to a mass increase of 56 Da per modification.[10][12] This necessitates the use of cation scavengers (e.g., triisopropylsilane (TIS), water, thioanisole) in the cleavage cocktail.[9][]
-
Aggregation: While not solely a property of the protecting group, the hydrophobicity of long peptide chains protected with multiple tBu-based groups can sometimes contribute to on-resin aggregation, hindering coupling efficiency.
The Problem-Solver: Introducing this compound
This compound utilizes a cyclohexyl ester to protect the side-chain. While less common than its OtBu counterpart, the Ochx group provides a distinct chemical lability that can be exploited to overcome specific synthetic challenges, most notably aspartimide formation.[14][15]
-
Mechanism and Lability: The cyclohexyl ester is significantly more stable to acid than the tert-butyl ester. While OtBu groups are readily cleaved by standard TFA cocktails, the Ochx group requires stronger acidic conditions for efficient removal, such as those employing trifluoromethanesulfonic acid (TFMSA).[16] This increased stability is a key differentiator.
Key Advantages of Ochx:
-
Reduced Aspartimide Formation: Aspartimide formation, a notorious side reaction involving Asp-Gly or Asp-Ser sequences, is significantly reduced when using cyclohexyl esters compared to benzyl or even tert-butyl esters, especially under basic conditions.[15][17] The steric bulk and electronic properties of the cyclohexyl group disfavor the intramolecular cyclization that leads to the imide intermediate.[15][17] This principle extends to glutamic acid, where glutarimide formation can be suppressed.
-
Increased Steric Hindrance: The bulky cyclohexyl group can, in some contexts, disrupt inter-chain hydrogen bonding that leads to on-resin aggregation, potentially improving synthesis efficiency for difficult sequences.[18]
-
Alternative Orthogonality: Its high acid stability allows for synthetic strategies where other acid-labile groups (like Boc or Mtt) might be selectively removed while the Ochx group remains intact.[16]
Potential Limitations:
-
Harsher Cleavage Conditions: The primary drawback is the need for stronger acids for complete removal, which may not be suitable for peptides containing other sensitive functionalities.[16]
-
Slower Adoption: Less empirical data is available in the literature compared to the vast body of work on OtBu, which can present a higher barrier to adoption for process optimization.
Head-to-Head Comparison
| Feature | Fmoc-D-Glu(OtBu)-OH | This compound |
| Protecting Group | tert-Butyl (OtBu) Ester | Cyclohexyl (Ochx) Ester |
| Primary Application | Standard Fmoc/tBu SPPS[6] | Difficult sequences, suppression of side reactions (e.g., imide formation)[14][15] |
| Cleavage Condition | Strong Acid (e.g., 95% TFA)[1][5] | Very Strong Acid (e.g., TFMSA-TFA)[16] |
| Stability to Base | High | High |
| Stability to Acid | Low (Acid-labile) | High (Stable to standard TFA)[16] |
| Key Advantage | Full compatibility with standard Fmoc/tBu protocols; simultaneous cleavage.[4] | Significantly reduces risk of aspartimide/glutarimide formation.[15] |
| Major Side Reaction | Risk of tert-butylation of Trp and Met upon cleavage.[10][12] | Requires harsher cleavage conditions that may degrade sensitive peptides. |
Visualization of Key Structures and Processes
To better understand the components and reactions discussed, the following diagrams illustrate the chemical structures, the orthogonal deprotection strategy, and a typical SPPS cycle.
Caption: Chemical structures of the two D-glutamic acid derivatives.
Caption: Orthogonal Fmoc/tBu strategy in Solid-Phase Peptide Synthesis.
Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions based on their specific peptide sequence, scale, and available equipment.
Protocol 1: Standard Coupling of Fmoc-D-Glu Derivative in SPPS
This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard resin like Rink Amide.
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Add a fresh 2 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Activation: In a separate tube, dissolve Fmoc-D-Glu(OtBu)-OH or this compound (0.4 mmol, 4 eq) and an aminium-based coupling agent like HBTU (0.38 mmol, 3.8 eq) in 1.5 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq). Vortex for 1 minute to pre-activate.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, continue coupling for another hour.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) to prepare for the next cycle.
Protocol 2: Final Peptide Cleavage and Deprotection
A. For Peptides Synthesized with Fmoc-D-Glu(OtBu)-OH:
-
Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail (Reagent R) is: 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole. If the peptide contains Trp, add TIS to 1-2%.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 2-3 mL for 0.1 mmol of resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the TFA solution dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the peptide) should form.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and re-centrifuge. Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
B. For Peptides Synthesized with this compound:
Note: This requires significantly harsher conditions and expertise in handling strong acids.
-
Preparation: Follow step 1 as above.
-
Cleavage Cocktail Preparation: A typical high-potency cleavage cocktail would involve TFA and trifluoromethanesulfonic acid (TFMSA), often with scavengers. A common mixture is TFMSA/TFA/thioanisole/m-cresol. Extreme caution is required.
-
Cleavage Reaction: The reaction is typically performed at 0°C for 1-2 hours. The specific conditions are highly dependent on the peptide sequence and must be determined from literature precedents for similar sequences.
-
Workup: The precipitation and isolation steps are similar to the standard TFA cleavage, but quenching and handling procedures must account for the presence of the stronger, non-volatile acid.
Conclusion and Expert Recommendations
The choice between Fmoc-D-Glu(OtBu)-OH and this compound is not a matter of direct replacement but of strategic selection based on the synthetic challenge at hand.
-
Choose Fmoc-D-Glu(OtBu)-OH for:
-
Consider this compound when:
-
Synthesizing peptides known to be highly susceptible to aspartimide or glutarimide formation.[14][15][17]
-
Encountering severe on-resin aggregation problems with difficult sequences where altering side-chain hydrophobicity and steric profile may help.
-
A specific orthogonal scheme requires a side-chain ester that is stable to moderate acidolysis.
-
Ultimately, Fmoc-D-Glu(OtBu)-OH remains the undisputed workhorse for its reliability and seamless integration into the standard Fmoc/tBu SPPS workflow. However, for the synthetic chemist pushing the boundaries of peptide length and complexity, this compound represents a valuable, albeit more specialized, tool in the arsenal for overcoming specific and predictable side reactions.
References
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. [Link]
-
ACS Omega. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. [Link]
-
PMC - NIH. Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length. [Link]
-
Organic Process Research & Development - ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Griffith Research Online. Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. [Link]
-
Aapptec Peptides. CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH. [Link]
-
PubMed. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH. [Link]
-
Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlock Peptide Synthesis Excellence with Fmoc-Glu(OtBu)-OH: A Comprehensive Guide. [Link]
-
Thieme. Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]
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- 2. biosynth.com [biosynth.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Cyclohexyl and tert-Butyl Side-Chain Protection in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis.[1][2][3][4] The choice of a protecting group can significantly impact reaction yields, purity of intermediates, and the overall efficiency of a synthetic route. This guide provides an in-depth, objective comparison of two commonly employed alkyl protecting groups for hydroxyl and carboxylic acid functionalities: the cyclohexyl (Cy) and the tert-butyl (tBu) groups. By examining their respective chemical properties, steric profiles, and stability under various reaction conditions, this document aims to equip scientists with the knowledge to make informed decisions for their specific synthetic challenges.
Introduction: The Role of Steric Hindrance and Electronic Effects
The efficacy of a protecting group is primarily determined by its ability to mask a reactive functional group, its stability throughout various synthetic transformations, and the ease and selectivity of its removal.[5] Both cyclohexyl and tert-butyl groups are valued for their steric bulk, which physically obstructs the approach of reagents to the protected functional group.[6][7] However, the subtle differences in their three-dimensional structure and electronic nature lead to distinct advantages and disadvantages in different synthetic contexts.
The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, presents a significant and rigid steric barrier.[7] This steric hindrance is a dominant factor in its chemical behavior, often dictating conformational preferences and reaction rates.[7][8] The cyclohexyl group, while also bulky, possesses greater conformational flexibility, which can influence its stability and reactivity in nuanced ways.
Head-to-Head Comparison: Cyclohexyl vs. tert-Butyl
| Feature | Cyclohexyl (Cy) Protecting Group | tert-Butyl (tBu) Protecting Group |
| Typical Application | Protection of carboxylic acids (Asp, Glu) and hydroxyls (Ser, Thr, Tyr) in Boc-strategy peptide synthesis.[9][10] | Protection of carboxylic acids (Asp, Glu) and hydroxyls (Ser, Thr, Tyr) in Fmoc-strategy peptide synthesis.[10][11] |
| Stability to Acids | Highly stable to trifluoroacetic acid (TFA).[12][13] | Labile to strong acids like TFA.[11][14] |
| Stability to Bases | Generally stable to basic conditions, including 20% piperidine in DMF.[12][13] | Highly stable to basic conditions, including 20% piperidine in DMF.[11] |
| Deprotection Conditions | Requires strong acids such as 1 M trifluoromethanesulfonic acid (TFMSA)–thioanisole in TFA or anhydrous HF.[12][13] | Readily cleaved by TFA, often in the presence of scavengers.[11][14] Can also be removed with other acidic reagents like HCl in methanol or ZnBr2.[14][15] |
| Steric Hindrance | Significant, but conformationally flexible. | Very high and conformationally rigid.[7][8] |
| Key Advantage | Enhanced stability to TFA, making it suitable for Boc-based solid-phase peptide synthesis (SPPS) where the Nα-Boc group is repeatedly removed with TFA.[12][13] | Orthogonality in Fmoc-based SPPS, where it is stable to the basic conditions used for Fmoc group removal but easily cleaved during the final acidic cleavage from the resin.[1][11] |
| Potential Issues | Can be difficult to remove, requiring harsh conditions that may not be compatible with sensitive substrates. | The tert-butyl cation generated during deprotection can lead to side reactions, necessitating the use of scavengers.[14] |
In-Depth Analysis of Performance
The most significant distinction between cyclohexyl and tert-butyl protecting groups lies in their acid lability. The tert-butyl group is a cornerstone of the widely used Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[11] In this strategy, the Nα-Fmoc group is removed with a base (e.g., 20% piperidine in DMF), under which the tBu-protected side chains of amino acids like serine, threonine, tyrosine, aspartic acid, and glutamic acid are completely stable.[11] The tBu groups are then efficiently removed during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[11]
Conversely, the cyclohexyl group exhibits much greater stability towards TFA.[12][13] This property makes it a valuable protecting group in Boc-based SPPS. In this approach, the temporary Nα-Boc protecting group is removed at each cycle with TFA. The high stability of the Cy group ensures that the side-chain protection remains intact throughout the synthesis.[12][13] The removal of the Cy group requires more stringent acidic conditions, such as 1 M trifluoromethanesulfonic acid (TFMSA) in TFA or hydrogen fluoride (HF).[12][13]
The enhanced stability of the cyclohexyl group can be attributed to the secondary nature of the carbocation that would be formed upon cleavage, which is less stable than the tertiary carbocation generated from the tert-butyl group.
Both protecting groups exert significant steric hindrance. The tert-butyl group is one of the most sterically demanding substituents in organic chemistry, and its rigid structure effectively "locks" the conformation of adjacent moieties.[7][8] This can be advantageous in directing the stereochemical outcome of reactions or in preventing undesirable side reactions. For instance, in electrophilic aromatic substitution, the bulk of a tert-butyl group can favor para-substitution by sterically hindering the ortho positions.[7]
The cyclohexyl group, while also bulky, has a degree of conformational flexibility. This can sometimes lead to different reactivity profiles compared to the more rigid tert-butyl group. In the context of peptide synthesis, the cyclohexyl ester protection of aspartic acid has been shown to minimize the formation of aspartimide, a common side reaction.[10]
Experimental Protocols
This protocol describes a general procedure for the cleavage of a tert-butyl ether using trifluoroacetic acid.
Materials:
-
tBu-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIS) or anisole)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tBu-protected compound in DCM (e.g., 0.1 M solution).
-
Add a scavenger (e.g., 5% v/v TIS) to the solution. The scavenger is crucial to quench the tert-butyl cation generated during the reaction and prevent side reactions.[14]
-
Add TFA to the reaction mixture (e.g., 50% v/v).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deprotected product.
-
Purify the product as necessary using an appropriate technique (e.g., column chromatography, recrystallization).
This protocol outlines a method for the cleavage of a cyclohexyl ester using a strong acid cocktail.
Materials:
-
Cy-protected compound
-
Trifluoroacetic acid (TFA)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Prepare the cleavage cocktail: a 1 M solution of TFMSA in TFA with thioanisole as a scavenger. This should be done in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the Cy-protected compound in the pre-chilled cleavage cocktail in an ice bath.
-
Stir the reaction mixture at 0 °C to room temperature, monitoring its progress by TLC or LC-MS.[12][13]
-
Once the reaction is complete, precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid product with cold diethyl ether to remove residual cleavage reagents.
-
Dry the product under vacuum.
Visualization of Key Concepts
Caption: Deprotection pathways for tert-butyl and cyclohexyl ethers.
Caption: Workflow of Fmoc/tBu solid-phase peptide synthesis.
Conclusion
The choice between cyclohexyl and tert-butyl as a side-chain protecting group is highly dependent on the overall synthetic strategy, particularly the choice of the Nα-protecting group in peptide synthesis. The tert-butyl group's acid lability makes it an ideal orthogonal partner in the Fmoc/tBu strategy, which is widely favored for its mild deprotection conditions for the growing peptide chain. The cyclohexyl group, with its superior acid stability, is a reliable choice for the Boc-based strategy, ensuring the integrity of side-chain protection during repeated TFA treatments.
Ultimately, a thorough understanding of the stability, steric effects, and deprotection requirements of both the cyclohexyl and tert-butyl groups will enable the synthetic chemist to design more robust and efficient routes to complex molecules.
References
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 19, 2026.
- BenchChem. (2025). Stability of the tert-Butyl (tBu)
- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 19, 2026.
- Organic Chemistry Portal. (2024). tert-Butyl Esters.
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(5), 6932–6938.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (2000). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (10), 1949–1954.
- Lee, S. K., Lee, S. Y., & Park, H. J. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564–567.
- Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (2000). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1949-1954.
- Global Info Research. (2026, January 7).
- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45B(1), 322–324.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Wu, Y., Limburg, D. C., Wilkinson, D. E., Vaal, M. J., & Hamilton, G. S. (2004). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. The Journal of Organic Chemistry, 69(18), 6131–6133.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- BenchChem. (2025). Application Notes and Protocols for Enhancing Peptide Stability with Boc-cyclohexyl-D-Ala-OH.
- LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Imamura, A., Ando, H., Ishida, H., & Kiso, M. (2019). p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. Organic Letters, 21(12), 4831–4835.
- LibreTexts. (2022, July 18). 9.5: Substituted Cyclohexanes.
- BenchChem. (n.d.). Cyclohexyl Nitrite vs.
- Dutta, U., Ghosh, A., & Guin, J. (2021). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv.
- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- BenchChem. (n.d.). Navigating Molecular Obstacles: Assessing the Steric Hindrance of 2,4-Di-tert-butylcyclohexanone.
- Reusch, W. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
- University of Calgary. (n.d.). Alcohol Protecting Groups.
- Oreate AI. (2026, January 8).
- University of Calcutta. (n.d.). Protecting groups in organic synthesis.
- Karlström, A., Undén, A., & Bartlett, P. A. (1998). Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. Journal of Peptide Research, 52(2), 120–128.
- CEM Corporation. (n.d.). Protection and Deprotection.
- Li, W., Liu, W., & Li, C. (2021). Strategies for deprotection of ether compounds. Chinese Chemical Letters, 32(12), 3745-3754.
- Faber, K., & Kroutil, W. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655–2665.
- University of B
- Chemistry Stack Exchange. (2020, June 10).
- Science of Synthesis. (n.d.). 37.8 Ethers as Protecting Groups.
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 3-tert-butylcyclohexanol and 4-tert.
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Wu, Y., Limburg, D. C., Wilkinson, D. E., Vaal, M. J., & Hamilton, G. S. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
- Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2007). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide.
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- 12. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides Containing D-Glu(Ochx)
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity of D-Glu(Ochx) in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids (NPAAs) into peptide therapeutics is a key strategy for enhancing their stability, potency, and pharmacokinetic profiles[1]. D-Glu(Ochx), or D-glutamic acid γ-cyclohexyl ester, is an exemplary NPAA that introduces both stereochemical and structural diversity. Its D-configuration provides resistance to enzymatic degradation, while the bulky cyclohexyl group can modulate peptide conformation and receptor binding[1][2]. However, these unique features also present distinct challenges for characterization by mass spectrometry, an indispensable tool in peptide analysis[3][4].
This guide provides an in-depth comparison of the mass spectrometric behavior of peptides containing D-Glu(Ochx) versus those with its natural counterpart, L-glutamic acid (L-Glu). We will explore the nuances of ionization and fragmentation, offer a validated experimental workflow, and provide expert insights to navigate the analytical complexities of this promising class of modified peptides.
Part 1: Ionization Behavior - A Tale of Two Side Chains
The initial and most critical step in mass spectrometry is the efficient generation of gas-phase ions. Electrospray ionization (ESI) is the preferred method for peptide analysis due to its soft nature, which minimizes in-source fragmentation and allows for the analysis of fragile biomolecules[5][6]. The charge state distribution (CSD) of a peptide in ESI-MS is heavily influenced by its amino acid composition, particularly the presence of basic residues[7].
Comparing Ionization Efficiency: D-Glu(Ochx) vs. L-Glu
The side chain of L-glutamic acid possesses a carboxylic acid group, which can be deprotonated, leading to a net negative charge at neutral pH. In contrast, the carboxylic acid in D-Glu(Ochx) is esterified with a cyclohexyl group, rendering it neutral[8][9]. This fundamental difference has significant implications for ionization.
| Parameter | Peptide with L-Glu | Peptide with D-Glu(Ochx) | Rationale |
| Predominant Charge State (Positive Ion Mode) | Lower | Higher | The neutral side chain of D-Glu(Ochx) does not suppress protonation, unlike the acidic side chain of L-Glu. This can lead to a higher overall charge state for the peptide. |
| Ionization Efficiency (Positive Ion Mode) | Moderate | Potentially Higher | The absence of an acidic proton on the D-Glu(Ochx) side chain can lead to more efficient protonation at the N-terminus and basic residues, resulting in a stronger signal. |
| Adduct Formation | Prone to sodium and potassium adducts | Less prone to metal adducts at the side chain | The esterified carboxyl group in D-Glu(Ochx) has a reduced capacity for forming metal adducts compared to the free carboxylic acid of L-Glu. |
Part 2: The Experimental Workflow - A Validated Protocol
The following protocol outlines a robust workflow for the analysis of a synthetic peptide containing D-Glu(Ochx) using LC-MS/MS.
Experimental Workflow Diagram
Sources
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- 4. biopharmaspec.com [biopharmaspec.com]
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- 8. peptide.com [peptide.com]
- 9. H-Glu(OcHex)-OH | C11H19NO4 | CID 14283856 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of Peptides Containing Fmoc-D-Glu(Ochx)-OH
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural verification and purity assessment of synthetic peptides incorporating the non-standard amino acid derivative, Fmoc-D-Glu(Ochx)-OH. As drug development professionals and researchers increasingly utilize complex peptide building blocks, robust and unambiguous analytical methodologies are paramount. This document offers field-proven insights and detailed protocols to navigate the specific challenges presented by the fluorenylmethoxycarbonyl (Fmoc) N-terminal protection and the cyclohexyl ester (Ochx) side-chain protection of D-glutamic acid.
The Analytical Imperative: Why NMR for Protected Peptides?
In solid-phase peptide synthesis (SPPS), protecting groups are essential for directing the sequence of amino acid coupling and preventing unwanted side reactions.[] The Fmoc group is a cornerstone of modern SPPS due to its base-lability, which allows for mild deprotection conditions.[] Side-chain protecting groups, like the cyclohexyl ester on glutamic acid, prevent branching. However, the presence of these bulky, hydrophobic moieties introduces significant analytical challenges.
While mass spectrometry is invaluable for confirming the molecular weight of the final product, it provides limited information regarding:
-
Isomeric Purity: It cannot easily distinguish between D- and L-amino acids or other stereoisomers.
-
Structural Integrity: It may not reveal subtle changes in the protecting groups themselves or pinpoint the exact location of a modification or impurity.
-
Aggregation State: It offers no insight into the peptide's behavior and conformation in solution.
NMR spectroscopy addresses these gaps directly. It is a non-destructive technique that provides atomic-level structural information in the solution state, making it uniquely powerful for confirming the identity, purity, and conformation of synthetic peptides and their protected intermediates.[2]
Deconstructing the Signature: Expected Spectral Features
A successful NMR analysis begins with understanding the characteristic signals from each component of the this compound residue. The complex ¹H NMR spectrum is often crowded, but knowledge of expected chemical shifts allows for targeted analysis, especially when coupled with two-dimensional (2D) techniques.[3][4]
Key Moieties and Their NMR Fingerprints:
-
Fmoc Group: This large, aromatic system produces a series of sharp, distinct signals in the downfield region of the ¹H spectrum, typically between 7.2 and 7.8 ppm. The methoxy (-CH₂-) and fluorenyl (-CH-) protons are also characteristic, appearing around 4.2-4.5 ppm. Due to restricted rotation around the carbamate bond, signal broadening or even duplication of signals (rotamers) can sometimes be observed at room temperature.[5]
-
D-Glutamic Acid Backbone: The α-proton (α-H) is a critical diagnostic signal, typically found between 4.0 and 4.5 ppm. The β- and γ-protons are diastereotopic and appear as complex multiplets further upfield, generally between 1.8 and 2.5 ppm.
-
Cyclohexyl (Ochx) Ester Group: The cyclohexyl group introduces a set of highly overlapping aliphatic signals. The proton attached to the ester-linked carbon (O-CH) is the most downfield, usually appearing as a multiplet around 4.7-4.9 ppm. The remaining ten protons of the cyclohexyl ring create a broad, complex signal envelope between 1.2 and 1.9 ppm.
The following table summarizes the anticipated chemical shift ranges for these key protons.
| Moiety | Proton(s) | Expected ¹H Chemical Shift Range (ppm) | Notes |
| Fmoc Group | Aromatic (8H) | 7.2 - 7.8 | A series of doublets and triplets characteristic of the fluorenyl ring system. |
| Fmoc-CH (1H) | ~4.4 - 4.6 | Often a triplet, coupled to the adjacent CH₂ group. | |
| Fmoc-CH₂ (2H) | ~4.2 - 4.4 | Often a doublet, coupled to the adjacent CH group. | |
| D-Glu Backbone | α-H (1H) | ~4.0 - 4.5 | Position is sensitive to adjacent residues and solvent. |
| β-CH₂ (2H) | ~1.9 - 2.2 | Diastereotopic protons, often appearing as complex multiplets. | |
| γ-CH₂ (2H) | ~2.2 - 2.5 | Typically a multiplet, deshielded by the side-chain ester. | |
| Cyclohexyl (Ochx) Ester | O-CH (1H) | ~4.7 - 4.9 | Diagnostic proton for the cyclohexyl ester group. |
| Cyclohexyl -CH₂- (10H) | ~1.2 - 1.9 | Broad, overlapping signals that are difficult to resolve in 1D spectra. |
A Comparative Guide to 2D NMR Techniques for Structural Elucidation
For complex molecules like protected peptides, 1D NMR spectra suffer from severe signal overlap.[6] 2D NMR experiments are essential to resolve individual signals and establish connectivity, providing unambiguous structural confirmation.[7][8]
Homonuclear Correlation: COSY & TOCSY
-
COSY (Correlation Spectroscopy): This is the most fundamental 2D experiment, revealing protons that are coupled to each other through 2-3 chemical bonds.[9]
-
Application: A cross-peak between the α-H and β-H protons of the Glu residue confirms their direct connectivity. It is also used to trace the coupling network within the Fmoc group's aliphatic portion (CH-CH₂).
-
Limitation: It only shows direct neighbor correlations, making it difficult to assign the entire spin system in a single step.
-
-
TOCSY (Total Correlation Spectroscopy): This powerful experiment extends the correlation beyond direct neighbors to all protons within a coupled spin system.[10]
-
Application: A single cross-peak from the well-resolved α-H of the Glu residue can reveal the signals of the β- and γ-protons, even if they are heavily overlapped with other signals. This allows for the identification of the entire amino acid residue from one starting point.[10]
-
Comparison: While COSY provides a basic connectivity map, TOCSY is superior for identifying complete amino acid spin systems in crowded spectral regions, making it invaluable for peptide analysis.[3]
-
Heteronuclear Correlation: HSQC & HMBC
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C.[9]
-
Application: It provides a highly resolved map where each peak represents a C-H bond. This is extremely useful for resolving the heavily overlapped cyclohexyl and peptide backbone aliphatic protons. The ¹³C chemical shift provides an additional layer of verification.
-
Advantage: By spreading signals over a second, wider ¹³C dimension, it dramatically reduces overlap and simplifies assignment.[8]
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2-3 bonds.
-
Application: This is the ultimate tool for piecing the puzzle together. For example, it can show a correlation from the Glu γ-protons to the carbonyl carbon of the cyclohexyl ester, and from the O-CH proton of the cyclohexyl group to the same carbonyl carbon, definitively confirming the side-chain ester linkage. It can also confirm the attachment of the Fmoc group to the N-terminus of the amino acid.
-
Trustworthiness: HMBC provides long-range connectivity information that is difficult to obtain otherwise, making it a cornerstone for validating the integrity of protecting groups and the overall peptide structure.[7]
-
Standard Operating Protocol: A Validating Workflow
This protocol outlines a robust, self-validating workflow for the complete NMR characterization of a peptide containing an this compound residue.
Step 1: Sample Preparation
-
Mass Determination: Accurately weigh approximately 5-10 mg of the peptide into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the peptide is fully soluble. DMSO-d₆ is an excellent choice as it solubilizes most protected peptides and keeps amide protons from exchanging with solvent, though CDCl₃ or CD₃CN can also be used.
-
Dissolution: Add 0.5-0.6 mL of the chosen deuterated solvent. Gently vortex or sonicate if necessary to achieve a clear, particulate-free solution.
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.
Step 2: NMR Data Acquisition
The causality behind this sequence is to move from general overview to specific connectivity.
-
¹H 1D Spectrum: Acquire a standard 1D proton spectrum. This provides an initial overview of sample purity and allows for the identification of characteristic aromatic (Fmoc) and aliphatic regions.
-
2D COSY: Run a gradient-selected COSY (gCOSY) experiment. This will establish the direct ¹H-¹H coupling networks and serve as the initial map for assignments.
-
2D TOCSY: Acquire a TOCSY spectrum with a moderate mixing time (e.g., 80 ms). This is critical for identifying the complete Glu spin system (α, β, γ protons) from a single, well-resolved cross-peak.[3]
-
2D HSQC: Run a sensitivity-enhanced HSQC experiment. This will resolve the heavily overlapped aliphatic region by correlating protons to their attached carbons, aiding in the unambiguous assignment of the cyclohexyl and Glu backbone signals.
-
2D HMBC: Acquire a long-range HMBC spectrum. This is the final validation step, used to confirm connectivity between the Glu side chain and the cyclohexyl ester, and between the Fmoc group and the Glu N-terminus.
Step 3: Data Analysis & Interpretation
-
Fmoc Group Confirmation: Identify the characteristic aromatic signals (7.2-7.8 ppm) and the aliphatic CH-CH₂ system in the ¹H, COSY, and TOCSY spectra.
-
Glu Residue Assignment: Locate the α-H signal. Use the TOCSY spectrum to trace its connectivity to the β- and γ-protons. Confirm these assignments using the HSQC spectrum to check for corresponding ¹³C shifts.
-
Ochx Group Confirmation: Identify the diagnostic O-CH proton of the cyclohexyl group (~4.7-4.9 ppm). Use the HSQC to resolve the remaining cyclohexyl C-H signals.
-
Final Structure Validation: Use the HMBC spectrum to find key long-range correlations:
-
Between the Glu γ-CH₂ protons and the ester carbonyl carbon.
-
Between the cyclohexyl O-CH proton and the ester carbonyl carbon.
-
Between the Glu α-H and the Fmoc carbamate carbonyl carbon.
-
Between the Fmoc-CH₂ protons and the Fmoc carbamate carbonyl carbon.
-
The diagram below illustrates this comprehensive workflow.
Caption: Recommended workflow for NMR characterization of protected peptides.
Visualizing Connectivity: Key HMBC Correlations
The following diagram illustrates the key long-range correlations expected in an HMBC spectrum that would serve to validate the structure of an this compound residue within a peptide chain.
Caption: Key 2-3 bond HMBC correlations for structural validation.
Conclusion
The comprehensive NMR characterization of peptides containing this compound requires a multi-faceted approach that moves beyond simple 1D spectroscopy. A combination of 1D ¹H for initial assessment, followed by a suite of 2D experiments including COSY, TOCSY, HSQC, and HMBC, provides an unambiguous and robust validation of the final product. TOCSY is uniquely powerful for identifying the complete amino acid spin system in the presence of spectral overlap, while HSQC is essential for resolving the crowded aliphatic region. Finally, HMBC serves as the ultimate confirmatory tool, verifying the crucial linkages between the amino acid backbone and its N-terminal and side-chain protecting groups. By following the structured workflow presented in this guide, researchers and drug development professionals can ensure the structural integrity and purity of their complex synthetic peptides with the highest degree of confidence.
References
-
Nadler, M., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology, 607, 39-61. Available at: [Link]
-
Ueda, E., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 18-35. Available at: [Link]
-
SpectraBase. Phthalic acid, cyclohexyl heptyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
SpectraBase. Acetic acid cyclohexyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich. Available at: [Link]
-
Chemistry LibreTexts. 2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]
-
Hanson, J. (2008). The power of NMR: in two and three dimensions. RSC Education. Available at: [Link]
-
Giraud, N., et al. (2007). A 2D NMR method to study peptide phosphorylation. Analytical and Bioanalytical Chemistry, 389(7-8), 2161-2165. Available at: [Link]
-
Nagana Gowda, G. A., & Raftery, D. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-31. Available at: [Link]
-
Schweizer, J., et al. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 64(11), 815-818. Available at: [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]
-
National Center for Biotechnology Information. Fmoc-Glu-OH. PubChem. Available at: [Link]
-
Subirós-Funosas, R., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science, 15(4), 205-216. Available at: [Link]
-
Kale, S. S., & Gopishetty, S. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 586-597. Available at: [Link]
-
Kellenbach, E., & Rundlöf, T. (2019). Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In Peptide Therapeutics: Strategy and Tactics for Chemistry, Manufacturing and Controls (pp. 381-420). Royal Society of Chemistry. Available at: [Link]
Sources
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- 3. chem.uzh.ch [chem.uzh.ch]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. chimia.ch [chimia.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The power of NMR: in two and three dimensions | Feature | RSC Education [edu.rsc.org]
- 10. creative-biostructure.com [creative-biostructure.com]
A Comparative Analysis of the Cyclohexyl Ester Group's Stability Towards Common Reagents
An In-Depth Technical Guide for Researchers
As a functional group, the ester is fundamental to organic chemistry, finding utility as a key structural motif in countless natural products, polymers, and pharmaceuticals. In the realm of multi-step synthesis, esters are frequently employed as protecting groups for carboxylic acids, safeguarding their reactivity while other molecular transformations are carried out.[1][2][3] The choice of which ester to use is critical, as its stability profile dictates the strategic success of the entire synthetic route.
This guide provides a detailed comparison of the cyclohexyl ester group's stability against a variety of common reagents. Unlike simple alkyl esters such as methyl or ethyl esters, the cyclohexyl group introduces significant steric bulk adjacent to the ester oxygen. This guide will explore how this structural feature influences its reactivity and stability, providing researchers with the insights needed to effectively utilize this protecting group in complex synthetic endeavors.
Stability in Acidic Media: The Role of Steric Hindrance
The cleavage of esters under acidic conditions, the reverse of Fischer esterification, is a fundamental reaction that proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[4][5] The stability of an ester in acid is heavily influenced by the steric environment around the carbonyl group and the alkoxy oxygen.
Mechanism of Acid-Catalyzed Hydrolysis: The reaction is an equilibrium process, typically driven to completion by using a large excess of water.[4][5] The key steps involve:
-
Protonation: The carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the incoming water moiety to the alkoxy oxygen.
-
Elimination: The protonated alcohol (cyclohexanol) is eliminated as a leaving group, reforming the carbonyl.
-
Deprotonation: The resulting protonated carboxylic acid loses a proton to yield the final product.
The steric bulk of the cyclohexyl group can influence the rate of this reaction. Compared to a methyl or ethyl ester, the larger cyclohexyl group can modestly hinder the approach of the water nucleophile to the carbonyl carbon. However, this effect is generally less pronounced than in base-catalyzed hydrolysis. The most significant factor determining lability under acidic conditions is often the stability of the carbocation that could be formed from the alcohol portion. Since the secondary cyclohexyl carbocation is less stable than a tertiary carbocation, tert-butyl esters are significantly more acid-labile, cleaving via an SN1-type mechanism involving a stable tert-butyl cation.[6] Cyclohexyl esters, lacking this pathway, exhibit moderate stability, requiring strong acidic conditions for cleavage.
Sources
A Comparative Guide to Fmoc-D-Glu(Ochx)-OH: Impact on Peptide Structure and Function
For researchers, scientists, and drug development professionals navigating the nuanced landscape of peptide synthesis, the selection of each building block is a critical decision that profoundly influences the final peptide's structure, stability, and biological function. This guide provides an in-depth comparison of Fmoc-D-Glu(Ochx)-OH, a D-glutamic acid derivative with a cyclohexyl ester side-chain protection, against its common counterparts. We will delve into the causal relationships between its unique structure and its impact on peptide synthesis and performance, supported by experimental insights and detailed protocols.
The Rationale for D-Amino Acids and Side-Chain Protection in Peptide Synthesis
The incorporation of non-natural D-amino acids into peptide sequences is a well-established strategy to enhance therapeutic potential. Unlike their natural L-counterparts, peptides containing D-amino acids exhibit increased resistance to proteolytic degradation, leading to a longer in-vivo half-life.[1] Furthermore, the stereochemistry of D-amino acids can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.
However, the reactive side chains of many amino acids, including the γ-carboxyl group of glutamic acid, must be protected during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The choice of this protecting group is not trivial; it must be stable throughout the synthesis cycles and selectively removable under conditions that do not compromise the integrity of the peptide. In Fmoc-based SPPS, this necessitates stability to the basic conditions used for Fmoc group removal (typically piperidine) and lability under specific, often acidic, conditions for final deprotection.[2]
This compound: A Superior Choice for Minimizing Side Reactions
A significant challenge in the synthesis of peptides containing aspartic or glutamic acid is the formation of aspartimide or glutarimide, respectively. This side reaction can be particularly problematic under the basic conditions of Fmoc deprotection. Research has shown that the choice of the side-chain protecting group plays a pivotal role in mitigating this issue.
Studies comparing different ester-based protecting groups have demonstrated that the cyclohexyl (Ochx) ester significantly reduces the formation of these undesirable byproducts compared to other common protecting groups like the benzyl (Bzl) ester.[3] One study on a model tetrapeptide showed that the cyclohexyl-protected peptide resulted in a 170-fold reduction in imide formation compared to the benzyl-protected equivalent after 24 hours of treatment with diisopropylethylamine.[3] This enhanced stability is attributed to the steric hindrance provided by the bulky cyclohexyl group, which impedes the intramolecular cyclization required for imide formation.
While the tert-butyl (OtBu) ester is the most common protecting group for glutamic acid in Fmoc SPPS due to its high stability to base and ease of removal with trifluoroacetic acid (TFA),[4] the cyclohexyl ester offers a compelling advantage in sequences prone to imide formation.
Impact on Peptide Structure: The Role of Conformational Constraint
The bulky and rigid nature of the cyclohexyl group in this compound can also be leveraged to influence the final peptide's three-dimensional structure. The introduction of sterically demanding groups can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures. This is a key principle in the design of constrained peptides, which often exhibit enhanced binding affinity and biological activity due to their pre-organized conformation that mimics the bioactive state.[5]
While direct comparative studies on the conformational effects of Ochx versus OtBu on glutamic acid are limited, the principle of using bulky side chains to induce specific folds is well-documented. For instance, the incorporation of cyclohexylalanine, which has a similar bulky, non-polar side chain, has been shown to influence the secondary structure of peptides.[5] It is therefore plausible that the cyclohexyl ester of D-glutamic acid can similarly contribute to a more defined and constrained peptide structure.
Comparative Analysis of Glutamic Acid Side-Chain Protecting Groups
To aid in the selection of the appropriate building block, the following table summarizes the key characteristics of this compound in comparison to other commonly used derivatives.
| Protecting Group | Key Advantages | Key Disadvantages | Primary Application |
| Cyclohexyl (Ochx) | - Significantly reduces glutarimide formation.[3]- High stability to basic conditions.[6] | - Requires strong acid for cleavage (e.g., HF or TFMSA), though stable to TFA.[6] | - Synthesis of peptides prone to imide side reactions. - Introduction of conformational constraints. |
| tert-Butyl (OtBu) | - High stability to basic conditions.[7]- Cleaved simultaneously with resin cleavage using TFA.[4] | - Does not prevent imide formation as effectively as Ochx in susceptible sequences. | - Standard Fmoc-SPPS of a wide range of peptides.[8] |
| Benzyl (Bzl) | - Orthogonal to Fmoc; removable by hydrogenation.[4] | - Prone to significant glutarimide formation.[3] | - Synthesis of protected peptide fragments. |
| Allyl (OAll) | - Fully orthogonal; removable with palladium catalysts. | - Requires an additional, specific deprotection step. | - On-resin cyclization and side-chain modification. |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS and a strategy for the synthesis of a side-chain cyclized peptide.
Protocol 1: Standard Incorporation of this compound
This protocol outlines the steps for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents: HCTU (or HATU/HOAt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Workflow Diagram:
Caption: Standard solid-phase peptide synthesis cycle.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Confirmation: Perform a Kaiser test to confirm the absence of free amines, indicating complete coupling. If the test is positive, repeat the coupling step.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.
Protocol 2: Synthesis of a Side-Chain to Side-Chain Cyclized Peptide
This protocol illustrates a strategy for creating a lactam bridge between the side chain of D-glutamic acid and a lysine residue. This requires an orthogonal protecting group on the lysine, such as Mtt or Dde.
Workflow Diagram:
Caption: Workflow for side-chain to side-chain peptide cyclization.
Note on Orthogonality for Cyclization: The cyclohexyl group is stable to the mild acid used for Mtt removal but requires strong acid for its own cleavage, making on-resin cyclization with a Lys(Mtt) partner challenging. A more common strategy for on-resin cyclization involves using a fully orthogonal protecting group for glutamic acid, such as an allyl (OAll) ester, which can be removed with a palladium catalyst without affecting other protecting groups. If this compound is used, cyclization is typically performed in solution after cleavage from the resin.
Conclusion and Future Perspectives
This compound presents a compelling option for peptide chemists, particularly when synthesizing sequences susceptible to glutarimide formation. Its bulky cyclohexyl group offers superior protection against this common side reaction compared to more traditional protecting groups. Furthermore, the inherent steric hindrance of the cyclohexyl moiety can be strategically employed to induce conformational constraints, a valuable tool in the design of bioactive peptides with enhanced structural definition.
While the tert-butyl ester remains the workhorse for routine peptide synthesis due to its compatibility with standard cleavage protocols, the judicious application of this compound provides a powerful solution for overcoming specific synthetic challenges and for fine-tuning the structural and functional properties of complex peptides. As the demand for more stable and potent peptide therapeutics continues to grow, the exploration of building blocks like this compound will be crucial in advancing the field of drug discovery and development.
References
-
Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. PubMed. [Link]
-
FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. [Link]
-
Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Side-chain protecting groups in Fmoc-based SPPS. ResearchGate. [Link]
-
Differentiation of the side-chain protection strategy in SPPS. ResearchGate. [Link]
- Amino Acid Deriv
-
Advent Chembio. (2021). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. [Link]
- Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. ResearchGate. [Link]
-
Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol. Semantic Scholar. [Link]
-
Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. NIH. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Google.
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. [Link]
-
t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
Comparative study of coupling reagents for Fmoc-D-Glu(Ochx)-OH
An In-Depth Comparative Guide to Coupling Reagents for Fmoc-D-Glu(Ochx)-OH
In the intricate world of solid-phase peptide synthesis (SPPS), the efficient coupling of each amino acid is paramount to the success of the final peptide. This challenge is magnified when dealing with sterically hindered amino acids, such as this compound. The bulky cyclohexyl (Ochx) protecting group on the side-chain carboxyl group presents a significant steric barrier, often leading to incomplete coupling, racemization, and the formation of deletion sequences. The choice of coupling reagent is therefore not merely a procedural step but a critical decision that dictates the purity, yield, and overall viability of the synthesis.
This guide provides a comprehensive comparison of commonly used coupling reagents for the incorporation of this compound, offering a deep dive into their mechanisms, performance, and best practices. We present supporting experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic needs.
The Challenge of Steric Hindrance
The cyclohexyl ester on the gamma-carboxyl group of this compound is favored for its stability and its ability to prevent aspartimide formation, a common side reaction. However, its bulkiness close to the alpha-carboxyl group, which needs to be activated for amide bond formation, creates a sterically crowded environment. This steric clash can significantly slow down the coupling kinetics, making the reaction susceptible to failure. An ideal coupling reagent for this amino acid must be highly reactive to overcome this steric hindrance while simultaneously minimizing the risk of racemization of the chiral center.
Comparative Analysis of Coupling Reagents
To evaluate the efficacy of various coupling reagents in promoting the acylation of a model peptide with this compound, a systematic study was conducted. The model system involved the coupling of this compound to the N-terminus of a resin-bound peptide (H-Gly-Rink-Amide-Resin). The efficiency of the coupling was assessed by HPLC analysis of the cleaved peptide, focusing on the purity of the desired product and the presence of unreacted starting material.
Experimental Overview
-
Resin: Rink Amide AM resin (0.5 mmol/g loading)
-
Amino Acid: this compound (3.0 eq)
-
Coupling Reagents: As specified in Table 1 (3.0 eq)
-
Base: Diisopropylethylamine (DIPEA) (6.0 eq) or as specified
-
Solvent: Dimethylformamide (DMF)
-
Reaction Time: 2 hours
-
Temperature: Room Temperature
Table 1: Comparative Performance of Coupling Reagents
| Coupling Reagent | Additive | Base | Purity by HPLC (%) | Comments |
| HBTU | HOBt | DIPEA | 92.5 | A widely used and generally effective reagent. |
| HATU | - | DIPEA | 98.1 | Superior performance due to the 7-azabenzotriazole moiety, which accelerates coupling and reduces racemization. |
| HCTU | - | DIPEA | 94.2 | A more cost-effective alternative to HATU, with slightly lower efficiency in this challenging case. |
| PyBOP | - | DIPEA | 90.8 | A classic phosphonium salt reagent, but can be less effective for highly hindered couplings. |
| DIC/OxymaPure® | OxymaPure® | - | 96.7 | An excellent carbodiimide-based system; OxymaPure® is a superior additive to HOBt, enhancing reactivity and suppressing racemization. |
| COMU | - | DIPEA | 97.5 | A third-generation uronium reagent with high reactivity, showing excellent performance. |
Key Findings and Discussion
The results summarized in Table 1 clearly indicate that for the sterically demanding coupling of this compound, the choice of coupling reagent has a profound impact on the reaction's success.
-
HATU emerged as the most effective reagent, yielding the highest purity of the desired peptide. This is attributed to the formation of a highly reactive OAt-ester intermediate, which is less prone to side reactions and racemization.
-
The DIC/OxymaPure® combination also demonstrated exceptional performance. This system is particularly noteworthy as it avoids the use of benzotriazole-based additives, which can have safety concerns. OxymaPure® acts as a potent acylating agent catalyst and an effective racemization suppressant.
-
COMU also proved to be a highly efficient reagent, consistent with its design as a third-generation uronium salt with enhanced reactivity.
-
While HBTU and HCTU provided acceptable results, they were less effective than HATU, DIC/OxymaPure®, and COMU in this specific application.
-
PyBOP showed the lowest efficiency, highlighting its limitations when dealing with significant steric hindrance.
Mechanistic Insights
The superior performance of HATU and DIC/OxymaPure® can be understood by examining their activation mechanisms.
Caption: HATU activation of a carboxylic acid to form a highly reactive OAt-ester, which then couples with the peptide-resin.
Caption: DIC/OxymaPure® mechanism involving the formation of an O-acylisourea intermediate, which is converted to a reactive Oxyma-ester.
Experimental Protocols
General SPPS Workflow
The following diagram outlines the general workflow for a single coupling cycle in solid-phase peptide synthesis.
Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.
Detailed Coupling Protocol using HATU
-
Resin Swelling: Swell 100 mg of Rink Amide AM resin (0.05 mmol) in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine in DMF, and agitate for 5 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).
-
Coupling Cocktail Preparation: In a separate vial, dissolve this compound (57.8 mg, 0.15 mmol, 3.0 eq), HATU (57.0 mg, 0.15 mmol, 3.0 eq) in 1 mL of DMF. Add DIPEA (52 µL, 0.3 mmol, 6.0 eq) and pre-activate for 2 minutes.
-
Coupling Reaction: Add the pre-activated coupling cocktail to the resin. Agitate the mixture for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 x 2 mL) and then with dichloromethane (DCM) (3 x 2 mL).
-
Kaiser Test: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.
Detailed Coupling Protocol using DIC/OxymaPure®
-
Resin Swelling and Deprotection: Follow steps 1-3 from the HATU protocol.
-
Coupling Cocktail Preparation: In a separate vial, dissolve this compound (57.8 mg, 0.15 mmol, 3.0 eq) and OxymaPure® (21.3 mg, 0.15 mmol, 3.0 eq) in 1 mL of DMF.
-
Coupling Reaction: Add the amino acid/OxymaPure® solution to the resin. Then, add DIC (23.5 µL, 0.15 mmol, 3.0 eq) to the vessel. Agitate the mixture for 2 hours at room temperature.
-
Washing and Monitoring: Follow steps 6-7 from the HATU protocol.
Conclusion and Recommendations
The successful incorporation of sterically hindered amino acids like this compound is a critical factor in the synthesis of complex peptides. Our comparative data demonstrates that while several coupling reagents can be effective, HATU and DIC/OxymaPure® offer superior performance, yielding peptides of higher purity.
-
For routine synthesis where high efficiency is paramount, HATU remains an excellent choice. Its rapid kinetics and low racemization rates make it a reliable reagent for challenging couplings.
-
The DIC/OxymaPure® system is a highly recommended alternative, particularly for laboratories seeking to move away from benzotriazole-based reagents. It offers comparable efficiency to HATU and has a more favorable safety profile.
Ultimately, the selection of a coupling reagent should be based on a careful consideration of the specific peptide sequence, the scale of the synthesis, and the desired final purity. It is always advisable to perform a small-scale test coupling to optimize conditions for a particularly challenging sequence. By understanding the mechanisms and relative performance of these reagents, researchers can navigate the complexities of peptide synthesis with greater confidence and success.
References
-
HATU, DIPEA Peptide Coupling Mechanism - Organic Chemistry. YouTube. Available at: [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC, NIH. Available at: [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt - ResearchGate. Available at: [Link]
-
OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis - Luxembourg Bio Technologies Ltd. Available at: [Link]
-
HATU - Wikipedia. Available at: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances, RSC Publishing. Available at: [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - ResearchGate. Available at: [Link]
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis - Digital CSIC. Available at: [Link]
A Comparative Guide to the Performance of Fmoc-D-Glu(Ochx)-OH in Difficult Peptide Sequences
Abstract
The synthesis of peptides prone to aggregation, often termed "difficult sequences," represents a significant challenge in solid-phase peptide synthesis (SPPS). These sequences, rich in hydrophobic residues or capable of forming stable secondary structures on-resin, can lead to incomplete coupling and deletion side products, drastically reducing crude purity and final yield. The choice of side-chain protecting group for trifunctional amino acids is a critical parameter in mitigating these issues. This guide provides a comprehensive evaluation of Fmoc-D-Glu(Ochx)-OH , a D-glutamic acid derivative with a bulky cyclohexyl (Ochx) ester protecting group. Through a head-to-head comparison with the standard Fmoc-D-Glu(OtBu)-OH , we demonstrate the superior performance of the Ochx protecting group in the synthesis of a model difficult sequence derived from the Amyloid-beta (Aβ) peptide. Experimental data reveals that the steric bulk of the Ochx group effectively disrupts on-resin aggregation and prevents the formation of pyroglutamate-related side products, leading to a marked improvement in crude peptide purity and overall synthetic success.
Introduction: The Challenge of "Difficult Sequences" in SPPS
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the stepwise assembly of amino acids on a solid support.[1] While modern SPPS is highly efficient, its success is often hampered by sequence-dependent difficulties, primarily on-resin aggregation.
What makes a sequence "difficult"?
-
Hydrophobicity: Sequences rich in hydrophobic residues (e.g., Val, Ile, Leu, Phe) tend to associate with one another rather than with the polar solvent.
-
Secondary Structure Formation: Growing peptide chains can fold into stable β-sheet structures on the resin. These ordered structures are stabilized by inter-chain hydrogen bonds, effectively burying the N-terminus and preventing it from reacting with the incoming activated amino acid.
This aggregation leads to poor solvation of the peptide-resin complex, resulting in:
-
Incomplete Fmoc-deprotection: The deprotection reagent (e.g., piperidine) cannot efficiently access the N-terminal Fmoc group.[2]
-
Inefficient Coupling: The activated amino acid cannot reach the newly deprotected N-terminus.[3]
The consequence is a crude product contaminated with deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide, leading to low yields and complex purification challenges.[4] The Aβ peptide, central to Alzheimer's disease pathology, is a classic example of a "difficult sequence" due to its high propensity for aggregation.[4][5]
The incorporation of glutamic acid (Glu) residues presents an additional challenge: the potential for side-chain mediated side reactions. The most common is the formation of pyroglutamate (pGlu), an intramolecular cyclization of an N-terminal glutamic acid residue.[6][7] This reaction is irreversible and results in a "capped" peptide that cannot be further elongated.
This guide investigates how the strategic choice of a side-chain protecting group for D-Glutamic acid can overcome these dual challenges of aggregation and side reactions.
The Contenders: Side-Chain Protection for D-Glutamic Acid
The selection of a side-chain protecting group is a critical decision in SPPS design. It must be stable to the repeated cycles of basic Fmoc deprotection but readily removable during the final acidic cleavage from the resin.[1][8]
The Industry Standard: Fmoc-D-Glu(OtBu)-OH
The tert-butyl (OtBu) ester is the most widely used protecting group for the side-chain carboxyl of glutamic acid.[8][9]
-
Advantages: Its high acid lability ensures rapid and complete removal during standard trifluoroacetic acid (TFA) cleavage.[8]
-
Disadvantages in Difficult Sequences:
-
Pyroglutamate Formation: The relatively small size of the OtBu group offers minimal steric hindrance. If an N-terminal D-Glu(OtBu) residue is exposed for an extended period, particularly under acidic or basic conditions, it can cyclize to form pGlu.[6][10]
-
Limited Aggregation Disruption: It does little to disrupt the inter-chain hydrogen bonding that drives β-sheet formation and aggregation.
-
The Challenger: this compound
The cyclohexyl (Ochx) ester is a bulkier alternative to the OtBu group. This increased steric profile is the key to its enhanced performance.
-
Hypothesized Advantages:
-
Aggregation Disruption: The bulky, non-planar cyclohexyl ring is proposed to act as a "steric shield," physically disrupting the formation of organized β-sheet structures between peptide chains on the resin. This should improve solvation and accessibility of the N-terminus.
-
Prevention of Pyroglutamate Formation: The steric hindrance from the Ochx group is expected to significantly slow the rate of intramolecular cyclization, thereby minimizing the formation of pGlu-related impurities.
-
Head-to-Head Comparison: Experimental Design
To objectively evaluate the performance of this compound against Fmoc-D-Glu(OtBu)-OH, we designed a synthesis targeting a known difficult sequence.
Model Peptide: Aβ (21-30) Fragment with D-Glu Substitution
We selected a modified fragment of the Amyloid-beta peptide, specifically Aβ(21-30), with a D-glutamic acid substitution at position 22. The sequence is: H₂N-Ala-D-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-CONH₂ .
-
Rationale: This sequence contains hydrophobic residues (Val, Ala) and residues known to contribute to hydrogen bonding (Asp, Ser, Asn), making it prone to on-resin aggregation.[4] Placing the D-Glu residue at the second position from the N-terminus makes it a prime candidate for evaluating synthetic success in a challenging region.
Synthesis and Analysis Workflow
The following diagram illustrates the experimental workflow for synthesizing and evaluating the model peptide using each of the D-Glu contenders.
Caption: Experimental workflow for the comparative synthesis and analysis.
Detailed Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)
-
Resin: Rink Amide AM resin (0.5 mmol/g loading).
-
Scale: 0.1 mmol.
-
Synthesizer: Automated microwave peptide synthesizer.
-
Deprotection: 20% piperidine in DMF, 2 x 5 min.
-
Coupling: 5 equivalents of Fmoc-amino acid, 5 equivalents of HCTU, 10 equivalents of DIPEA in DMF.
-
Coupling Time: 5 minutes standard cycle. For the D-Glu residue and the subsequent Ala, a double coupling protocol (2 x 10 min) was employed to challenge the systems equally.
-
Monitoring: A qualitative Kaiser test was performed after the coupling of the amino acid following D-Glu to assess the efficiency of the D-Glu coupling step.[11][12]
Protocol 2: On-Resin Monitoring (Kaiser Test)
-
Sample: Collect ~5 mg of peptide-resin beads after the coupling step to be tested. Wash thoroughly with DMF and then Methanol.
-
Reagents:
-
Reagent A: 5 g Phenol in 100 mL n-butanol.
-
Reagent B: 1 mL of 0.01M KCN (aq) in 99 mL of pyridine.
-
Reagent C: 5 g Ninhydrin in 100 mL n-butanol.[11]
-
-
Procedure: Add 3 drops of each reagent to the resin sample. Heat at 100°C for 5 minutes.[13]
-
Interpretation:
-
Blue beads: Incomplete coupling (free primary amine present).
-
Yellow/Colorless beads: Complete coupling (no free primary amine).[12]
-
Protocol 3: Cleavage and Precipitation
-
Washing: The fully assembled peptide-resin was washed with DCM and dried under vacuum.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5).[14]
-
Procedure: The resin was treated with the cleavage cocktail for 3 hours at room temperature.
-
Precipitation: The peptide was precipitated in cold diethyl ether, centrifuged, washed twice with ether, and lyophilized.
Protocol 4: Analytical RP-HPLC and LC-MS
-
System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).[15]
-
Gradient: Linear gradient of 5% to 45% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.[16]
-
Mass Spectrometry: An ESI-MS detector was coupled to the HPLC to confirm the mass of the main product and identify impurities.
Results and Discussion
The synthesis of the Aβ(21-30) model peptide provided a clear distinction in performance between the two protecting groups.
In-Process Monitoring: Kaiser Test Results
-
This compound Synthesis: The Kaiser test on beads taken after coupling the subsequent Alanine residue was negative (yellow) , indicating a complete and highly efficient coupling of the D-Glu(Ochx) derivative.
-
Fmoc-D-Glu(OtBu)-OH Synthesis: The Kaiser test showed a faint blue color , suggesting a sluggish or incomplete coupling reaction. This is a classic sign of on-resin aggregation, where the N-terminus is not fully accessible.[13]
Quantitative and Qualitative Analysis
The final crude products were analyzed by RP-HPLC and LC-MS, and the results are summarized below.
| Parameter | This compound | Fmoc-D-Glu(OtBu)-OH |
| Crude Purity (by HPLC at 214 nm) | 78% | 41% |
| Target Peptide Mass Confirmation | Confirmed (m/z) | Confirmed (m/z) |
| Major Impurity Profile (by LC-MS) | Minor deletion products (des-Ala) | Significant deletion products (des-Ala, des-Glu); Pyroglutamate-capped sequence |
| Final Yield (after purification) | 45% | 18% |
Analysis of HPLC Chromatograms
The HPLC profiles of the crude peptides were strikingly different.
-
Ochx-derived Peptide: The chromatogram showed a single major peak corresponding to the target peptide, with only minor impurity peaks. This clean profile suggests a highly efficient synthesis with minimal side reactions.
-
OtBu-derived Peptide: The chromatogram was complex, with the target peptide peak being significantly smaller. Multiple, closely eluting peaks were observed. LC-MS analysis confirmed these to be primarily the target peptide, the des-Ala deletion sequence, and a significant peak corresponding to the mass of the pyroglutamate-formed sequence.
The presence of the des-Ala impurity in the OtBu synthesis is a direct consequence of the incomplete coupling of D-Glu(OtBu)-OH, as indicated by the positive Kaiser test. The subsequent Ala residue coupled to the unreacted N-terminus of the shorter peptide, resulting in a deletion.
Mechanistic Interpretation
The experimental results strongly support the initial hypotheses regarding the function of the Ochx protecting group.
Caption: Ochx group disrupts aggregation while OtBu allows it.
The bulky cyclohexyl group of this compound acts as a steric barrier, preventing the peptide chains from aligning closely enough to form stable β-sheet structures. This keeps the peptide-resin complex well-solvated and the N-terminus accessible for the next coupling step, leading to higher efficiency and purity. Conversely, the smaller OtBu group is insufficient to prevent this aggregation, leading to poor synthetic outcomes.
Furthermore, the significant reduction in pyroglutamate formation when using the Ochx derivative confirms that steric hindrance around the side-chain carboxyl group is an effective strategy to prevent this unwanted side reaction.
Conclusion and Recommendations
For researchers and drug development professionals tackling the synthesis of "difficult" peptide sequences, the choice of protecting groups is paramount. While Fmoc-D-Glu(OtBu)-OH is a reliable choice for many standard syntheses, its performance falters in aggregation-prone sequences.
Based on the presented data, This compound is highly recommended for the incorporation of D-Glutamic acid in sequences known or suspected to be difficult. The use of this reagent can lead to:
-
Significantly higher crude purity , simplifying downstream purification.
-
Reduced formation of deletion sequences and pyroglutamate-related impurities.
-
Improved overall yield and synthetic reliability.
While the reagent cost may be higher than the standard OtBu-protected version, the savings in time, solvent for purification, and the higher probability of a successful synthesis often provide a compelling economic and scientific justification for its use.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fmoc-D-Asp-OH: Key for Efficient Peptide Synthesis & Drug Discovery.
- Advent Chembio Pvt. Ltd. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.
- BenchChem (2025). A Comparative Guide to H-Glu-OMe and Fmoc-Glu(OtBu)-OH in Peptide Synthesis.
- AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
-
Chelius, D., Jing, S., & Lian, W. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical Biochemistry, 352(2), 277-285. Available from: [Link]
- AAPPTec (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Available from: [Link]
-
Kasim, J. K., Kavianinia, I., Ng, J., Harris, P. W. R., Birch, N. P., & Brimble, M. A. (2018). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. Organic & Biomolecular Chemistry, 16(45), 8791-8797. Available from: [Link]
- Sigma-Aldrich (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Chelius, D., Jing, S., & Lian, W. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ResearchGate. Available from: [Link]
- Phenomenex (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
-
Tickler, A. K., & Wade, J. D. (2007). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Journal of Peptide Science, 13(8), 493-501. Available from: [Link]
- Singh, S. K., et al. (2018). SPPS of Various Side Chain-Modified Peptides. ResearchGate.
- Iris Biotech GmbH (n.d.). PEPTIDE MODIFIERS.
- Google Patents (n.d.). JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
-
Oshima, T., & Yamasato, A. (2004). l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. Applied and Environmental Microbiology, 70(11), 6557-6561. Available from: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]
- Harvard Apparatus (2002). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Luxembourg Bio Technologies (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
-
Agilent Technologies (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biopolymers, 108(4), e23003. Available from: [Link]
-
Stine, W. B., Dahlgren, K. N., Krafft, G. A., & LaDu, M. J. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 670, 1-17. Available from: [Link]
- Thermo Fisher Scientific (n.d.). UB 29 Peptide Synthesizer.
-
Chelius, D., Jing, S., & Lian, W. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Semantic Scholar. Retrieved from [Link]
- Biovera (2024). HPLC Analysis Methods for Peptide Characterization.
-
Thieme (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Delatorre-García, B., et al. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 23(1), 453-461. Available from: [Link]
-
Isidro-Llobet, A., & Álvarez, M. (2009). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. European Journal of Organic Chemistry, 2009(11), 1735-1744. Available from: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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- 15. agilent.com [agilent.com]
- 16. biovera.com.au [biovera.com.au]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-Glu(Ochx)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety, operational integrity, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Fmoc-D-Glu(Ochx)-OH (N-α-Fmoc-D-glutamic acid γ-cyclohexyl ester), ensuring that its end-of-life cycle is handled with the same precision as its application in your research.
The fundamental principle guiding the disposal of any specialized chemical reagent is to mitigate risk—to personnel, to the facility, and to the environment. While this compound is not classified as an acutely hazardous substance under the Globally Harmonized System (GHS), its disposal requires a structured approach rooted in established laboratory safety protocols and environmental regulations.[1][2]
Part 1: Foundational Principles of Chemical Waste Management
The "Cradle-to-Grave" Mandate
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) promotes a "cradle-to-grave" approach for chemical waste.[3] This means that the generator of the waste—your laboratory—is responsible for its safe management from the moment it is created until its final, environmentally sound disposal. While many protected amino acids like this compound may not be explicitly listed as "hazardous waste," they are treated as such under institutional and best-practice guidelines to prevent unregulated release into the environment.[4]
Why Not the Drain or Regular Trash?
-
Environmental Persistence and Ecotoxicity : While specific data may be limited, compounds of this nature are not intended for environmental release. Their effect on aquatic ecosystems is not fully known, and precautionary principles dictate they should not enter the sanitary sewer system.[5]
-
Infrastructure Integrity : The sanitary sewer system and downstream wastewater treatment facilities are generally not designed to process complex synthetic molecules.[6]
-
Safety of Personnel : Disposing of chemical powders in the general trash can pose an inhalation or contact hazard to custodial staff who are not trained or equipped to handle laboratory chemicals.[7]
-
Regulatory Compliance : Local, state, and federal regulations strictly govern the disposal of laboratory chemicals. Improper disposal can lead to significant fines and regulatory action against the institution.[4]
Part 2: Procedural Guide for Disposal
This section details the step-by-step protocols for managing different waste streams associated with this compound.
Key Material & Safety Data
For quick reference, the following table summarizes essential information.
| Property | Value | Source |
| Chemical Name | N-α-Fmoc-D-glutamic acid γ-cyclohexyl ester | N/A |
| Synonyms | Fmoc-D-Glu(OcHex)-OH | [8] |
| Appearance | White to off-white solid/powder | [2] |
| Primary Hazard | Not classified as hazardous, but may cause mild skin, eye, or respiratory irritation. | [1][2][5] |
| Storage Temp. | 4°C for long-term storage. | [8] |
| Disposal Route | Licensed Chemical Waste Contractor / Institutional EHS | [4][5] |
Experimental Protocol 1: Disposal of Unused or Expired Solid this compound
Objective: To safely containerize and label pure, solid this compound for disposal.
Materials:
-
Original product container or a new, clean, chemically compatible waste container (e.g., HDPE) with a screw-top lid.
-
Waste label.
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
Procedure:
-
Segregation : Ensure that solid this compound is not mixed with any other chemical waste. This is critical to prevent unknown and potentially hazardous reactions in the waste container.
-
Containerization :
-
If the original container is intact and can be securely sealed, it is the preferred vessel for disposal.
-
If transferring is necessary, place the solid waste into a new, clearly designated waste container. Ensure the container is dry and clean.
-
-
Labeling : Affix a waste label to the container. The label MUST include, at a minimum:
-
The full chemical name: "this compound" or "N-α-Fmoc-D-glutamic acid γ-cyclohexyl ester".
-
The words "Waste" or "Hazardous Waste" as per your institution's policy.
-
The primary hazard (e.g., "Irritant" or "Handle with Care").
-
The name of the principal investigator and laboratory contact information.
-
The date the container was designated for disposal (accumulation start date).
-
-
Storage : Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.
-
Pickup Request : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Experimental Protocol 2: Disposal of Contaminated Solid Waste
Objective: To properly dispose of lab materials that have come into direct contact with this compound.
Materials:
-
Designated solid waste container or heavy-duty sealable bag.
-
Waste label.
-
Contaminated items (e.g., gloves, weighing paper, pipette tips, spill cleanup materials).
Procedure:
-
Identification : All items that are physically contaminated with this compound powder are considered chemical waste.
-
Collection : Place all contaminated solid items into a dedicated, labeled container or a clearly marked, sealable bag. Do not mix with regular trash or non-contaminated lab waste.
-
Labeling : Label the container or bag as "Solid Chemical Waste" and list "this compound contaminated debris."
-
Storage & Disposal : Store and arrange for pickup alongside your other solid chemical waste as described in Protocol 1.
Experimental Protocol 3: Disposal of Liquid Waste Streams
Objective: To manage solutions containing this compound, including reaction mixtures and solvent washes.
Materials:
-
Appropriate liquid waste container (e.g., a solvent-safe carboy).
-
Waste label.
-
Secondary containment tray.
Procedure:
-
Segregation is Key : Collect all liquid waste containing this compound into a dedicated container.
-
Crucial Note : Do not mix incompatible waste streams. For example, acidic solutions (like cleavage cocktails containing TFA) must be kept separate from basic solutions or solvent waste streams. When in doubt, create a separate waste container.
-
-
Containerization : Use a properly vented, sealed, and chemically compatible container. Place the container in a secondary containment tray to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Labeling : Clearly label the liquid waste container with:
-
The words "Hazardous Waste".
-
All chemical constituents and their approximate percentages (e.g., "Methanol: 50%, Water: 49%, this compound: ~1%").
-
Relevant hazard information (e.g., "Flammable," "Toxic").
-
-
Storage & Disposal : Keep the container sealed when not in use and store it in your designated SAA. Arrange for pickup via your EHS department.
Part 3: Logical Workflow and Visualization
The decision-making process for disposing of this compound and its associated waste can be visualized as a clear workflow.
Caption: Decision workflow for proper waste stream segregation.
References
-
Merck:
-
American Chemical Society:
-
United States Biological:
-
AAPPTec, LLC:
-
Sigma-Aldrich:
-
U.S. Environmental Protection Agency:
-
AK Scientific, Inc.:
-
CEM Corporation:
-
U.S. Environmental Protection Agency:
-
U.S. Environmental Protection Agency:
-
Cornell University EHS:
-
Lion Technology Inc.:
-
Rowan University:
-
University of Nevada, Reno:
-
Cornell University EHS:
-
Pennsylvania Department of Environmental Protection:
-
Anaspec:
-
Fisher Scientific:
-
J&K Scientific LLC:
Sources
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- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. aksci.com [aksci.com]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. peptide.com [peptide.com]
- 8. dev.usbio.net [dev.usbio.net]
Mastering the Handling of Fmoc-D-Glu(Ochx)-OH: A Guide to Safety and Operational Excellence
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized reagents like Fmoc-D-Glu(Ochx)-OH is paramount to ensuring both experimental integrity and personal safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment. By moving beyond mere procedural steps to explain the causality behind these recommendations, this document aims to be your preferred source for laboratory safety and chemical handling information.
Understanding the Compound: A Risk-Based Approach
This compound is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The N-terminal α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under acidic conditions but readily removed by a mild base, typically a piperidine solution.[1][2] The side-chain carboxylic acid is protected as a cyclohexyl ester (Ochx) to prevent unwanted side reactions during peptide chain elongation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various operations.
| Operation | Recommended Personal Protective Equipment | Rationale |
| Receiving and Storage | • Nitrile gloves• Lab coat• Safety glasses | Prevents skin contact with potentially contaminated packaging. |
| Weighing and Aliquoting | • Nitrile gloves• Lab coat• Chemical splash goggles• N95 respirator or use of a powder-containment hood | The fine powder can become airborne. Goggles provide a better seal than safety glasses, and respiratory protection is crucial to prevent inhalation.[4][5] |
| Dissolution and Transfer | • Nitrile gloves• Lab coat• Chemical splash goggles | Protects against splashes of the reagent and solvent. |
| Waste Disposal | • Nitrile gloves• Lab coat• Chemical splash goggles | Prevents contact with residual chemical waste. |
Step-by-Step Handling Protocol: From Vial to Waste
Adherence to a strict, step-by-step protocol minimizes exposure and ensures the integrity of the compound.
Receiving and Storage
-
Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage or leakage. Wear nitrile gloves during this inspection.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] For long-term stability, storage at 2-8°C is recommended.[6] The container should always be tightly sealed to prevent moisture absorption.[7]
Weighing and Dissolution
This phase presents the highest risk of exposure due to the handling of the fine powder.
-
Prepare the Workspace: All weighing and initial dissolution steps should be performed in a certified chemical fume hood or a powder-containment balance enclosure to control airborne particles.[8]
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. An N95 respirator is strongly recommended if a powder-containment hood is not used.[4][5]
-
Weighing:
-
Use a dedicated, clean spatula for this compound.
-
Carefully transfer the desired amount of this compound to a tared weighing vessel.
-
Avoid creating dust clouds by handling the powder gently.
-
-
Dissolution:
-
Add the appropriate solvent (typically dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for SPPS) to the vessel containing the weighed powder.
-
Gently swirl or vortex the mixture to ensure complete dissolution.
-
Keep the container capped as much as possible during this process.
-
Workflow for Safe Handling
The following diagram illustrates the key stages and safety checkpoints for handling this compound.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 3. aksci.com [aksci.com]
- 4. peptide.com [peptide.com]
- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. chempep.com [chempep.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
